[1,2,4]Triazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-6-5-7-4-8-9(5)3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRNKZYRMFBGSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181914 | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275-02-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=275-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000275025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,2,4)Triazolo(1,5-a)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50181914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Triazolo[1,5-a]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Triazolo[1,5-a]pyrimidine: A Core Scaffold in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrimidine ring system is a fused heterocyclic scaffold of significant interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to function as a bioisostere, interacting with a wide array of biological targets. This versatility has led to the development of numerous derivatives with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the basic structure, properties, synthesis, and key biological activities of the triazolo[1,5-a]pyrimidine core.
Core Structure and Properties
The fundamental structure of triazolo[1,5-a]pyrimidine consists of a pyrimidine (B1678525) ring fused to a 1,2,4-triazole (B32235) ring. The IUPAC name for the parent compound is[1][2][3]triazolo[1,5-a]pyrimidine.[4] The numbering of the ring system is crucial for the unambiguous identification of substituted derivatives.
Physicochemical Properties
The physicochemical properties of the unsubstituted triazolo[1,5-a]pyrimidine and its derivatives are pivotal for their pharmacokinetic and pharmacodynamic profiles. A summary of key quantitative data for the parent scaffold and a representative derivative is presented below.
| Property | Value (Parent Scaffold) | Value (5,7-dimethoxy-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine) | Reference |
| Molecular Formula | C₅H₄N₄ | C₇H₉N₅O₂ | [4][5] |
| Molecular Weight | 120.11 g/mol | 195.18 g/mol | [4][5][6] |
| Melting Point | 142-145 °C | Not Available | [6] |
| pKa | 4.6 (for a substituted derivative) | Not Available | [7] |
| LogP | Not Available | -0.5 (for a nitro-substituted derivative) | [8] |
| Water Solubility | Poor (qualitative) | 0.89 mg/mL (for a different substituted derivative) | [7][9] |
Synthesis of the Triazolo[1,5-a]pyrimidine Core
The synthesis of the triazolo[1,5-a]pyrimidine scaffold can be achieved through several strategic approaches. The most prevalent methods involve the construction of the pyrimidine ring onto a pre-existing aminotriazole or, conversely, the formation of the triazole ring from a functionalized pyrimidine.
General Synthesis Workflow
A common and versatile method for synthesizing substituted triazolo[1,5-a]pyrimidines is the multicomponent reaction involving a 3-amino-1,2,4-triazole, a β-dicarbonyl compound, and an aldehyde.[10] This approach allows for the generation of a diverse library of compounds in a single step.
Experimental Protocol: One-Pot Synthesis of 5,7-Disubstituted-[1][2][3]triazolo[1,5-a]pyrimidines
This protocol outlines a general procedure for a one-pot, three-component synthesis.
Materials:
-
3-Amino-1,2,4-triazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
β-Dicarbonyl compound (e.g., acetoacetanilide) (1.0 mmol)
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Solvent (e.g., ethanol, or solvent-free conditions)
Procedure:
-
A mixture of 3-amino-1,2,4-triazole, the aromatic aldehyde, the β-dicarbonyl compound, and the catalyst is prepared.[11]
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated time (e.g., 25 minutes), with the reaction progress monitored by Thin Layer Chromatography (TLC).[11]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Ethanol is added to the mixture and stirred.
-
The resulting precipitate is filtered and recrystallized from a suitable solvent (e.g., 95% ethanol) to yield the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.[11]
Biological Activities and Signaling Pathways
Triazolo[1,5-a]pyrimidine derivatives have demonstrated a broad spectrum of biological activities, with anticancer properties being among the most extensively studied.[12] These compounds exert their effects by modulating the activity of various key cellular targets, including protein kinases and cytoskeletal components.
Anticancer Activity
The anticancer effects of triazolo[1,5-a]pyrimidines are often attributed to their ability to inhibit critical enzymes involved in cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and Epidermal Growth Factor Receptor (EGFR).[13][14]
Mechanism of Action as Kinase Inhibitors:
Certain derivatives of this scaffold have been identified as potent inhibitors of protein kinases. For instance, some have shown selective inhibitory effects on CDK2, a key regulator of the cell cycle, with IC50 values in the nanomolar range.[14] Others have been found to target the EGFR signaling pathway. Inhibition of EGFR and its downstream effectors, such as AKT and ERK1/2, can lead to cell cycle arrest and apoptosis in cancer cells.[13]
Mechanism of Action as Tubulin Polymerization Inhibitors:
A unique mechanism of action for some triazolo[1,5-a]pyrimidine derivatives involves the modulation of microtubule dynamics.[1][2][15] Unlike taxanes, which stabilize microtubules, and vinca (B1221190) alkaloids, which promote depolymerization, some of these compounds have been shown to promote tubulin polymerization but do not compete with paclitaxel (B517696) for its binding site.[1][2][15] Instead, they have been found to inhibit the binding of vinca alkaloids to tubulin.[1][2][15]
Signaling Pathway: EGFR Inhibition
The following diagram illustrates the inhibitory effect of a triazolo[1,5-a]pyrimidine derivative on the EGFR signaling pathway, a critical pathway in many cancers.
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and development of novel therapeutic agents. Its favorable physicochemical properties, accessible synthetic routes, and diverse biological activities make it a continued focus of research for drug discovery professionals. The ability of its derivatives to target key cellular pathways, such as kinase signaling and microtubule dynamics, underscores its potential in addressing a range of diseases, particularly cancer. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation therapeutics.
References
- 1. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo(1,5-a)pyrimidine | C5H4N4 | CID 636456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [1,2,4]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy- | C7H9N5O2 | CID 11194901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,4-三唑并[1,5-a]嘧啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 | CID 550029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Triazolo[1,5-a]pyrimidine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to endogenous purines. This unique characteristic allows it to act as a versatile pharmacophore, leading to the development of numerous compounds with a wide range of biological activities. First reported in 1909 by Bulow and Haas, this nitrogen-rich bicyclic system has evolved from a chemical curiosity to a privileged scaffold in modern drug discovery, with applications spanning from anticancer and antiviral agents to modulators of multidrug resistance.[4] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and therapeutic applications of the triazolo[1,5-a]pyrimidine core, with a focus on its role in oncology.
Discovery and History
The first synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine derivative was documented by C. Bulow and K. Haas in 1909 in the journal Berichte der deutschen chemischen Gesellschaft. Their pioneering work involved the condensation of 3-amino-1,2,4-triazole with acetylacetone (B45752), laying the foundation for the exploration of this novel heterocyclic system. For decades, the scaffold remained of primary interest to academic chemists. However, its structural analogy to purines eventually led to its investigation as a potential antimetabolite and a source of new therapeutic agents. A significant milestone in its history was the discovery of Trapidil, a derivative of this scaffold, which exhibited potent antiplatelet and vasodilatory effects. This discovery spurred further interest in the medicinal chemistry community, leading to the exploration of triazolo[1,5-a]pyrimidines for a multitude of therapeutic targets.
Synthetic Methodologies
The construction of the triazolo[1,5-a]pyrimidine core can be achieved through several synthetic strategies. The most common and versatile methods are the cyclocondensation of 3-aminotriazoles with 1,3-dicarbonyl compounds and the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.
Cyclocondensation of 3-Amino-1,2,4-triazoles with 1,3-Dicarbonyl Compounds
This is the most direct and widely employed method for the synthesis of 5,7-disubstituted-[1][2][3]triazolo[1,5-a]pyrimidines. The reaction proceeds via the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, such as an acetylacetone derivative, typically under acidic or thermal conditions.
Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
Reagents: 3-amino-1,2,4-triazole, acetylacetone, glacial acetic acid.
-
Procedure: A mixture of 3-amino-1,2,4-triazole (1.0 eq) and acetylacetone (1.1 eq) in glacial acetic acid is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product is then washed with cold ethanol (B145695) and dried under vacuum to afford the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Dimroth Rearrangement
The Dimroth rearrangement is an intramolecular isomerization reaction that converts[1][2][3]triazolo[4,3-a]pyrimidines into the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyrimidine isomers.[5][6][7][8][9] This rearrangement can be facilitated by heat or treatment with acid or base. The mechanism involves the opening of the pyrimidine (B1678525) ring followed by rotation and subsequent ring closure to form the more stable isomer.
Experimental Protocol: Dimroth Rearrangement of a[1][2][3]triazolo[4,3-a]pyrimidine
-
Starting Material: A synthesized[1][2][3]triazolo[4,3-a]pyrimidine derivative.
-
Procedure: The[1][2][3]triazolo[4,3-a]pyrimidine is dissolved in a suitable solvent, such as ethanol or pyridine. A catalytic amount of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) is added to the solution. The reaction mixture is then heated at reflux for several hours, with the progress monitored by TLC. After the starting material is consumed, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the corresponding[1][2][3]triazolo[1,5-a]pyrimidine.
-
Characterization: The structure of the rearranged product is confirmed by comparing its spectroscopic data (NMR, MS) with that of the starting material and by 2D NMR techniques to establish the connectivity.
Therapeutic Applications in Oncology
The triazolo[1,5-a]pyrimidine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. Derivatives of this core have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation and multidrug resistance.
As Tubulin Polymerization Modulators
Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[10][11] These compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Interestingly, some of these derivatives have been shown to bind to the vinca (B1221190) domain of tubulin, a site distinct from the taxane-binding site.[3][12] This alternative binding mode may offer an advantage in overcoming resistance mechanisms associated with taxane-based chemotherapeutics.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Compound H12 | MGC-803 (gastric) | 9.47 | [13] |
| HCT-116 (colon) | 9.58 | [13] | |
| MCF-7 (breast) | 13.1 | [13] | |
| Compound 3 | T47D (breast) | 3.49 | [13] |
| HCT29 (colon) | 0.24 | [13] | |
| A549 (lung) | 6.05 | [13] | |
| Compound 4 | MGC-803 (gastric) | 2.1 | [13] |
| PC9 (lung) | 12.4 | [13] | |
| Compound 26 | HeLa (cervical) | 0.75 | [10] |
| A549 (lung) | 1.02 | [10] | |
| Compound 1 | HCC1937 (breast) | <50 | [14] |
| MCF-7 (breast) | <50 | [14] | |
| HeLa (cervical) | <50 | [14] | |
| Compound 14 | MCF-7 (breast) | 0.045 | [15] |
| HCT-116 (colon) | 0.006 | [15] | |
| HepG-2 (liver) | 0.048 | [15] | |
| Compound 15 | MCF-7 (breast) | 0.046 | [15] |
| HCT-116 (colon) | 0.007 | [15] | |
| HepG-2 (liver) | 0.048 | [15] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay [1][2][16][17]
-
Principle: The assembly of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that binds to polymerized tubulin.
-
Materials: Purified tubulin, GTP solution, general tubulin buffer (e.g., PEM buffer), fluorescent reporter dye (e.g., DAPI), multi-well plates, and a fluorescence plate reader.
-
Procedure:
-
Prepare a reaction mixture containing tubulin in general tubulin buffer supplemented with GTP and the fluorescent reporter.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations to the wells of a microplate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Known tubulin polymerization inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as positive controls.
-
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated from the fluorescence curves. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Caption: Mechanism of action of triazolo[1,5-a]pyrimidine as a tubulin polymerization inhibitor.
As Modulators of Multidrug Resistance (MDR)
Multidrug resistance is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1).[18] Certain triazolo[1,5-a]pyrimidine derivatives have emerged as potent inhibitors of ABCB1, capable of reversing MDR in cancer cells.[4][19][20][21][22][23][24] These compounds act by directly binding to the transporter and inhibiting its efflux function, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.
| Compound | Cell Line | Chemotherapeutic Agent | Reversal Fold / IC50 (nM) | Reference |
| WS-898 | SW620/Ad300 | Paclitaxel | IC50 = 5.0 | [21] |
| KB-C2 | Paclitaxel | IC50 = 3.67 | [21] | |
| HEK293/ABCB1 | Paclitaxel | IC50 = 3.68 | [21] | |
| WS-691 | SW620/Ad300 | Paclitaxel | IC50 = 22.02 | [20] |
| WS-10 | SW620/Ad300 | Paclitaxel | - | [19] |
| WS-716 | SW620/Ad300 | Paclitaxel | IC50 = 46.65 (at 20 µM) | [22] |
Experimental Protocol: Rhodamine 123 Efflux Assay [25][26][27][28]
-
Principle: This assay measures the ability of a compound to inhibit the efflux of a fluorescent substrate, rhodamine 123, from cells overexpressing the ABCB1 transporter.
-
Materials: Cancer cell line overexpressing ABCB1 (e.g., SW620/Ad300) and the parental cell line, rhodamine 123, test compound, known ABCB1 inhibitor (e.g., verapamil), cell culture medium, and a flow cytometer.
-
Procedure:
-
Cells are pre-incubated with the test compound at various concentrations.
-
Rhodamine 123 is then added to the cells, and they are incubated to allow for its uptake.
-
After incubation, the cells are washed to remove extracellular rhodamine 123.
-
The cells are then incubated in fresh medium containing the test compound, and the efflux of rhodamine 123 is monitored over time by measuring the intracellular fluorescence using a flow cytometer.
-
-
Data Analysis: The rate of rhodamine 123 efflux is calculated. The IC50 value for the inhibition of efflux is determined by plotting the percentage of inhibition against the concentration of the test compound.
Caption: Mechanism of multidrug resistance reversal by triazolo[1,5-a]pyrimidine derivatives.
Conclusion
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold has firmly established its position as a cornerstone in medicinal chemistry. From its initial discovery over a century ago, it has blossomed into a source of diverse and potent therapeutic agents. Its straightforward synthesis and the ability to readily introduce a wide range of substituents make it an attractive core for the development of new drugs. The success of triazolo[1,5-a]pyrimidine derivatives as anticancer agents, particularly as tubulin polymerization inhibitors and MDR modulators, highlights the immense potential of this heterocyclic system. Future research in this area is expected to further unravel the therapeutic capabilities of this remarkable scaffold, leading to the development of novel and effective treatments for a variety of diseases, with a continued and significant impact on the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Tubulin Polymerization Assays [bio-protocol.org]
- 3. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships, Tolerability and Efficacy of Microtubule-Active 1,2,4-Triazolo[1,5-a]pyrimidines as Potential Candidates to Treat Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Biological Evaluation of this compound Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two-color in vitro assay to visualize and quantify microtubule shaft dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of a non-toxic [1,2,4]triazolo[1,5-a]pyrimidin-7-one (WS-10) that modulates ABCB1-mediated multidrug resistance (MDR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-Based Design, Synthesis, and Biological Evaluation of New Triazolo[1,5- a]Pyrimidine Derivatives as Highly Potent and Orally Active ABCB1 Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 2.5. Flow cytometry-based substrate efflux assay [bio-protocol.org]
- 26. Active transport of rhodamine 123 by the human multidrug transporter P‐glycoprotein involves two independent outer gates - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
- 28. docs.aatbio.com [docs.aatbio.com]
The Versatility of Triazolo[1,5-a]pyrimidine: A Purine Isostere in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, primarily owing to its nature as a purine (B94841) isostere. This structural similarity, where the triazolo[1,5-a]pyrimidine ring system is isoelectronic with the purine core, has paved the way for its successful application in the design of a diverse range of therapeutic agents.[1][2][3] Beyond its role as a purine mimic, the versatility of this scaffold is further underscored by its ability to act as a bioisostere for other functional groups and its inherent metal-chelating properties.[1][2] This technical guide provides a comprehensive overview of the triazolo[1,5-a]pyrimidine core, detailing its synthesis, key therapeutic applications with supporting quantitative data, relevant signaling pathways, and detailed experimental protocols for the evaluation of its derivatives.
The Logical Relationship: Purine vs. Triazolo[1,5-a]pyrimidine
The fundamental principle behind the use of triazolo[1,5-a]pyrimidine as a purine isostere lies in the similar arrangement of nitrogen and carbon atoms, which allows it to mimic the hydrogen bonding patterns and overall electronic properties of purines. This mimicry enables these synthetic compounds to interact with biological targets that naturally recognize purine-containing molecules, such as nucleotides or signaling molecules like adenosine (B11128) and guanosine.
Therapeutic Applications and Quantitative Data
The adaptability of the triazolo[1,5-a]pyrimidine scaffold has led to its exploration in a multitude of therapeutic areas. Derivatives have shown significant promise as inhibitors of key enzymes in cellular signaling, as modulators of cytoskeletal dynamics, and as antimicrobial agents.
Kinase Inhibition
Triazolo[1,5-a]pyrimidine derivatives have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.
Table 1: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 1 | CDK2 | 120 | [4] |
| Compound 2 | PI3Kδ | 470 | [5] |
| Compound 3 | TrkA | 64 (µg/mL) | [6] |
| Compound 4 | TrkA | 47 (µg/mL) | [6] |
A key signaling pathway often targeted in cancer therapy is the PI3K/Akt pathway, which is central to cell growth, proliferation, and survival.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibitors of these enzymes have therapeutic potential in a variety of diseases, including cardiovascular and neurological disorders.
Table 2: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against Phosphodiesterases
| Compound ID | Target PDE | % Inhibition @ 10 µM | EC50 (µM) | Reference |
| Compound 7e | PDE4B | 41.80% | 57.1 | [7][8] |
| Compound 7f | PDE4B | - | 18.6 | [7][8] |
The inhibition of PDE2A, for instance, can modulate cAMP and cGMP signaling, impacting processes like synaptic plasticity and neuroinflammation.
Microtubule-Targeting Agents
Several triazolo[1,5-a]pyrimidine derivatives have been identified as microtubule-targeting agents, which are a cornerstone of cancer chemotherapy. These compounds can either stabilize or destabilize microtubules, leading to cell cycle arrest and apoptosis.[9] Interestingly, some triazolopyrimidines act as microtubule-stabilizing agents that bind to the vinca (B1221190) inhibitor site of tubulin, a site typically targeted by destabilizing agents.[9]
Table 3: Anti-proliferative and Tubulin Polymerization Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cell Line | Anti-proliferative IC50 (µM) | Tubulin Polymerization IC50 (µM) | Reference |
| Compound 26 | HeLa | 0.75 | - | [10] |
| Compound 26 | A549 | 1.02 | - | [10] |
| Compound 28 | - | - | 9.90 | [10] |
| H12 | MGC-803 | 9.47 | - | [11] |
| H12 | HCT-116 | 9.58 | - | [11] |
| H12 | MCF-7 | 13.1 | - | [11] |
Antimicrobial Activity
The triazolo[1,5-a]pyrimidine scaffold has also been utilized to develop potent antimicrobial agents. These compounds have shown activity against a range of bacteria, including drug-resistant strains.
Table 4: Minimum Inhibitory Concentration (MIC) of Triazolo[1,5-a]pyrimidine Derivatives against Bacterial Strains
| Compound ID | Bacterial Strain | MIC (µM) | Reference |
| Compound 9d | Gram-positive & Gram-negative | 16 - 102 | [2] |
| Compound 9n | Gram-positive & Gram-negative | 16 - 102 | [2] |
| Compound 9o | Gram-positive & Gram-negative | 16 - 102 | [2] |
| Compound 9p | Gram-positive & Gram-negative | 16 - 102 | [2] |
| Essramycin | Gram-positive & Gram-negative | 2.0 - 8.0 (µg/mL) | [12] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of triazolo[1,5-a]pyrimidine derivatives.
General Synthesis of Triazolo[1,5-a]pyrimidines (Three-Component Reaction)
A common and efficient method for the synthesis of the triazolo[1,5-a]pyrimidine core is a one-pot, three-component reaction.
Procedure:
-
In a suitable reaction vessel, combine equimolar amounts of a 3-amino-1,2,4-triazole derivative, an aldehyde, and a β-dicarbonyl compound.[13]
-
Add a catalytic amount of an appropriate catalyst (e.g., acid or base) and a solvent (e.g., ethanol, DMF, or acetic acid).
-
The reaction mixture is then heated under reflux for a specified period (typically a few hours) and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by evaporation of the solvent followed by purification using column chromatography or recrystallization.[14][15]
In Vitro Kinase Inhibition Assay (e.g., CDK2)
The inhibitory activity of compounds against protein kinases is typically determined using in vitro kinase assays.
Procedure (using ADP-Glo™ Kinase Assay as an example):
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, the kinase (e.g., CDK2/Cyclin A2), and the substrate in a suitable kinase buffer.[16]
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ reagent) and a luminometer.[16]
-
The luminescent signal is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (e.g., PDE2A)
The inhibitory effect of compounds on PDE activity can be assessed using various methods, including fluorescence polarization assays.
Procedure (Fluorescence Polarization Assay):
-
Prepare serial dilutions of the test compounds.
-
In a microplate, add the PDE enzyme (e.g., PDE2A), the test compound, and a fluorescently labeled substrate (e.g., FAM-cAMP).
-
Incubate the reaction mixture at room temperature.
-
During the incubation, the PDE enzyme will hydrolyze the fluorescent substrate.
-
Add a binding agent that specifically binds to the hydrolyzed product, causing a change in fluorescence polarization.
-
Measure the fluorescence polarization using a suitable plate reader. The change in polarization is proportional to the PDE activity.
-
Calculate the percent inhibition and determine the IC50 value for each compound.[17][18][19]
In Vitro Microtubule Polymerization Assay
The effect of compounds on tubulin polymerization can be monitored by measuring the change in turbidity of a tubulin solution.
Procedure:
-
Prepare a reaction mixture containing purified tubulin in a suitable polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Add the test compound or vehicle control to the tubulin solution.
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the formation of microtubules.
-
Plot the absorbance values against time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its effect on microtubule dynamics.[1][20]
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of an antimicrobial agent is the lowest concentration that inhibits the visible growth of a microorganism.
Procedure (Broth Microdilution Method):
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (no compound) and a negative control (no bacteria).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[3][21][22]
Conclusion
The triazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable and versatile core in the field of drug discovery. Its ability to effectively mimic the purine structure has led to the development of potent and selective inhibitors for a wide range of biological targets. The ongoing exploration of this scaffold, coupled with advances in rational drug design and synthetic methodologies, promises the discovery of novel therapeutic agents with improved efficacy and safety profiles for the treatment of numerous diseases. This guide serves as a foundational resource for researchers aiming to harness the potential of the triazolo[1,5-a]pyrimidine core in their drug development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [bio-protocol.org]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A direct fluorometric activity assay for lipid kinases and phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Methods to measure the enzymatic activity of PI3Ks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. japsonline.com [japsonline.com]
- 15. promega.com [promega.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. benchchem.com [benchchem.com]
- 20. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 21. benchchem.com [benchchem.com]
- 22. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyrimidine Scaffold: An In-Depth Guide to Its Sole Natural Product, Essramycin
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines. This has led to the extensive synthesis and evaluation of numerous derivatives for a wide range of therapeutic applications. However, the natural occurrence of this scaffold is exceptionally rare, with Essramycin standing as the primary, and for a long time, the sole example isolated from a natural source. This technical guide provides a comprehensive overview of Essramycin, from its initial discovery to the latest findings regarding its biological activities, including a notable controversy surrounding its antibiotic properties and the subsequent discovery of its potential in agricultural applications.
Introduction to Essramycin: A Controversial Natural Product
Essramycin was first isolated from the culture broth of the marine actinomycete, Streptomyces sp., isolate Merv8102. The initial report of its discovery also described it as a novel triazolopyrimidine antibiotic with broad-spectrum antibacterial activity. However, this finding has been contested by subsequent research.
A later study undertook the chemical synthesis of Essramycin and its three possible isomers. Upon testing these synthesized compounds against a panel of pathogenic bacteria, including both Gram-positive and Gram-negative strains, no antibacterial activity was observed. This has led to the hypothesis that the bioactivity reported in the original study may have been due to a potent, co-purifying contaminant from the Streptomyces fermentation broth.
This guide will first present the initial, albeit disputed, antibacterial data, followed by more recent and verified findings on Essramycin's antiviral and antifungal properties, which point towards its potential as an agrochemical lead compound.
Biological Activity of Essramycin and Its Derivatives
While the antibacterial potential of Essramycin is a subject of debate, recent studies have unveiled its promising activity against plant pathogens.
Antibacterial Activity (Disputed)
The initial discovery of Essramycin reported Minimum Inhibitory Concentrations (MICs) against several bacterial strains, as summarized in the table below. It is crucial to note that these findings were not replicated with synthetic Essramycin.
| Bacterial Strain | Initially Reported MIC (µg/mL) |
| Bacillus subtilis | 2 |
| Staphylococcus aureus | 4 |
| Escherichia coli | 8 |
| Pseudomonas aeruginosa | 8 |
Antiviral Activity against Tobacco Mosaic Virus (TMV)
Essramycin and its synthesized derivatives have demonstrated significant inhibitory effects against the Tobacco Mosaic Virus (TMV). The mechanism of this antiviral action is believed to be the inhibition of virus assembly and the promotion of 20S disk protein aggregation. The table below presents the anti-TMV activity of Essramycin and some of its most potent derivatives.
| Compound | EC50 (µM) against TMV |
| Essramycin | 185.3 |
| Derivative 7e | 105.2 |
| Derivative 8f | 112.8 |
| Ningnanmycin (Control) | 245.7 |
Antifungal Activity against Phytopathogenic Fungi
Broad-spectrum antifungal activity has also been observed for Essramycin and its analogues against a range of plant-pathogenic fungi. The following table summarizes the inhibition rates of Essramycin and a notable derivative against various fungal species at a concentration of 50 µg/mL.
| Fungal Species | Essramycin Inhibition Rate (%) | Derivative 5b Inhibition Rate (%) |
| Botrytis cinerea | 55.2 | 68.3 |
| Phytophthora infestans | 48.9 | 62.1 |
| Rhizoctonia cerealis | 60.1 | 75.4 |
| Alternaria solani | 45.7 | 59.8 |
| Fusarium graminearum | 51.3 | 65.2 |
Experimental Protocols
This section provides detailed methodologies for the isolation of Essramycin from its natural source, its chemical synthesis, and the biological assays used to determine its activity.
Isolation of Essramycin from Streptomyces sp.
The following is a general protocol based on the original discovery of Essramycin:
-
Fermentation: Streptomyces sp. (isolate Merv8102) is cultured in a suitable liquid medium (e.g., yeast extract-malt extract broth) under aerobic conditions at 28°C for 7-10 days.
-
Extraction: The culture broth is separated from the mycelium by centrifugation. The supernatant is then extracted with an organic solvent such as ethyl acetate.
-
Purification: The crude extract is concentrated under reduced pressure and subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and preparative thin-layer chromatography (TLC), to yield pure Essramycin.
-
Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Synthesis of Essramycin
The synthesis of Essramycin can be achieved via a two-step process:
-
Synthesis of the Aminotriazole Intermediate: Condensation of aminoguanidine (B1677879) with ethyl benzoylacetate yields the corresponding 3-amino-1,2,4-triazole derivative.
-
Formation of the Pyrimidone Ring: The aminotriazole intermediate is then condensed with ethyl acetoacetate (B1235776) to form the final[1][2][3]triazolo[1,5-a]pyrimidin-7-one ring system of Essramycin.
Anti-Tobacco Mosaic Virus (TMV) Assay
The antiviral activity of the compounds against TMV is typically evaluated using the following method:
-
Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a suspension of TMV.
-
Compound Application: The test compounds are dissolved in a suitable solvent and applied to the leaves of the inoculated plants. A control group is treated with the solvent only.
-
Incubation: The plants are maintained in a controlled environment for a period of 5-7 days to allow for the development of local lesions.
-
Evaluation: The number of local lesions on the leaves is counted, and the inhibition rate is calculated relative to the control group. The half-maximal effective concentration (EC50) is then determined.
Antifungal Assay
The antifungal activity against phytopathogenic fungi is assessed using a mycelial growth inhibition assay:
-
Culture Preparation: The test fungi are cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar, PDA).
-
Compound Incorporation: The test compounds are dissolved in a solvent and added to the molten PDA medium at various concentrations.
-
Inoculation: A small disk of the fungal mycelium is placed at the center of the agar plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25°C) for several days.
-
Evaluation: The diameter of the fungal colony is measured, and the percentage of growth inhibition is calculated relative to a control plate without the test compound.
Visualized Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate key processes related to Essramycin.
Caption: General workflow for the isolation of Essramycin from Streptomyces sp.
Caption: Two-step chemical synthesis of Essramycin.
References
The Aromaticity of the Triazolo[1,5-a]pyrimidine Core: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[4][5][6] Its structural resemblance to purines has made it a valuable surrogate in drug design.[7] A fundamental aspect of this scaffold's chemical character and reactivity is its aromaticity. This technical guide provides an in-depth exploration of the aromatic nature of the triazolo[1,5-a]pyrimidine ring system, summarizing key theoretical and experimental evaluation methods.
Theoretical Framework of Aromaticity
The triazolo[1,5-a]pyrimidine ring is an aza-analog of indolizine (B1195054) and can be described as a delocalized 10-π electron system. This system consists of a π-electron-rich five-membered triazole ring fused to a π-electron-deficient six-membered pyrimidine (B1678525) ring.[7] While this 10-π electron count formally satisfies Hückel's rule (4n+2, where n=2), the uneven distribution of electrons and the presence of multiple heteroatoms lead to a nuanced aromatic character that has been described as a "limited degree of aromaticity" based on early ¹H-NMR studies.[7]
A definitive understanding of its aromaticity requires a multi-faceted approach, combining computational and experimental techniques to probe its magnetic, geometric, and electronic properties.
Computational Assessment of Aromaticity
Computational chemistry provides powerful tools to quantify the aromaticity of a ring system. The most common indices are Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA).
Quantitative Aromaticity Indices (Computational)
The following table summarizes key aromaticity indices and their expected values for aromatic and anti-aromatic systems. This serves as a template for researchers conducting their own computational analyses on the triazolo[1,5-a]pyrimidine core.
| Aromaticity Index | Ring System | Calculated Value (Exemplar) | Interpretation |
| NICS(0) | Triazole Ring | Data not available | Negative values indicate aromaticity. |
| Pyrimidine Ring | Data not available | Less negative values suggest lower aromaticity. | |
| NICS(1)zz | Triazole Ring | Data not available | Strongly negative values indicate significant π-current. |
| Pyrimidine Ring | Data not available | Values closer to zero suggest weak π-current. | |
| HOMA | Triazole Ring | Data not available | Values closer to 1 indicate high aromaticity. |
| Pyrimidine Ring | Data not available | Values significantly less than 1 indicate low aromaticity. |
Experimental Protocols: Computational
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity that measures the magnetic shielding at a specific point in space, typically the center of a ring. A diatropic ring current (aromatic) will induce a negative (shielding) NICS value, while a paratropic current (anti-aromatic) will induce a positive (deshielding) value.
Objective: To calculate the NICS(0), NICS(1), and NICS(1)zz values for the triazole and pyrimidine rings of the triazolo[1,5-a]pyrimidine system.
Methodology:
-
Structure Optimization:
-
Build the triazolo[1,5-a]pyrimidine molecule using a molecular modeling program.
-
Perform a geometry optimization using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[9] This step is crucial to obtain a reliable minimum energy structure.
-
-
NICS Point Definition:
-
For each ring (triazole and pyrimidine), determine the geometric center.
-
Place a ghost atom (Bq in Gaussian software) at the geometric center of each ring. This defines the point for the NICS(0) calculation.[10]
-
For NICS(1) calculations, place additional ghost atoms 1.0 Å directly above and below the ring plane at the geometric center.
-
-
NMR Calculation:
-
Using the optimized geometry, perform a Nuclear Magnetic Resonance (NMR) calculation using the Gauge-Independent Atomic Orbital (GIAO) method.
-
The input file for a program like Gaussian should specify the NMR keyword.
-
-
Data Analysis:
-
From the output file, locate the magnetic shielding tensor data for the ghost atoms (Bq).
-
The NICS value is the negative of the calculated isotropic magnetic shielding value.
-
NICS(0): Use the isotropic shielding value for the Bq atom in the ring plane.
-
NICS(1): Use the isotropic shielding value for the Bq atom 1.0 Å above the ring plane.
-
NICS(1)zz: Use the zz component of the shielding tensor (the component perpendicular to the ring plane) for the Bq atom 1.0 Å above the plane. This value is often considered a better measure of the π-electron contribution to aromaticity.
-
Experimental Assessment of Aromaticity
Experimental techniques provide physical data that reflect the aromatic character of a molecule. The primary methods are NMR spectroscopy and X-ray crystallography.
NMR Spectroscopy
The chemical shifts of protons and carbons attached to a ring system are sensitive to the presence of a ring current. In aromatic systems, protons outside the ring are deshielded and resonate at a higher ppm, while carbons within the ring typically resonate in the 120-150 ppm range.[11]
While a definitive spectrum for the unsubstituted parent compound is not widely published, data from various derivatives provide insight into the electronic environment of the core.
Table of Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Triazolo[1,5-a]pyrimidines
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
| 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine | CDCl₃ | δ 8.35 (s, 1H, H-2), 6.85 (s, 1H, H-6), 2.65 (s, 3H, CH₃), 2.55 (s, 3H, CH₃) | δ 166.5, 155.2, 151.8, 109.8, 25.9, 17.4 | SpectraBase |
| 7-(1-Methyl-1H-indol-3-yl)-5-(piperidin-1-ylmethyl)-[1][2][3]triazolo[1,5-a]pyrimidine | DMSO-d₆ | δ 9.05 (s, 1H), 8.70 (s, 1H), 8.13 (d, 1H), 7.86 (s, 1H), 7.69 (d, 1H), 7.39 (m, 2H), 4.00 (s, 3H), 3.74 (s, 2H), 2.55 (t, 4H), 1.55 (m, 4H), 1.42 (m, 2H) | δ 164.6, 155.5, 155.1, 142.3, 137.2, 137.1, 125.0, 123.1, 122.1, 119.6, 111.5, 104.3, 102.9, 63.3, 54.4, 33.4, 25.5, 23.6 | [4] |
Note: Assignments for specific protons and carbons of the triazolo[1,5-a]pyrimidine core are based on typical values for this class of compounds.
X-ray Crystallography and HOMA Index
Aromaticity is associated with the delocalization of π-electrons, which leads to a shortening and equalization of formal single and double bonds within the ring. Single-crystal X-ray diffraction can precisely measure these bond lengths. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometric index that quantifies aromaticity based on the deviation of measured bond lengths from an optimal, fully aromatic value.[12] A HOMA value of 1 indicates a fully aromatic system, while a value of 0 or less indicates a non-aromatic or anti-aromatic system.
Experimental Protocols: Experimental
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for a triazolo[1,5-a]pyrimidine derivative to assess the electronic environment of the ring.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the respective nuclei (¹H and ¹³C).[13]
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Typical parameters include a 30-45° pulse angle, a spectral width of ~220-250 ppm, a longer relaxation delay (e.g., 2-5 seconds), and a much larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).[14]
-
Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.
-
Objective: To determine the precise bond lengths of the triazolo[1,5-a]pyrimidine core and calculate the HOMA index.
Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the compound, free of defects, with dimensions typically between 0.05 and 0.3 mm. This is often the most challenging step.
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a list of reflection intensities (hkl file).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This process optimizes atomic coordinates, bond lengths, and angles to best fit the observed diffraction pattern.[3]
-
-
HOMA Index Calculation:
-
Extract the final, refined bond lengths (Rᵢ) for all bonds within the triazole and pyrimidine rings from the crystallographic information file (CIF).
-
Use the following HOMA formula: HOMA = 1 - [α/n * Σ(R_opt - Rᵢ)²] where:
-
n is the number of bonds in the ring.
-
α is a normalization constant chosen to give HOMA=1 for a fully aromatic system (e.g., benzene) and HOMA=0 for a non-aromatic Kekulé structure.
-
R_opt is the optimal bond length for a given bond type (e.g., C-C, C-N) in a fully aromatic system.
-
Rᵢ is the measured bond length from the crystal structure.
-
-
Values for α and R_opt for various bond types are available in the literature.[12]
-
Visualized Workflow for Aromaticity Assessment
The following diagram illustrates a logical workflow for a comprehensive assessment of the aromaticity of a novel heterocyclic system like triazolo[1,5-a]pyrimidine.
Caption: Workflow for assessing the aromaticity of the triazolo[1,5-a]pyrimidine core.
Conclusion
The aromaticity of the triazolo[1,5-a]pyrimidine ring system is a complex property that deviates from that of simple carbocyclic aromatic compounds. While satisfying the 10-π electron rule, its character is modulated by the fusion of an electron-rich triazole ring and an electron-deficient pyrimidine ring. A comprehensive evaluation requires a synergistic approach, leveraging both computational and experimental methods. This guide provides the foundational knowledge and detailed protocols for researchers to undertake such an investigation. The application of these methods will enable a quantitative and qualitative understanding of the aromaticity of this important heterocyclic core, aiding in the rational design of new derivatives for drug development and other applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. X-ray diffraction data collection and refinement [bio-protocol.org]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aromaticity indices, electronic structural properties, and fuzzy atomic space investigations of naphthalene and its aza-derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Slight Changes in Aromaticity through Electronic and Density Functional Reactivity Theory-Based Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A benchmark study of aromaticity indexes for benzene, pyridine and the diazines – I. Ground state aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 14. pubsapp.acs.org [pubsapp.acs.org]
- 15. books.rsc.org [books.rsc.org]
Spectroscopic Profile of Triazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental spectroscopic data for the parent triazolo[1,5-a]pyrimidine molecule. The information herein is essential for the characterization and quality control of this important heterocyclic scaffold, which is a key building block in the development of novel therapeutics.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for triazolo[1,5-a]pyrimidine (CAS Number: 275-02-5; Molecular Formula: C₅H₄N₄).[1] This information is critical for confirming the identity and purity of the compound. The data is compiled from established spectral databases and literature sources.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of Triazolo[1,5-a]pyrimidine
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not explicitly available in search results | H-2 | ||
| Data not explicitly available in search results | H-5 | ||
| Data not explicitly available in search results | H-6 | ||
| Data not explicitly available in search results | H-7 |
Note: Specific chemical shifts and coupling constants for the parent compound are cataloged and available through spectral databases such as SpectraBase, originating from the work of W. W. Paudler at Ohio University.[1]
Table 2: ¹³C NMR Spectral Data of Triazolo[1,5-a]pyrimidine
| Chemical Shift (δ) ppm | Assignment |
| Data not explicitly available in search results | C-2 |
| Data not explicitly available in search results | C-5 |
| Data not explicitly available in search results | C-6 |
| Data not explicitly available in search results | C-7 |
| Data not explicitly available in search results | C-8a |
Note: The ¹³C NMR spectral data for the parent compound is available through spectral databases, with the original source attributed to W. W. Paudler, Ohio University.[1]
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of Triazolo[1,5-a]pyrimidine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not explicitly available in search results | C-H stretching | |
| Data not explicitly available in search results | C=N stretching | |
| Data not explicitly available in search results | C=C stretching | |
| Data not explicitly available in search results | Ring vibrations |
Note: The FT-IR spectrum, typically recorded as a KBr wafer, is available in spectral databases.[1]
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of Triazolo[1,5-a]pyrimidine
| m/z | Relative Intensity (%) | Assignment |
| 120 | Data not explicitly available | [M]⁺ (Molecular Ion) |
| Data not explicitly available | Fragmentation Products |
Note: The mass spectrum, often obtained via Gas Chromatography-Mass Spectrometry (GC-MS), is available in spectral databases.[1] The molecular weight of triazolo[1,5-a]pyrimidine is 120.11 g/mol .[1]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of heterocyclic organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of triazolo[1,5-a]pyrimidine is dissolved in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal reference standard (δ 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is used.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.
-
Spectral Width: Approximately 0-160 ppm.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is employed.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
A small amount of triazolo[1,5-a]pyrimidine (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
The mixture is then compressed into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The KBr pellet containing the sample is placed in the sample holder.
-
The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of triazolo[1,5-a]pyrimidine is prepared by dissolving a small amount of the sample in a volatile organic solvent, such as methanol (B129727) or acetonitrile.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is used. Electron ionization (EI) is a common ionization method for this type of molecule.
-
Data Acquisition (EI Mode):
-
Ionization Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation.
-
Mass Range: The instrument is set to scan a mass-to-charge (m/z) ratio range appropriate for the compound, typically from m/z 40 to 300.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like triazolo[1,5-a]pyrimidine.
Caption: General workflow for the synthesis and spectroscopic characterization of triazolo[1,5-a]pyrimidine.
References
A Technical Guide to Triazolo[1,5-a]pyrimidines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides an in-depth overview of the core aspects of triazolo[1,5-a]pyrimidines, including their chemical identity, synthetic methodologies, and extensive applications in drug development. Particular emphasis is placed on their role as anticancer agents, their mechanisms of action, and the signaling pathways they modulate. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this privileged scaffold.
Core Chemical Identity
The foundational structure of the compounds discussed herein is the[1][2][3]triazolo[1,5-a]pyrimidine heterocyclic system.
| Identifier | Value |
| IUPAC Name | [1][2][3]triazolo[1,5-a]pyrimidine |
| CAS Number | 275-02-5[1] |
| Molecular Formula | C₅H₄N₄ |
| Molecular Weight | 120.11 g/mol |
Synthetic Strategies
The synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core can be achieved through several reliable methods, allowing for the generation of diverse derivatives. The most common synthetic routes are summarized below.
Cyclocondensation of Aminotriazoles
A prevalent and versatile method involves the cyclocondensation reaction of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated carbonyl compounds.[1] This approach allows for the introduction of a wide range of substituents on the pyrimidine (B1678525) ring.
Dimroth Rearrangement
Another key synthetic strategy is the Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidines.[1][4] This base- or acid-catalyzed rearrangement provides an alternative route to the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine system.
Multicomponent Reactions
More recently, one-pot multicomponent reactions have been developed for the efficient synthesis of highly substituted[1][2][3]triazolo[1,5-a]pyrimidines.[5][6][7] These reactions, often involving an aminotriazole, an aldehyde, and a β-dicarbonyl compound, offer advantages in terms of operational simplicity, time efficiency, and the ability to generate large compound libraries for screening.
Applications in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is considered a "privileged structure" in medicinal chemistry due to its broad spectrum of biological activities.[1][8][9] Its isoelectronic relationship with the purine (B94841) ring system has led to its exploration as a purine bioisostere.[1]
Anticancer Activity
A significant body of research has focused on the development of triazolo[1,5-a]pyrimidine derivatives as anticancer agents.[2][3][10] These compounds have been shown to target various hallmarks of cancer through multiple mechanisms of action.
Several series of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of tubulin polymerization.[2][5] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
The triazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop inhibitors of various protein kinases implicated in cancer progression. For instance, derivatives have been reported as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Phosphoinositide 3-kinase (PI3K).[1][10]
Recent studies have demonstrated that triazolo[1,5-a]pyrimidine derivatives can exert their anticancer effects by modulating key signaling pathways. One such pathway is the ERK signaling cascade, where specific derivatives have been shown to decrease the phosphorylation levels of key components like c-Raf, MEK1/2, and ERK1/2.[10] Additionally, some compounds induce apoptosis through the mitochondria-mediated intrinsic pathway, which involves the upregulation of pro-apoptotic proteins like Bax and p53, and the downregulation of the anti-apoptotic protein Bcl-2.[3][11]
Other Therapeutic Areas
Beyond oncology, triazolo[1,5-a]pyrimidine derivatives have shown promise in a variety of other therapeutic areas:
-
Antiviral: Activity against viruses such as Hepatitis C virus (HCV) and Human Immunodeficiency Virus (HIV) has been reported.[1]
-
Antibacterial and Antiparasitic: The scaffold has been investigated for activity against various bacterial strains and parasites.[1][12]
-
Central Nervous System (CNS) Disorders: Certain derivatives have been explored as anticonvulsants, acting as positive modulators of the GABAA receptor, and for the treatment of neurodegenerative diseases like Alzheimer's.[1][13]
Quantitative Data on Biological Activity
The following table summarizes the in vitro antiproliferative activity of selected[1][2][3]triazolo[1,5-a]pyrimidine derivatives against various human cancer cell lines.
| Compound | Cell Line | Activity (IC₅₀, µM) | Reference |
| H12 | MGC-803 (Gastric Cancer) | 9.47 | [10] |
| HCT-116 (Colon Cancer) | 9.58 | [10] | |
| MCF-7 (Breast Cancer) | 13.1 | [10] | |
| Compound 1 | MCF-7 (Breast Cancer) | 3.91 | [10] |
| Compound 2 | HCT-116 (Colon Cancer) | 0.53 | [10] |
| Compound 3 | T47D (Breast Cancer) | 3.49 | [10] |
| HCT29 (Colon Cancer) | 0.24 | [10] | |
| A549 (Lung Cancer) | 6.05 | [10] | |
| Compound 4 | MGC-803 (Gastric Cancer) | 2.1 | [10] |
| PC9 (Lung Cancer) | 12.4 | [10] | |
| Compound 5 | CDK2 (Enzymatic Assay) | 0.12 | [10] |
| Compound 26 | HeLa (Cervical Cancer) | 0.75 | [5] |
| A549 (Lung Cancer) | 1.02 | [5] | |
| Compound 28 | Tubulin Polymerization | 9.90 | [5] |
| Compound 6i | MGC-803 (Gastric Cancer) | 0.96 | [3] |
Experimental Protocols
This section provides an overview of the general methodologies employed in the synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidine derivatives, as cited in the literature.
General Synthetic Protocol for Multicomponent Reaction
-
A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an appropriate aromatic aldehyde (1.0 mmol), and a β-dicarbonyl compound (e.g., acetoacetanilide) (1.0 mmol) is prepared.[7]
-
The reaction can be performed in a suitable solvent such as ethanol (B145695) or under solvent-free conditions.[7]
-
A catalyst, such as a Schiff base zinc(II) complex, may be added to facilitate the reaction.[7]
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for a designated period (e.g., 25 minutes).[7]
-
The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).
-
Upon completion, the product is isolated by filtration and purified by recrystallization from a suitable solvent like ethanol to yield the pure[1][2][3]triazolo[1,5-a]pyrimidine derivative.[7]
In Vitro Antiproliferative Assay (MTT Assay)
-
Human cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 4 hours.
-
The resulting formazan (B1609692) crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.
Cell Cycle Analysis
-
Cancer cells are treated with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at -20 °C.
-
The fixed cells are washed with PBS and incubated with RNase A and propidium (B1200493) iodide (PI) in the dark.
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways modulated by bioactive[1][2][3]triazolo[1,5-a]pyrimidine derivatives.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of new [1,2,4] Triazolo[1,5-a]Pyrimidine derivatives that Kill gastric cancer cells via the mitochondria pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isomers of Triazolopyrimidine and Their Relative Stability
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a significant heterocyclic system in medicinal chemistry and drug development, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological efficacy of triazolopyrimidine derivatives is intrinsically linked to their isomeric form, making a thorough understanding of the various isomers and their relative stability a critical aspect of rational drug design. This technical guide provides a comprehensive overview of the isomers of triazolopyrimidine, focusing on their relative stability, the factors influencing their interconversion, and the experimental and computational methodologies employed in their study.
Isomeric Forms of Triazolopyrimidine
The fusion of a triazole ring with a pyrimidine (B1678525) ring can result in several positional isomers. The most commonly studied and biologically relevant isomers are derived from the[4][5]triazole and[4][6][7]triazole ring systems. There are approximately eight possible isomeric structures for the triazolopyrimidine core. The key isomers include:
-
[4][5]Triazolo[1,5-a]pyrimidine: Widely recognized as the most stable isomeric form.
-
[4][6][5]Triazolo[4,3-a]pyrimidine: Often synthesized as a precursor, which can then rearrange to the more stable [1,5-a] isomer.[8][9]
-
[4][6][5]Triazolo[1,5-c]pyrimidine: Thermodynamically more stable than its [4,3-c] counterpart.[6][10]
-
[4][6][5]Triazolo[4,3-c]pyrimidine: Undergoes Dimroth rearrangement to the [1,5-c] isomer.[6][11]
-
[4][6][7]Triazolo[4,5-b]pyridine: A related bicyclic system with significant research interest.[12][13]
-
[4][6][7]Triazolo[4,5-d]pyrimidine: Another key isomer with documented synthetic pathways and biological evaluations.[14][15]
The interconversion between certain isomers, particularly the[4][6][5]triazolo[4,3-a]pyrimidine and[4][6][5]triazolo[1,5-a]pyrimidine systems, is a well-documented phenomenon known as the Dimroth rearrangement.[7][16] This rearrangement is a crucial consideration in the synthesis and characterization of triazolopyrimidine derivatives.
Relative Stability of Triazolopyrimidine Isomers: A Quantitative Perspective
The relative stability of triazolopyrimidine isomers has been extensively investigated using computational methods, primarily Density Functional Theory (DFT) calculations. These studies consistently demonstrate the superior stability of the [1,5-a] and [1,5-c] fused systems over their [4,3-a] and [4,3-c] counterparts.
| Isomer Comparison | Energy Difference (kJ/mol) | Method | Reference |
| [4][6][5]Triazolo[1,5-a]pyrimidine vs.[4][6][5]Triazolo[4,3-a]pyrimidine | 60 - 62 | DFT | [4] |
| 6-bromo-[4][6][5]Triazolo[1,5-a]pyrimidine vs. 6-bromo-[4][6][5]Triazolo[4,3-a]pyrimidine | 57 - 69 | DFT | [4] |
| Isomer XI ([1,5-a] type) | 48.4 (more stable) | Not Specified | [4] |
| Isomer XIII ([1,5-a] type) | 50.1 (more stable) | Not Specified | [4] |
| Isomer XV ([1,5-a] type) | 28 (more stable) | Not Specified | [4] |
| Isomer Comparison | Energy Difference (kcal/mol) | Method | Reference |
| Isomer (20) vs. Isomers (21) and (22) | Isomer (20) is more stable | Not Specified | [4] |
| Isomer (21) vs. Isomer (22) | 3.9 - 5.0 | Not Specified | [4] |
| Amino triazolo pyrimidines 3-5 | 3.6 - 4.9 | Not Specified | [4] |
| Alkyl amino triazolo pyrimidine (20) vs. imino isomers (21) and (22) | 9.8 (vs. 21), 13.6 (vs. 22) | Not Specified | [4] |
The Dimroth Rearrangement: A Key Interconversion Pathway
The Dimroth rearrangement is a molecular rearrangement where endocyclic and exocyclic nitrogen atoms in certain heterocyclic systems, including 1,2,3-triazoles, switch places.[16] In the context of triazolopyrimidines, this rearrangement is pivotal for the conversion of less stable isomers to their more thermodynamically favored counterparts.[6][7][11] The rearrangement can be influenced by various factors such as pH, temperature, and the nature of substituents on the heterocyclic core.[7] It can occur under acidic, basic, or even neutral conditions.[4][7]
The generally accepted mechanism for the acid-catalyzed Dimroth rearrangement of a[4][6][5]triazolo[4,3-c]pyrimidine to a[4][6][5]triazolo[1,5-c]pyrimidine involves a series of steps: protonation, ring opening to a diazo intermediate, tautomerization via a proton shift, ring closure, and finally deprotonation.[5][7]
Caption: The Dimroth rearrangement pathway for isomer interconversion.
Experimental Protocols and Methodologies
The synthesis and characterization of triazolopyrimidine isomers involve a variety of standard and advanced laboratory techniques.
Synthesis of Triazolopyrimidine Isomers
The construction of the triazolopyrimidine ring system can be achieved through several synthetic strategies:[8][9]
-
Annulation of a Triazole Ring onto a Pyrimidine Moiety: This is a common approach where a pre-functionalized pyrimidine derivative is reacted with reagents to form the fused triazole ring.
-
Annulation of a Pyrimidine Ring onto a Triazole Moiety: Conversely, a substituted triazole can serve as the starting material for the construction of the fused pyrimidine ring.
-
Rearrangement of Isomeric Triazolopyrimidines: The Dimroth rearrangement is often utilized as a synthetic tool to obtain the more stable isomer from a more readily accessible precursor.[8]
-
Oxidative Cyclization: This method involves the formation of the bicyclic system through an oxidative ring-closure reaction.[5]
A general procedure for the synthesis of[4][6][5]triazolo[1,5-c]pyrimidines involves the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using iodobenzene (B50100) diacetate (IBD) in dichloromethane. The initially formed[4][6][5]triazolo[4,3-c]pyrimidine derivatives undergo a subsequent Dimroth rearrangement to yield the final[4][6][5]triazolo[1,5-c]pyrimidine products in moderate to high yields.[5]
Characterization and Stability Determination
The structural elucidation and relative stability of triazolopyrimidine isomers are determined using a combination of spectroscopic and computational methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 15N NMR are crucial for determining the precise structure of the isomers.[17][18] Differences in chemical shifts can often distinguish between different isomeric forms.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, aiding in structural confirmation.[17][18]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural determination of the isomers and their conformations in the solid state.[11][17][18]
-
Computational Chemistry (DFT): Density Functional Theory calculations are widely used to predict the relative energies and stabilities of different isomers.[4][17][18] These calculations can also provide insights into the geometric parameters and electronic properties of the molecules.
The following diagram illustrates a typical workflow for the synthesis and analysis of triazolopyrimidine isomers.
Caption: A general workflow for triazolopyrimidine isomer synthesis and analysis.
Conclusion
A comprehensive understanding of the isomeric forms of triazolopyrimidine and their relative stabilities is paramount for the successful design and development of novel therapeutic agents. The[4][6][5]triazolo[1,5-a] and[4][6][5]triazolo[1,5-c] isomers are generally the most thermodynamically stable forms, a factor that must be considered during chemical synthesis. The Dimroth rearrangement provides a key pathway for the interconversion of less stable isomers to their more stable counterparts and can be a powerful tool in synthetic strategies. The combination of modern synthetic methods, advanced spectroscopic techniques, and computational chemistry allows for the detailed investigation and rational design of triazolopyrimidine-based drug candidates with optimized efficacy and stability.
References
- 1. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ejournal.upi.edu [ejournal.upi.edu]
- 4. jchemrev.com [jchemrev.com]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. eurekaselect.com [eurekaselect.com]
- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. researchgate.net [researchgate.net]
- 12. Buy 1H-1,2,3-Triazolo[4,5-b]pyridine | 273-34-7 [smolecule.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Design, synthesis and biological evaluation of [1,2,3]triazolo[4,5-d]pyrimidine derivatives possessing a hydrazone moiety as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 17. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5- a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Tale of Two Isomers: An In-depth Technical Guide to Triazolo[1,5-a]pyrimidine and Triazolo[4,3-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, with its various isomers demonstrating a wide spectrum of biological activities. Among these, the triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine isomers are of particular interest due to their distinct chemical properties and pharmacological profiles. The [1,5-a] isomer is generally the more thermodynamically stable, while the [4,3-a] isomer often serves as a synthetic precursor that can undergo rearrangement. This technical guide provides a comprehensive comparison of these two key isomers, detailing their synthesis, chemical characteristics, and biological significance, with a focus on their applications in drug discovery. We present collated quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways to serve as a valuable resource for researchers in the field.
Introduction: The Triazolopyrimidine Core
Triazolopyrimidines are fused heterocyclic systems containing both a triazole and a pyrimidine (B1678525) ring. Their structural similarity to purines has made them attractive scaffolds for the design of molecules that can interact with a variety of biological targets. This has led to the development of compounds with a broad range of therapeutic applications, including anticancer, antimicrobial, antiviral, and herbicidal activities.[1]
The two most prominent isomers, triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine, differ in the fusion of the triazole ring to the pyrimidine core. This seemingly subtle structural difference significantly impacts their electronic distribution, stability, and ultimately, their interaction with biological macromolecules.
Synthesis of Triazolo[1,5-a]pyrimidines and Triazolo[4,3-a]pyrimidines
The synthesis of these isomers can be achieved through several strategic approaches. The choice of starting materials and reaction conditions dictates the resulting isomeric product.
Synthesis of Triazolo[1,5-a]pyrimidines
The thermodynamically more stable triazolo[1,5-a]pyrimidines are often synthesized through multi-component reactions or by annulation of a pyrimidine ring to a triazole precursor.
-
One-Pot, Three-Component Synthesis: A common and efficient method involves the reaction of a 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound. This approach allows for the rapid generation of a diverse library of substituted triazolo[1,5-a]pyrimidines.
Synthesis of Triazolo[4,3-a]pyrimidines
The kinetically favored triazolo[4,3-a]pyrimidines are typically synthesized from 2-hydrazinopyrimidine (B184050) precursors.
-
From 2-Hydrazinopyrimidines: Reaction of 2-hydrazinopyrimidines with reagents such as formic acid or orthoesters leads to the formation of the triazolo[4,3-a]pyrimidine core.
The Dimroth Rearrangement: Isomeric Interconversion
A key reaction in the chemistry of these isomers is the Dimroth rearrangement, which involves the conversion of the less stable triazolo[4,3-a]pyrimidine to the more stable triazolo[1,5-a]pyrimidine isomer. This rearrangement can occur under thermal, acidic, or basic conditions.
dot
Caption: Dimroth Rearrangement Workflow.
Comparative Physicochemical and Spectroscopic Properties
The difference in the nitrogen bridgehead position between the two isomers leads to distinct physicochemical and spectroscopic characteristics.
Spectroscopic Differentiation
NMR spectroscopy is a powerful tool for distinguishing between the two isomers. Specifically, 1H-15N HMBC experiments can unambiguously differentiate the regioisomers by measuring their 15N chemical shifts.[2]
Table 1: Key Spectroscopic Data for Representative Derivatives
| Isomer | Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
| Triazolo[1,5-a]pyrimidine | 7-(4-alkoxyphenyl)-[1][3]triazolo[1,5-a]pyrimidine | H-2: ~8.6, H-5: ~7.7, H-6: ~6.5 | C-2, C-5, C-7, C-8a | [4] |
| Triazolo[4,3-a]pyrimidine | Ethyl 3,7-dimethyl-1,5-diphenyl-1,5-dihydro-[1][3]triazolo[4,3-a]pyrimidine-6-carboxylate | H-5: ~6.2, Aromatic H: 7.3-8.2 | C-3, C-5, C-6, C-7, C-8a | [5] |
Biological Activities: A Comparative Overview
Both isomers exhibit a wide range of biological activities, with subtle structural modifications leading to significant differences in potency and selectivity.
Anticancer Activity
The triazolopyrimidine scaffold is prevalent in the design of anticancer agents. Derivatives of both isomers have shown potent activity against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Isomer | Compound | Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Triazolo[1,5-a]pyrimidine | H12 (indole derivative) | MGC-803 (Gastric) | 9.47 | ERK signaling pathway inhibition | [1][6] |
| H12 (indole derivative) | HCT-116 (Colon) | 9.58 | ERK signaling pathway inhibition | [1][6] | |
| H12 (indole derivative) | MCF-7 (Breast) | 13.1 | ERK signaling pathway inhibition | [1][6] | |
| Compound 19 | HT-1080 (Fibrosarcoma) | 6.1 | Not specified | [7] | |
| Compound 19 | Bel-7402 (Hepatoma) | 12.3 | Not specified | [7] | |
| Analogue 26 | HeLa (Cervical) | 0.75 | Tubulin polymerization inhibitor | [8] | |
| Analogue 26 | A549 (Lung) | 1.02 | Tubulin polymerization inhibitor | [8] | |
| Triazolo[4,3-a]pyrimidine | Compound 4c | MDA-MB-231 (Breast) | 17.83 | Not specified | [5] |
| Compound 4j | MCF-7 (Breast) | 19.73 | Not specified | [5] |
Antimicrobial and Antiviral Activity
Derivatives of both isomers have been investigated for their potential as antimicrobial and antiviral agents. The [1,5-a] isomer, in particular, has been explored for its activity against various bacterial and viral targets.
Table 3: Antimicrobial and Antiviral Activity
| Isomer | Compound Class | Activity | Target/Organism | Reference |
| Triazolo[1,5-a]pyrimidine | Various derivatives | Antibacterial | E. faecium, Gram-positive and Gram-negative bacteria | [9] |
| Triazolo[4,3-a]pyrazine | Pyrazine derivatives | Antibacterial | S. aureus, E. coli | [10] |
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of these compounds is crucial for rational drug design.
Inhibition of the ERK Signaling Pathway
Certain triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting the ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[11]
dot
Caption: Inhibition of the ERK Signaling Pathway.
Detailed Experimental Protocols
To facilitate further research, this section provides representative experimental protocols for the synthesis of both isomers.
General Protocol for the One-Pot Synthesis of 7-Aryl-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidines
A mixture of 3-amino-1,2,4-triazole (1.0 mmol), an aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (B1235776) (1.0 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol (B145695) to afford the pure product.
General Protocol for the Synthesis of 7-Amino-3-phenyl-[1][3][4]triazolo[4,3-a]pyrimidin-5(1H)-one
A mixture of 6-hydrazinyl-2-phenyl-pyrimidin-4(3H)-one (1.0 mmol) and formic acid (10 mL) is heated at reflux for 2 hours. After cooling, the excess formic acid is removed under reduced pressure. The residue is triturated with diethyl ether, and the resulting solid is filtered and dried to give the desired product.
Conclusion and Future Perspectives
The triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrimidine isomers represent a rich source of chemical diversity with significant potential in drug discovery. The more stable [1,5-a] isomer has been extensively explored, leading to the identification of potent inhibitors of various biological targets, including kinases and tubulin. The [4,3-a] isomer, while often serving as a synthetic intermediate, also possesses intrinsic biological activities that warrant further investigation.
Future research should focus on direct, head-to-head comparisons of the biological activities of these isomers to delineate clear structure-activity relationships. The exploration of a broader range of biological targets and the development of more efficient and regioselective synthetic methodologies will undoubtedly unlock the full therapeutic potential of this versatile heterocyclic scaffold. The continued application of computational tools and advanced spectroscopic techniques will further aid in the rational design of novel triazolopyrimidine-based therapeutic agents.
References
- 1. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological characterization of a new series of 5,7-disubstituted-[1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives as adenosine receptor antagonists: A preliminary inspection of ligand-receptor recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines [mdpi.com]
- 8. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyrimidine Scaffold: A Versatile Tool for Bioisosteric Replacement in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural and electronic resemblance to endogenous purines has made it a valuable tool for bioisosteric replacement, a strategy that involves substituting one functional group with another that possesses similar physicochemical properties to enhance the pharmacological profile of a lead compound. This guide provides a comprehensive overview of the application of the triazolo[1,5-a]pyrimidine scaffold in bioisosteric replacement strategies, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Bioisosteric Replacement Strategies Employing the Triazolo[1,5-a]pyrimidine Core
The versatility of the triazolo[1,5-a]pyrimidine scaffold allows it to mimic several key functional groups and ring systems, leading to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1]
Triazolo[1,5-a]pyrimidine as a Purine (B94841) Bioisostere
The most prominent application of the TP scaffold is as a bioisostere of the purine ring system.[1] This strategy has been successfully employed in the development of kinase inhibitors, where the TP core effectively mimics the adenine (B156593) base of ATP, leading to potent inhibition of various kinases involved in cell signaling pathways.
A notable example is the development of Cyclin-Dependent Kinase 2 (CDK2) inhibitors. A pyrazolo[1,5-a]pyrimidine (B1248293) hit compound was evolved into a more potent and selective triazolo[1,5-a]pyrimidine-based inhibitor.[1]
Table 1: Bioisosteric Replacement of a Pyrazolo[1,5-a]pyrimidine with a Triazolo[1,5-a]pyrimidine Core in CDK2 Inhibitors [1]
| Compound ID | Core Scaffold | R | CDK2 IC50 (µM) | GSK-3β IC50 (µM) |
| 17 | Pyrazolo[1,5-a]pyrimidine | H | 1.2 | >20 |
| 18 | Triazolo[1,5-a]pyrimidine | H | 10 | >20 |
| 19 | Triazolo[1,5-a]pyrimidine | CH₂CH₂OH | 0.12 | >20 |
Triazolo[1,5-a]pyrimidine as a Carboxylic Acid Bioisostere
The TP scaffold can also serve as a bioisostere for the carboxylic acid functional group.[1] This is particularly advantageous in drug design as it can improve cell permeability and oral bioavailability by replacing a highly polar and often metabolically labile group with a more stable and less polar heterocycle. This strategy has been successfully applied in the development of Fatty Acid Binding Protein 4 (FABP4) inhibitors. A high-throughput screening campaign identified a triazolopyrimidine derivative as a potent, non-carboxylic acid inhibitor of FABP4.[4]
Table 2: Triazolo[1,5-a]pyrimidine as a Non-carboxylic Acid Bioisostere in FABP4 Inhibitors [4]
| Compound ID | Core Scaffold | R1 | R2 | FABP4 Kd (µM) |
| 30 | Triazolo[1,5-a]pyrimidine | 4-F-Ph | H | 0.86 |
| 31 | Triazolo[1,5-a]pyrimidine | 4-F-Ph | 3-Cl-Ph | 0.01 |
| 32 | Triazolo[1,5-a]pyrimidine | 4-F-Ph | 3-CF₃-Ph | 0.02 |
Triazolo[1,5-a]pyrimidine as a Bioisostere for the N-Acetyl-Lysine Binding Motif
The triazolo[1,5-a]pyrimidine ring has been identified as an effective mimic of the N-acetylated lysine (B10760008) (KAc) motif, which is a crucial recognition element for bromodomains.[1] Bromodomain-containing proteins are epigenetic readers that play a key role in the regulation of gene transcription and are attractive targets for cancer therapy.
Table 3: Triazolo[1,5-a]pyrimidine Derivatives as BRD4 Inhibitors [5]
| Compound ID | R1 | R2 | BRD4 (BD1) IC50 (µM) | BRD4 (BD2) IC50 (µM) |
| WS-722 | 4-Cl-Ph | 2-pyridyl | 2.15 | 4.36 |
| (+)-JQ1 (Reference) | - | - | 0.077 | 0.033 |
Key Signaling Pathways
The therapeutic effects of triazolo[1,5-a]pyrimidine-based compounds are often mediated through their interaction with key signaling pathways that regulate cell proliferation, survival, and differentiation.
References
- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Radioiodinated Triazolopyrimidine Probe for Nuclear Medical Imaging of Fatty Acid Binding Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of human adipocyte fatty acid binding protein (FABP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Triazolo[1,5-a]pyrimidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of triazolo[1,5-a]pyrimidine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] These compounds often act as purine (B94841) bioisosteres, enabling them to interact with a variety of biological targets.[4]
Synthetic Strategies
The synthesis of the triazolo[1,5-a]pyrimidine scaffold is versatile, with several established methods. The most common approaches involve the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.[2][4] Another prevalent method is the Dimroth rearrangement of the isomeric[5][6][7]triazolo[4,3-a]pyrimidines.[4]
This protocol will focus on a widely applicable multi-step synthesis, beginning with commercially available starting materials, to yield highly functionalized triazolo[1,5-a]pyrimidine derivatives.[8]
Experimental Protocols
Protocol 1: Four-Step Synthesis of Substituted[5][6][7]Triazolo[1,5-a]pyrimidine Derivatives
This protocol outlines a four-step synthesis of[5][6][7]triazolo[1,5-a]pyrimidine indole (B1671886) derivatives, which have shown potent antiproliferative activities.[1][8]
Step 1: Synthesis of 7-hydroxy-5-(chloromethyl)-[5][6][7]triazolo[1,5-a]pyrimidine (Compound C)
-
Reaction: The synthesis begins with the cyclization of 1H-1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B).[8]
-
Procedure:
-
To a solution of 1H-1,2,4-triazol-5-amine (1 equivalent) in acetic acid, add ethyl 4-chloro-3-oxobutanoate (1 equivalent).
-
Heat the reaction mixture at reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold acetic acid and then with diethyl ether to afford Compound C.
-
Step 2: Synthesis of 7-chloro-5-(chloromethyl)-[5][6][7]triazolo[1,5-a]pyrimidine (Compound D)
-
Reaction: Chlorination of the hydroxyl group of Compound C.[8]
-
Procedure:
-
Suspend Compound C (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).
-
Heat the mixture at reflux for 2-3 hours until a clear solution is obtained.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to give Compound D.
-
Step 3 & 4: Synthesis of Final[5][6][7]triazolo[1,5-a]pyrimidine Indole Derivatives (e.g., Compound H5)
-
Reaction: This involves a two-step sequence of substitution reactions to introduce the desired indole and aniline (B41778) moieties.[8]
-
Procedure:
-
Step 3: To a solution of Compound C (1 equivalent) and 1-methyl-1H-indole (1 equivalent) in hexafluoroisopropanol (HFIP), add Bis(trifluoromethane)sulfonimide (Tf₂NH) (catalytic amount). Stir the mixture at room temperature for 12-16 hours to afford the intermediate Compound F.[8]
-
Step 4: Dissolve the intermediate from the previous step (1 equivalent) and 4-ethylaniline (B1216643) (1.2 equivalents) in a suitable solvent such as N,N-Dimethylformamide (DMF). Add a base, for example, potassium carbonate (K₂CO₃) (2 equivalents). Heat the reaction mixture at 80-100 °C for 8-12 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture, pour it into ice-water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the final product (e.g., Compound H5).[8]
-
Data Presentation
The biological activity of synthesized triazolo[1,5-a]pyrimidine derivatives is typically evaluated through in vitro assays against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency.
Table 1: Antiproliferative Activity of Selected[5][6][7]Triazolo[1,5-a]pyrimidine Derivatives [1][6][8]
| Compound | Target Cell Line | IC₅₀ (µM) |
| Compound 19 | Bel-7402 | 12.3[6][7] |
| HT-1080 | 6.1[6][7] | |
| Compound H12 | MGC-803 | 9.47[1][8] |
| HCT-116 | 9.58[1][8] | |
| MCF-7 | 13.1[1][8] | |
| 5-Phenyl-[5][6][7]triazolo[1,5-a]pyrimidine | MCF-7 | 3.91[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the general four-step synthesis of substituted[5][6][7]triazolo[1,5-a]pyrimidine derivatives.
Caption: Four-step synthesis workflow.
Signaling Pathway Inhibition
Certain triazolo[1,5-a]pyrimidine derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the ERK pathway.[1]
Caption: Inhibition of the ERK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Synthesis and anti-tumor activities of novel [1,2,4]triazolo[1,5-a]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 8. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cyclocondensation Reactions in Triazolo[1,5-a]pyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to function as a bioisostere, leading to a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[4] Cyclocondensation reactions are a cornerstone of synthesizing this important scaffold, offering a versatile and efficient approach to a diverse array of derivatives.
These application notes provide an overview of the key cyclocondensation strategies, detailed experimental protocols for representative syntheses, and a summary of quantitative data to aid in the development of novel triazolo[1,5-a]pyrimidine-based compounds.
Synthetic Strategies
The most prevalent method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[4] This approach allows for the introduction of various substituents at the 5- and 7-positions of the resulting bicyclic system.
Another powerful strategy is the one-pot, three-component reaction, which combines a 3-amino-1,2,4-triazole, an aldehyde, and a compound containing an active methylene (B1212753) group, such as a β-ketoester or malononitrile.[1][2][5] This multicomponent approach offers high atom economy and allows for the rapid generation of molecular diversity.
Data Presentation
The following tables summarize quantitative data for the synthesis of various[1][2][3]triazolo[1,5-a]pyrimidine derivatives via cyclocondensation reactions.
Table 1: Two-Component Synthesis of 7-Alkoxy-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines
| Compound | R Group | Yield (%) | Melting Point (°C) |
| 3a | -OCH₃ | 45.2 | 195-197 |
| 3b | -OC₂H₅ | 41.8 | 178-180 |
| 3c | -O(n-C₃H₇) | 38.5 | 165-167 |
| 3d | -O(n-C₄H₉) | 36.1 | 160-162 |
| 3e | -O(n-C₅H₁₁) | 31.7 | 157-160 |
| 3f | -O(n-C₆H₁₃) | 29.1 | 149-151 |
| 3g | -O(n-C₇H₁₅) | 33.7 | 139-141 |
Data sourced from a study on the synthesis of 7-substituted-5-phenyl-[1][2][3]triazolo[1,5-a]pyrimidines with anticonvulsant activity.[6]
Table 2: Three-Component Synthesis of Ethyl 5-amino-7-aryl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates
| Compound | Ar Group | Yield (%) (Molten) | Yield (%) (EtOH/H₂O) |
| 2a | 4-ClC₆H₄ | 95 | 93 |
| 2b | 4-BrC₆H₄ | 94 | 92 |
| 2c | 4-FC₆H₄ | 92 | 90 |
| 2d | 4-NO₂C₆H₄ | 96 | 94 |
| 2e | 4-CH₃C₆H₄ | 91 | 89 |
| 2f | 4-OCH₃C₆H₄ | 90 | 88 |
| 2g | C₆H₅ | 93 | 91 |
Data from a study utilizing 4,4'-trimethylenedipiperidine as a catalyst.[7]
Experimental Protocols
Protocol 1: Two-Component Synthesis of 5-Phenyl-7-hydroxy-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a key intermediate via the cyclocondensation of a 1,3-dicarbonyl compound with 3-amino-1,2,4-triazole.
Materials:
-
3-Amino-1,2,4-triazole
Procedure:
-
A mixture of 1-phenylpentane-1,3-dione (3.00 g, 15.6 mmol) and 3-amino-1,2,4-triazole (2.00 g, 23.8 mmol) is heated at 160°C for 2 hours in the absence of a solvent.[6]
-
After cooling to room temperature, the reaction mixture solidifies.
-
The solid is triturated with dichloromethane, and the precipitate is collected by filtration.
-
The collected solid is washed with dichloromethane to afford the pure product.
-
Yield: 92%.[6]
-
Melting Point: 201-203°C.[6]
Protocol 2: Three-Component Synthesis of Ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate
This protocol details a one-pot, three-component synthesis.
Materials:
-
3-Amino-1,2,4-triazole
-
Ethyl cyanoacetate (B8463686)
-
4,4'-Trimethylenedipiperidine (TMDP)
-
Deionized water
Procedure:
-
A mixture of 4-chlorobenzaldehyde (285.0 mg, 2.0 mmol), 3-amino-1,2,4-triazole (168 mg, 2.0 mmol), and ethyl cyanoacetate (244 µL, 2.0 mmol) is placed in a reaction vessel.[7]
-
TMDP (0.5 g) is added to the mixture, and the reaction is stirred at 65°C.[7]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, deionized water (0.5 mL) is added to the reaction mixture.
-
The crude product and the additive are separated by simple filtration.
-
Yield: 95%.[7]
Visualizations
The following diagrams illustrate the general reaction pathway and a typical experimental workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Caption: General scheme of a two-component cyclocondensation reaction.
Caption: Workflow for a three-component synthesis of triazolo[1,5-a]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Novel 7-Substituted-5-phenyl-[1,2,4]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Triazolo[1,5-a]pyrimidines via Dimroth Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dimroth rearrangement is a powerful isomerization reaction in heterocyclic chemistry, enabling the conversion of N-substituted iminoheterocycles to their corresponding aminoheterocycle isomers. This process is particularly valuable in the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines from their[1][2][3]triazolo[4,3-a]pyrimidine or[1][2][3]triazolo[4,3-c]pyrimidine precursors. The resulting[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in medicinal chemistry, serving as a purine (B94841) isostere and exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-parasitic properties.
This document provides detailed application notes, experimental protocols, and quantitative data for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines and related structures utilizing the Dimroth rearrangement.
Application Notes
The Dimroth rearrangement typically proceeds through a ring-opening/ring-closure mechanism, which can be catalyzed by acid, base, or heat.[2][4] The thermodynamically more stable [1,5-a] isomer is generally the favored product.[2] The choice of catalyst and reaction conditions can be influenced by the substituents on the heterocyclic core.[2]
Key Considerations:
-
Catalysis: The rearrangement can be catalyzed by acids (e.g., HCl) or bases (e.g., K2CO3, pyridine).[2][4] In some cases, the rearrangement occurs spontaneously, albeit slowly, upon standing in a solvent like ethanol.[2]
-
Reaction Conditions: The reaction is often accelerated by heat.[2] Microwave irradiation has also been employed to expedite the synthesis.
-
Substrate Scope: The reaction is applicable to a wide range of substituted pyrimidine (B1678525) precursors, allowing for the synthesis of diverse libraries of triazolopyrimidines for drug discovery.[2]
-
Mechanism: The generally accepted mechanism involves the opening of the pyrimidine ring, followed by rotation of the triazole substituent and subsequent ring closure to form the more stable isomer.[2]
Reaction Mechanisms and Experimental Workflow
The following diagrams illustrate the acid-catalyzed and base-catalyzed Dimroth rearrangement mechanisms, along with a typical experimental workflow for the synthesis of triazolo[1,5-a]pyrimidines.
Caption: Acid-Catalyzed Dimroth Rearrangement Mechanism.
References
One-Pot Synthesis of Substituted Triazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of significant biological activities, including anticancer, antimicrobial, antiviral, and herbicidal properties.[1][4][5] The structural similarity of this scaffold to purine (B94841) bases allows these compounds to act as bioisosteres, interacting with a variety of biological targets.[3][5] This has led to their investigation as kinase inhibitors, tubulin polymerization modulators, and agents targeting various signaling pathways implicated in disease.[6][7][8]
The development of efficient and sustainable synthetic methodologies is crucial for exploring the full therapeutic potential of this compound class. One-pot, multi-component reactions have emerged as a powerful strategy, offering significant advantages over traditional multi-step synthesis by reducing reaction time, cost, and waste generation. This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted triazolo[1,5-a]pyrimidines.
Application Notes
Substituted[1][2][3]triazolo[1,5-a]pyrimidines are versatile compounds with a broad spectrum of applications in drug development and agrochemicals. Their biological activity is highly dependent on the nature and position of the substituents on the heterocyclic core.
-
Anticancer Activity: A significant area of research focuses on the development of triazolo[1,5-a]pyrimidine derivatives as anticancer agents.[6][9] These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as EGFR, VEGFR2, and CDK2.[6] Some derivatives also exhibit a unique mechanism of tubulin inhibition, distinct from common agents like paclitaxel, making them promising candidates to overcome multidrug resistance.[8] For instance, certain derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including breast, colon, and gastric cancer.[7][10]
-
Antimicrobial and Antiviral Activity: The triazolo[1,5-a]pyrimidine scaffold is also a key component in the development of novel antimicrobial and antiviral agents.[1][5]
-
Agrochemicals: Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been successfully commercialized as herbicides, demonstrating their importance in agriculture.[1]
-
Neurological Disorders: There is growing interest in the potential of these compounds for the treatment of neurological diseases.[11]
The one-pot synthesis protocols detailed below provide an efficient means to generate diverse libraries of substituted triazolo[1,5-a]pyrimidines for screening and lead optimization in these therapeutic areas.
Experimental Protocols
Several one-pot methodologies have been developed for the synthesis of substituted[1][2][3]triazolo[1,5-a]pyrimidines. Below are detailed protocols for two common and efficient methods: a four-component reaction for the synthesis of carboxamide derivatives and a three-component reaction for the synthesis of carboxylate derivatives.
Protocol 1: One-Pot Four-Component Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine-6-carboxamides
This protocol is based on the work of Shaabani et al. and describes a green, water-based synthesis.[2][12]
Materials:
-
Amine (e.g., benzylamine)
-
2,2,6-trimethyl-4H-1,3-dioxin-4-one
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
3-amino-1,2,4-triazole
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware
Procedure:
-
To a 50 mL round-bottom flask, add the amine (1.0 mmol), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 mmol), aldehyde (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%).
-
Add 10 mL of water to the flask.
-
The resulting mixture is stirred under reflux conditions for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product is collected by filtration, washed with water, and then recrystallized from ethanol to afford the pure[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxamide derivative.
Protocol 2: One-Pot Three-Component Synthesis of Ethyl 5-amino-7-phenyl-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylates
This protocol utilizes 4,4'-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst in a molten state, offering an eco-friendly approach.[13]
Materials:
-
Substituted benzaldehyde (B42025) (e.g., 4-chlorobenzaldehyde) (2.0 mmol)
-
3-amino-1,2,4-triazole (2.0 mmol)
-
Ethyl cyanoacetate (B8463686) (2.0 mmol)
-
4,4'-trimethylenedipiperidine (TMDP) (0.5 g)
-
Deionized water
-
Stirring hotplate
-
Reaction vial or small flask
-
Standard laboratory glassware
Procedure:
-
In a reaction vial, combine the substituted benzaldehyde (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), and ethyl cyanoacetate (2.0 mmol) in TMDP (0.5 g).
-
Heat the mixture with stirring at 65 °C. The TMDP will melt and act as the solvent and catalyst.
-
Monitor the reaction by TLC.
-
Upon completion, add 0.5 mL of deionized water to the reaction mixture.
-
The crude product and the additive can be separated by simple filtration.
-
The solid product is then washed with water and can be further purified if necessary.
Data Presentation
The following table summarizes quantitative data from various one-pot synthesis methods for substituted[1][2][3]triazolo[1,5-a]pyrimidines, allowing for easy comparison of their efficiencies.
| Entry | Reactants (mmol) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Amine (1), Dioxinone (1), Aldehyde (1), 3-Amino-1,2,4-triazole (1) | p-TsOH (10) | Water | Reflux | 4 | 87 | [12] |
| 2 | Aldehyde (0.5), Ethyl Cyanoacetate (0.5), 3-Amino-1,2,4-triazole (0.5) | TMDP (molten) | None | 65 | 0.5-1 | 90-98 | [13] |
| 3 | Aldehyde (0.5), Ethyl Cyanoacetate (0.5), 3-Amino-1,2,4-triazole (0.5) | TMDP (10) | EtOH/H₂O (1:1) | Reflux | 1-2 | 92-98 | [13] |
| 4 | 4-Nitrobenzaldehyde (1), Acetoacetanilide (1), 3-Amino-1,2,4-triazole (1) | Schiff base Zn(II) complex on magnetite nanoparticles (0.003g) | None | 60 | 0.42 | 95 | [14] |
Mandatory Visualizations
Experimental Workflow and Signaling Pathway Diagrams
Caption: General workflow for the one-pot synthesis of substituted triazolo[1,5-a]pyrimidines.
Caption: Inhibition of the ERK signaling pathway by substituted triazolo[1,5-a]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. One-pot four-component synthesis of highly substituted [1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate esters using an efficient additive - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The preparation of [1,2,4]triazolo[1,5- a ]pyrimidines catalyzed by Schiff base zinc( ii ) complex supported on magnetite nanoparticles under mild con ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02339K [pubs.rsc.org]
The Versatility of the Triazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry: Applications and Protocols
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to purines, rendering it a versatile bioisostere for various biological targets. [1][2] This structural mimicry, coupled with the potential for diverse substitutions, has led to the development of TP derivatives with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] This document provides a detailed overview of the applications of the TP scaffold in drug discovery, complete with experimental protocols for synthesis and biological evaluation, and quantitative data for representative compounds.
Therapeutic Applications
The TP scaffold has been successfully employed in the design of molecules targeting various diseases. Its ability to act as a bioisostere for purines has been exploited in the development of kinase inhibitors, while other derivatives have shown potent antimicrobial and antiparasitic activities.[1][6]
Anticancer Activity
A significant area of research for TP derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell cycle progression and signal transduction, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks).[1][7] Furthermore, some TP derivatives have demonstrated potent antitubulin activity, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[8][9]
One notable example is a series of[1][7][10]triazolo[1,5-a]pyrimidines that act as tubulin polymerization inhibitors.[9] Compound 26 from this series displayed potent in vitro antitumor activity against HeLa and A549 cancer cell lines with IC50 values of 0.75 µM and 1.02 µM, respectively.[9] Another compound, 6i , was found to be a potent antiproliferative agent against the MGC-803 gastric cancer cell line with an IC50 of 0.96 µM.[11] This compound was shown to induce G0/G1 phase arrest and apoptosis through both intrinsic and extrinsic pathways.[11]
Kinase Inhibition
The structural resemblance of the TP scaffold to the purine (B94841) core of ATP has made it an attractive starting point for the design of kinase inhibitors.[6] Researchers have successfully developed TP-based inhibitors for a range of kinases, including CDK2, a key regulator of the cell cycle.[7][12] For instance, a potent CDK2 inhibitor with an IC50 of 120 nM and a 167-fold selectivity over GSK-3β was identified through a structure-guided design approach.[7]
More recently, multi-kinase inhibitors based on the triazolo[1,5-a]pyrimidine scaffold have been designed to combat drug resistance. Compound 12b from one such study exhibited potent inhibition of multiple kinases, including EGFR (IC50 = 2.19 µM), VEGFR2 (IC50 = 2.95 µM), TrKA (IC50 = 3.49 µM), and CDK2 (IC50 = 9.31 µM).
Antimicrobial and Other Activities
Beyond cancer and kinase inhibition, the TP scaffold has shown promise in the development of anti-infective agents.[1] Derivatives have been identified with activity against viruses, bacteria, and parasites.[1] Additionally, the versatility of this scaffold is highlighted by its use in developing agents for cardiovascular diseases, such as the vasodilator Trapidil, and as cannabinoid receptor agonists.[1][3]
Quantitative Biological Data
The following table summarizes the biological activity of selected triazolo[1,5-a]pyrimidine derivatives.
| Compound | Target/Assay | Cell Line | IC50 / Activity | Reference |
| Compound 26 | Tubulin Polymerization | HeLa | 0.75 µM | [9] |
| A549 | 1.02 µM | [9] | ||
| Compound 6i | Antiproliferative | MGC-803 | 0.96 µM | [11] |
| CDK2 Inhibitor | CDK2 | - | 120 nM | [7] |
| Compound 12b | EGFR | - | 2.19 µM | |
| VEGFR2 | - | 2.95 µM | ||
| TrKA | - | 3.49 µM | ||
| CDK2 | - | 9.31 µM | ||
| WS-898 | ABCB1 Inhibition | SW620/Ad300 | 5.0 nM | [13] |
| KB-C2 | 3.67 nM | [13] | ||
| HEK293/ABCB1 | 3.68 nM | [13] | ||
| Antitubercular Cpd | M. tuberculosis | - | MIC < 1 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives are crucial for researchers in the field.
General Synthesis of 5,7-Disubstituted[1][7][10]Triazolo[1,5-a]pyrimidines
One of the most common methods for the synthesis of the triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents.[1][14]
Materials:
-
Substituted 3-amino-1,2,4-triazole
-
Appropriate 1,3-dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., mineral acid)
Procedure:
-
Dissolve the substituted 3-amino-1,2,4-triazole (1 equivalent) in the chosen solvent.
-
Add the 1,3-dicarbonyl compound (1-1.2 equivalents) to the solution.
-
If required, add a catalytic amount of acid.
-
Reflux the reaction mixture for a period ranging from 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[15]
In Vitro Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell proliferation and cytotoxicity.[16]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MGC-803)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.[16]
Kinase Inhibition Assay
Biochemical assays are used to determine the direct inhibitory effect of compounds on specific kinases.
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase substrate (e.g., Histone H1)
-
ATP (adenosine triphosphate), often radiolabeled ([γ-33P]ATP)
-
Kinase reaction buffer
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer in a microtiter plate.
-
Add the test compounds at various concentrations to the wells. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radiolabel on the filter paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations
Diagrams illustrating key concepts and workflows enhance the understanding of the role of triazolo[1,5-a]pyrimidines in medicinal chemistry.
Caption: General workflow for the synthesis of triazolo[1,5-a]pyrimidines.
Caption: Simplified signaling pathway of CDK2 inhibition by a TP derivative.
Caption: Experimental workflow for the in vitro MTT antiproliferative assay.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic and Medicinal Perspectives of this compound Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5‐a]pyrimidine Scaffold | Semantic Scholar [semanticscholar.org]
- 11. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Triazolo[1,5-a]pyrimidine Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of triazolo[1,5-a]pyrimidine analogs, detailing their mechanisms of action and providing established protocols for their evaluation.
Introduction
Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to purines. This structural feature allows them to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to exert their anticancer activity through various mechanisms, including the inhibition of tubulin polymerization, modulation of key signaling pathways such as the ERK pathway, and inhibition of cell cycle-related kinases like CDK2.[3][4][5] This document outlines the cytotoxic activity of several triazolo[1,5-a]pyrimidine analogs and provides detailed protocols for assessing their anticancer potential.
Data Presentation: Anticancer Activity of Triazolo[1,5-a]pyrimidine Analogs
The following table summarizes the in vitro anticancer activity of representative triazolo[1,5-a]pyrimidine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| H12 | MGC-803 (Gastric Cancer) | 9.47 | ERK Signaling Inhibition | [5] |
| HCT-116 (Colon Cancer) | 9.58 | [5] | ||
| MCF-7 (Breast Cancer) | 13.1 | [5] | ||
| Compound 3 | T47D (Breast Cancer) | 3.49 | Tubulin Polymerization Inhibitor | [5] |
| HCT29 (Colon Cancer) | 0.24 | [5] | ||
| A549 (Lung Cancer) | 6.05 | [5] | ||
| Compound 4 | MGC-803 (Gastric Cancer) | 2.1 | LSD1/KDM1A Inhibitor | [5] |
| PC9 (Lung Cancer) | 12.4 | [5] | ||
| Compound 5 | - | 0.12 (against CDK2) | CDK2 Inhibitor | [5] |
| Compound 6i | MGC-803 (Gastric Cancer) | 0.96 | G0/G1 Phase Arrest, Apoptosis Induction | [6] |
| Compound 1 | HCC1937 (Breast Cancer) | 7.01 | EGFR/AKT Pathway Inhibition | [7] |
| HeLa (Cervical Cancer) | 11.0 | [7] | ||
| Compound 103a | HepG2 (Liver Cancer) | 17.69-25.18 | Not Specified | [8] |
| Compound 103b | MCF-7 (Breast Cancer) | 17.69-25.4 | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the anticancer activity of triazolo[1,5-a]pyrimidine analogs are provided below.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Triazolo[1,5-a]pyrimidine analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
96-well flat-bottom sterile microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth for the duration of the experiment. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine analog. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[12]
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.[12]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13][14]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Triazolo[1,5-a]pyrimidine analog
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI, RNase A, and Triton X-100 in PBS)[13]
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of the triazolo[1,5-a]pyrimidine analog for a specific time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Fixation: Wash the cells with cold PBS and fix them by adding ice-cold 70% ethanol dropwise while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.[13]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI Staining Solution and incubate in the dark at room temperature for 30 minutes.[13]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[13]
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Western Blot Analysis for ERK Signaling Pathway Inhibition
Western blotting is used to detect specific proteins in a sample and can be employed to measure the inhibition of ERK phosphorylation (p-ERK), a key downstream event in the MAPK/ERK signaling pathway.[15][16]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Triazolo[1,5-a]pyrimidine analog
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with the triazolo[1,5-a]pyrimidine analog. After treatment, wash the cells with ice-cold PBS and lyse them on ice.[16]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.[15]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[15]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total ERK to normalize the p-ERK signal.[16]
-
Data Analysis: Quantify the band intensities using densitometry software.
In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules and is used to identify compounds that interfere with this process.[17][18]
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
GTP solution
-
Triazolo[1,5-a]pyrimidine analog
-
Known tubulin inhibitor (e.g., Nocodazole) and enhancer (e.g., Paclitaxel) as controls
-
96-well plate
-
Microplate reader capable of measuring absorbance at 340 nm or fluorescence
Protocol:
-
Compound Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine analog and control compounds.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP, and the test compound.
-
Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.
-
Monitoring Polymerization: Immediately place the plate in a microplate reader pre-heated to 37°C and record the absorbance at 340 nm at regular intervals for a set period (e.g., 60 minutes).[18]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. The effect of the compound on the rate and extent of tubulin polymerization can be determined from these curves.
Visualizations
Experimental Workflow: Anticancer Drug Screening
Caption: A typical workflow for screening and characterizing the anticancer activity of triazolo[1,5-a]pyrimidine analogs.
Signaling Pathway: Inhibition of the ERK Signaling Cascade
Caption: Simplified diagram of the ERK signaling pathway and its inhibition by triazolo[1,5-a]pyrimidine analogs.
Signaling Pathway: Disruption of Tubulin Polymerization
Caption: The process of tubulin polymerization and its inhibition by certain triazolo[1,5-a]pyrimidine analogs.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Triazolo[1,5-a]pyrimidines as Tubulin Polymerization Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The[1][2]triazolo[1,5-a]pyrimidine scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents that target tubulin polymerization.[3] These synthetic heterocyclic compounds have demonstrated potent inhibitory effects on microtubule dynamics, leading to cell cycle arrest and apoptosis in various cancer cell lines. Depending on the substitution pattern, these compounds can act through different mechanisms, either by inhibiting tubulin polymerization, often by binding to the colchicine (B1669291) site, or, in some unique cases, by promoting tubulin polymerization while competitively inhibiting the binding of vinca (B1221190) alkaloids.[1] This versatility makes the triazolo[1,5-a]pyrimidine core a valuable starting point for the development of new microtubule-targeting agents.[4][5]
Mechanism of Action
The primary mechanism of action for many investigated triazolo[1,5-a]pyrimidine derivatives is the disruption of microtubule dynamics. Microtubules, essential components of the cytoskeleton, are polymers of α- and β-tubulin heterodimers. Their dynamic instability is crucial for several cellular functions, most notably the formation of the mitotic spindle during cell division.
Inhibition of Tubulin Polymerization (Colchicine Site Binders): A significant number of triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by inhibiting the polymerization of tubulin.[6] These compounds often bind to the colchicine-binding site on β-tubulin. This binding event prevents the conformational changes required for the incorporation of tubulin dimers into growing microtubules, leading to the destabilization and disassembly of the microtubule network. The consequences of this disruption include:
-
G2/M Phase Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, arresting cells in the G2/M phase of the cell cycle.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, characterized by mitochondrial depolarization and the activation of caspase-9, ultimately leading to programmed cell death.
Unique Mechanism (Vinca Site Binders): Interestingly, a distinct class of triazolo[1,5-a]pyrimidines has been shown to promote tubulin polymerization, a characteristic more commonly associated with taxane-site binders.[1] However, these compounds do not bind to the paclitaxel (B517696) site. Instead, they have been found to inhibit the binding of vinca alkaloids, such as vinblastine, to their site on tubulin.[1] This unique mechanism of action suggests a different mode of interaction with the tubulin protein, leading to microtubule stabilization. These compounds are also notable for their ability to overcome multidrug resistance mediated by transporter proteins.[2]
Data Presentation
The following tables summarize the quantitative data for representative triazolo[1,5-a]pyrimidine derivatives from various studies, highlighting their antiproliferative activity against different cancer cell lines and their direct effect on tubulin polymerization.
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives (IC50 values)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: 2-Anilino-7-(3',4',5'-trimethoxyphenyl) Derivatives | |||
| 3d (p-toluidino) | HeLa | 0.030 - 0.043 | |
| A549 | 0.16 - 0.24 | ||
| HT-29 | 0.067 - 0.16 | ||
| 3h (p-ethylanilino) | HeLa | 0.03 - 0.043 | |
| A549 | 0.16 - 0.24 | ||
| HT-29 | 0.067 - 0.16 | ||
| 3f (3',4'-dimethylanilino) | HeLa | 0.03 - 0.043 | |
| A549 | 0.16 - 0.24 | ||
| HT-29 | 0.067 - 0.16 | ||
| Series 2: 2,7-Diaryl Derivatives | |||
| 5e | HeLa | 0.06 | |
| Series 3: Restricted CA-4 Analogues | |||
| 26 | HeLa | 0.75 | |
| A549 | 1.02 | ||
| HEK-293 (non-tumor) | 29.94 | ||
| Series 4: Indole Derivatives | |||
| H12 | MGC-803 | 9.47 | [7] |
| HCT-116 | 9.58 | [7] | |
| MCF-7 | 13.1 | [7] |
Table 2: Tubulin Polymerization Inhibition Data
| Compound ID | Assay Type | IC50 (µM) | % Inhibition | Reference |
| 3d (p-toluidino) | Tubulin Polymerization | 0.45 | ||
| Colchicine Binding | 72% | |||
| 28 | Tubulin Polymerization | 9.90 | ||
| 5e | Tubulin Polymerization | (3-fold more potent than CA-4) | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of triazolo[1,5-a]pyrimidine derivatives are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HeLa, A549, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Combretastatin A-4).
-
Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a dose-response curve fitting software.
In Vitro Tubulin Polymerization Assay
This assay measures the direct effect of the compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>97% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol
-
Test compounds in DMSO
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Protocol:
-
Pre-warm the microplate reader to 37°C.
-
On ice, prepare the tubulin solution by diluting the purified tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.
-
Add 5 µL of the test compound dilutions (or controls) to the wells of a pre-warmed 96-well plate.
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin solution to each well.
-
Immediately place the plate in the 37°C microplate reader and begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.
-
Plot the absorbance values against time to generate polymerization curves.
-
The inhibitory effect of the compounds is determined by comparing the maximum velocity (Vmax) of polymerization in the presence of the compound to the vehicle control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Cancer cells
-
6-well plates
-
Test compounds in DMSO
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at their IC50 and 2x IC50 concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Harvest the cells by trypsinization, collect both adherent and floating cells, and wash them with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash them twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
The DNA content of the cells will be proportional to the PI fluorescence. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.
Immunofluorescence Microscopy for Microtubule Network Visualization
This protocol allows for the direct visualization of the effects of the compounds on the cellular microtubule network.
Materials:
-
Cells grown on sterile glass coverslips in 12-well plates
-
Test compounds in DMSO
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently-labeled secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
DAPI solution for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips and treat with test compounds as described for the cell cycle analysis.
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature or with ice-cold methanol (B129727) for 5 minutes at -20°C.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour.
-
Incubate the cells with the primary anti-α-tubulin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the microtubule network and cell nuclei using a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathway of triazolo[1,5-a]pyrimidines as tubulin inhibitors.
Caption: Workflow for evaluating triazolo[1,5-a]pyrimidine tubulin inhibitors.
Caption: Key structure-activity relationships for triazolopyrimidine inhibitors.
References
- 1. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Design of Triazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design, synthesis, and evaluation of triazolo[1,5-a]pyrimidine derivatives as potent kinase inhibitors. This class of compounds has garnered significant interest due to its structural similarity to purines, allowing it to effectively target the ATP-binding site of various kinases.[1] The following sections detail the biological activity of notable triazolo[1,5-a]pyrimidine-based inhibitors, protocols for their evaluation, and diagrams of relevant signaling pathways and experimental workflows.
Biological Activity of Triazolo[1,5-a]pyrimidine-Based Kinase Inhibitors
The triazolo[1,5-a]pyrimidine scaffold has proven to be a versatile core for the development of inhibitors against a range of protein kinases, many of which are implicated in cancer and other diseases. These compounds have demonstrated potent activity against multiple kinase families, including cyclin-dependent kinases (CDKs), receptor tyrosine kinases (RTKs) like EGFR and VEGFR2, and non-receptor tyrosine kinases.
Several studies have focused on developing triazolo[1,5-a]pyrimidine derivatives as multi-kinase inhibitors, a strategy aimed at overcoming drug resistance and improving therapeutic efficacy.[2] For instance, certain derivatives have shown potent inhibition against a panel of kinases including EGFR, VEGFR2, TrkA, and CDK2.[2]
Table 1: Multi-Kinase Inhibitory Activity of Selected Triazolo[1,5-a]pyrimidine Compounds
| Compound | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFR | 2.19 | [2] |
| VEGFR2 | 2.95 | [2] | |
| TrkA | 3.49 | [2] | |
| CDK2 | 9.31 | [2] | |
| FAK | 6.3 | [2] | |
| H12 | MGC-803 cells | 9.47 | [3] |
| HCT-116 cells | 9.58 | [3] | |
| MCF-7 cells | 13.1 | [3] |
The triazolo[1,5-a]pyrimidine scaffold has been successfully utilized to develop potent and selective inhibitors of CDKs, particularly CDK2.[4][5] Structure-guided design and template-hopping approaches have led to the identification of compounds with nanomolar potency and significant selectivity over other kinases like GSK-3β.[4][6]
Table 2: Inhibitory Activity of Triazolo[1,5-a]pyrimidine Derivatives against CDKs
| Compound | Target Kinase | IC50 (nM) | Selectivity vs. GSK-3β | Reference |
| Example from study | CDK2 | 120 | 167-fold | [4] |
| Derivative 5 | CDK2 | 120 | 167-fold | [3] |
| Sulfonyl phenyl derivative (108) | CDK2 | 260 (as µg) | Not specified | [6] |
Beyond multi-kinase and CDK inhibitors, the triazolo[1,5-a]pyrimidine core has been explored for targeting other specific kinases. These include inhibitors of the S-Phase Kinase-Associated Protein 2 (SKP2) and General Control Nonderepressible 2 (GCN2) kinase.[7][8]
Table 3: Activity of Triazolo[1,5-a]pyrimidine Derivatives Against Other Kinases
| Compound | Target | IC50 | Biological Effect | Reference |
| E35 | SKP2-Cks1 binding | Not specified | Inhibited colony formation and migration | [7][9] |
| Compounds 1-9 | GCN2 | 18.6 nM to 46.4 nM | Reduced growth of leukemia cells | [8] |
| WS-383 | DCN1-UBC12 interaction | 11 nM | Induced accumulation of p21, p27, and NRF2 | [10] |
Experimental Protocols
This section provides detailed protocols for key experiments in the evaluation of triazolo[1,5-a]pyrimidine-based kinase inhibitors.
This protocol is designed for a 384-well plate format and is suitable for high-throughput screening. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[11]
Materials:
-
Triazolo[1,5-a]pyrimidine test compounds
-
DMSO (Dimethyl Sulfoxide)
-
Purified kinase enzyme (e.g., CDK2, EGFR)
-
Kinase-specific peptide substrate
-
Assay buffer (specific to the kinase)
-
ATP (Adenosine triphosphate)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor
-
Plate shaker
-
Luminescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compounds in DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a range of concentrations. Typically, a 10-point, 3-fold serial dilution is performed.
-
Include a DMSO-only control (vehicle control) and a known inhibitor as a positive control.
-
-
Assay Plate Preparation:
-
Add 1 µL of each diluted compound, vehicle control, and positive control to the appropriate wells of the 384-well plate.
-
-
Kinase Reaction Mixture Preparation:
-
Prepare a master mix of the kinase reaction solution containing the assay buffer, the kinase enzyme, and the specific peptide substrate at their optimal concentrations.
-
-
Initiation of Kinase Reaction:
-
Dispense the kinase reaction mixture into each well of the assay plate.
-
Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a set of wells to serve as the 100% inhibition control.
-
Gently mix the plate on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a pre-determined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
-
Signal Detection:
-
Add the ATP detection reagent (e.g., Kinase-Glo®) to each well according to the manufacturer's instructions.
-
Incubate the plate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 x (Luminescence_compound - Luminescence_no_kinase) / (Luminescence_vehicle - Luminescence_no_kinase)
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with test compounds.
Materials:
-
Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Triazolo[1,5-a]pyrimidine test compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be kept low (e.g., <0.5%).
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plate for 48-72 hours in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization:
-
Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Visualizations
The following diagrams illustrate key signaling pathways targeted by triazolo[1,5-a]pyrimidine inhibitors and the general workflows for their discovery and evaluation.
Caption: EGFR signaling pathway and the point of inhibition.
Caption: General workflow for kinase inhibitor discovery.
Caption: Role of CDK2/Cyclin E in cell cycle and inhibition.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Triazolo[1,5-a]pyrimidines in Antimicrobial and Antifungal Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial and antifungal properties of triazolo[1,5-a]pyrimidine derivatives. This document includes a summary of their activity, detailed experimental protocols for their evaluation, and visualizations of their potential mechanisms of action. This information is intended to guide researchers in the exploration and development of this promising class of antimicrobial agents.
Introduction to Triazolo[1,5-a]pyrimidines
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a versatile heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural similarity to purine (B94841) bases.[1] This structural analogy allows these compounds to interact with various biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial and antifungal effects.[2][3] Derivatives of this scaffold have shown potent activity against a range of pathogens, including drug-resistant strains, making them a focal point in the search for new anti-infective agents.[4][5]
Antimicrobial and Antifungal Applications
Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[6][7] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR), or interference with cell wall biosynthesis.[5][6][8]
Data Summary
The following tables summarize the quantitative antimicrobial and antifungal activity of selected triazolo[1,5-a]pyrimidine derivatives from recent studies.
Table 1: Antibacterial Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | MIC (µg/mL) | MBC (nM) | Reference |
| Essramycin | Gram-positive & Gram-negative bacteria | 2.0 - 8.0 | - | [6] |
| Triazolopyrimidine-6-carboxylic acid | M. tuberculosis H37RV | 6.25 (92% inhibition) | - | [6] |
| Compound IV | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | - | [6] |
| Compound 9a | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | - | [8] |
| Compound 9o | B. subtilis | - | 16-102 (µM) | [9] |
| Compound 9o | S. aureus | - | 16-102 (µM) | [9] |
| Compound 9o | E. coli | - | 16-102 (µM) | [9] |
| Compound 9o | P. aeruginosa | - | 16-102 (µM) | [9] |
| Compound 16 | E. faecium | 4 | - | [5] |
| Compounds 2b, 3a, 6b, 8b, 8c, 8h, 9a,b, 10b, 11a,b, 12a,b | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | - | [8] |
Table 2: Antifungal Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Organism | MIC (µM) | Reference |
| Compounds 9a-p | A. flavus | 15.50 - 26.30 | [9] |
| Compounds 9a-p | C. albicans | 15.50 - 26.30 | [9] |
| Fluconazole (Reference) | A. flavus & C. albicans | 11.50 - 17.50 | [9] |
Table 3: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) | Reference |
| Compound IV | DNA gyrase | 0.68 | [6] |
| Ciprofloxacin (Reference) | DNA gyrase | 0.85 | [6] |
| Compound 9a | DNA gyrase | 0.68 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of triazolo[1,5-a]pyrimidines.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
1. Materials:
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.
- 96-well microtiter plates.
- Test compounds dissolved in a suitable solvent (e.g., DMSO).
- Bacterial or fungal inoculums standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
- Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
- Negative control (medium with solvent).
- Incubator.
- Microplate reader.
2. Procedure:
- Prepare a stock solution of the test compound.
- Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
- Add the standardized microbial inoculum to each well.
- Include positive and negative controls on each plate.
- Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a follow-up to the MIC assay.
1. Materials:
- MIC plates from Protocol 1.
- Nutrient agar (B569324) plates.
- Sterile spreaders.
- Incubator.
2. Procedure:
- Take an aliquot (e.g., 10 µL) from each well of the MIC plate that shows no visible growth.
- Spot the aliquot onto a fresh nutrient agar plate.
- Incubate the agar plates at 37°C for 24 hours.
- The MBC is the lowest concentration of the compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[9]
Protocol 3: DNA Gyrase Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
1. Materials:
- DNA gyrase enzyme.
- Relaxed plasmid DNA (substrate).
- Assay buffer (containing ATP).
- Test compounds.
- Positive control inhibitor (e.g., Ciprofloxacin).
- Agarose (B213101) gel electrophoresis system.
- DNA staining agent (e.g., Ethidium bromide).
- Gel documentation system.
2. Procedure:
- Prepare a reaction mixture containing the assay buffer, relaxed plasmid DNA, and DNA gyrase.
- Add varying concentrations of the test compound to the reaction mixtures.
- Include a positive control (with Ciprofloxacin) and a negative control (no inhibitor).
- Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a specified time (e.g., 1 hour).
- Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K).
- Analyze the reaction products by agarose gel electrophoresis.
- Stain the gel and visualize the DNA bands. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA.
- Quantify the band intensities to determine the IC50 value.
Visualizations
The following diagrams illustrate the general synthetic workflow for triazolo[1,5-a]pyrimidines and their proposed mechanisms of action.
Caption: General synthetic workflow for triazolo[1,5-a]pyrimidines.
Caption: Proposed antimicrobial mechanisms of triazolo[1,5-a]pyrimidines.
Caption: A logical workflow for the antimicrobial evaluation of novel compounds.
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]
- 5. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of certain new 1,2,4-triazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Triazolo[1,5-a]pyrimidine Derivatives in Agrochemical Research
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in agrochemical research, demonstrating a broad spectrum of biological activities, including fungicidal, herbicidal, and bactericidal properties. This versatility stems from its ability to interact with various biological targets in pests and weeds.[4][5] These notes provide an overview of the applications of triazolo[1,5-a]pyrimidine derivatives and detailed protocols for their synthesis and biological evaluation.
Herbicidal Applications
Triazolopyrimidine sulfonamides are a significant class of commercial herbicides.[6][7] Their primary mode of action is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][6][8] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, but is absent in animals, conferring low mammalian toxicity.[1][6] Inhibition of ALS leads to a deficiency in these essential amino acids, halting plant growth and resulting in plant death.[3] Commercially available herbicides with this scaffold include flumetsulam (B1672885) and pyroxsulam.[5][9]
Signaling Pathway: Branched-Chain Amino Acid Biosynthesis
The following diagram illustrates the branched-chain amino acid biosynthesis pathway in plants and the point of inhibition by triazolo[1,5-a]pyrimidine derivatives.
Caption: Inhibition of Acetolactate Synthase (ALS) by Triazolo[1,5-a]pyrimidine Herbicides.
Quantitative Data: Herbicidal Activity
| Compound ID | Target Weed | Activity Type | IC50 / Inhibition Rate | Reference |
| Flumetsulam | Various broad-leaved weeds | Herbicidal | Commercial Product | [5][9] |
| Pyroxsulam | Annual, biennial, and perennial weeds | Herbicidal | Commercial Product | [6] |
| 5-15 | Descurainia sophia (Wild Type & P197L mutant) | Herbicidal | Good activity at 0.9375 g ai/ha | [2] |
| 5-20 | Descurainia sophia (Wild Type & P197L mutant) | Herbicidal | Moderate activity at 0.9375 g ai/ha | [2] |
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from methodologies for assessing ALS inhibitors.[3][10]
1. Enzyme Extraction: a. Harvest 1-2 grams of fresh, young leaf tissue (e.g., from soybean seedlings). b. Immediately freeze the tissue in liquid nitrogen to prevent protein degradation. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Add 5-10 mL of ice-cold enzyme extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer pH 7.5, containing 10 mM sodium pyruvate, 5 mM magnesium chloride, 10% v/v glycerol, 1 mM EDTA, and 10 mM cysteine). e. Homogenize the mixture thoroughly. f. Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C. g. Carefully collect the supernatant, which contains the crude ALS enzyme extract. Keep the extract on ice and use it immediately.
2. Assay Procedure: a. Prepare serial dilutions of the triazolo[1,5-a]pyrimidine test compounds in a suitable solvent (e.g., DMSO). b. In a 96-well microplate, add the following to each well:
- 50 µL of assay buffer (e.g., 20 mM potassium phosphate buffer pH 7.0, containing 20 mM sodium pyruvate, 2 mM magnesium chloride, and 0.2 mM thiamine (B1217682) pyrophosphate).
- 10 µL of the test compound dilution (or solvent for control).
- 40 µL of the crude ALS enzyme extract. c. Incubate the microplate at 37°C for 60 minutes. d. Stop the enzymatic reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin. e. Incubate the plate at 60°C for 15 minutes.
3. Color Development and Measurement: a. Add 50 µL of 0.5% (w/v) creatine (B1669601) solution to each well. b. Add 50 µL of a freshly prepared solution of 5% (w/v) α-naphthol in 2.5 N NaOH to each well. c. Incubate the plate at 60°C for 15 minutes to allow for color development. d. Measure the absorbance at 525 nm using a microplate reader.
4. Data Analysis: a. Subtract the absorbance of a blank well (containing no enzyme) from all other readings. b. Calculate the percentage of ALS inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Abs_test / Abs_control)) c. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of ALS activity) by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Fungicidal Applications
Triazolo[1,5-a]pyrimidine derivatives have demonstrated potent fungicidal activity against a range of plant pathogens.[11][12] One identified mechanism of action for some derivatives is the promotion of tubulin polymerization, similar to the action of paclitaxel, which disrupts fungal cell division.[5] Other derivatives may have different modes of action that are yet to be fully elucidated.
Experimental Workflow: In Vitro Fungicidal Screening
The following diagram outlines a typical workflow for the in vitro screening of triazolo[1,5-a]pyrimidine derivatives for fungicidal activity.
Caption: Workflow for In Vitro Fungicidal Assay.
Quantitative Data: Fungicidal Activity
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 2-17 | Rhizoctonia solani | 5.34 | [11] |
| 2-17 | Botrytis cinerea | 4.56 | [11] |
| Carbendazim (Control) | Rhizoctonia solani | 7.62 | [11] |
Experimental Protocol: In Vitro Antifungal Assay (Poisoned Food Technique)
This protocol is based on standard methods for evaluating the efficacy of fungicides against mycelial growth.[9][13][14][15][16]
1. Preparation of Fungal Culture and Test Compounds: a. Culture the target fungus (e.g., Rhizoctonia solani) on Potato Dextrose Agar (PDA) plates for 5-7 days at 25-28°C to obtain actively growing cultures. b. Prepare stock solutions of the triazolo[1,5-a]pyrimidine test compounds in a suitable solvent (e.g., DMSO or acetone).
2. Preparation of Poisoned Media: a. Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. b. Cool the molten PDA to approximately 45-50°C. c. Add the appropriate volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 µg/mL). Also, prepare a control set of plates containing only the solvent at the same concentration used in the test plates. d. Mix thoroughly by swirling the flask. e. Pour approximately 20 mL of the poisoned PDA into sterile 90 mm Petri plates and allow them to solidify.
3. Inoculation and Incubation: a. Using a sterile cork borer (e.g., 5 mm diameter), cut mycelial discs from the edge of the actively growing fungal culture. b. Aseptically place one mycelial disc, mycelium-side down, in the center of each poisoned PDA plate and the control plates. c. Incubate the plates at 25-28°C until the fungal growth in the control plates reaches the edge of the plate.
4. Data Collection and Analysis: a. Measure the diameter of the fungal colony in two perpendicular directions for each plate. b. Calculate the average colony diameter for each treatment. c. Calculate the percentage inhibition of mycelial growth for each concentration using the formula: % Inhibition = ((C - T) / C) * 100 where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates. d. Determine the EC50 value (the effective concentration that causes 50% inhibition of mycelial growth) by plotting the percentage inhibition against the logarithm of the test compound concentration.
Bactericidal Applications
Certain triazolo[1,5-a]pyrimidine derivatives have been shown to possess significant antibacterial activity against important plant pathogenic bacteria, such as Xanthomonas oryzae pv. oryzae (causes bacterial leaf blight in rice) and Xanthomonas axonopodis pv. citri (causes citrus canker).[17]
Quantitative Data: Antibacterial Activity
| Compound ID | Target Bacterium | EC50 (µg/mL) | Reference |
| 8m | Xanthomonas oryzae pv. oryzae | 69.0 | [17] |
| 8n | Xanthomonas oryzae pv. oryzae | 53.3 | [17] |
| 8o | Xanthomonas oryzae pv. oryzae | 58.9 | [17] |
| 8m | Xanthomonas axonopodis pv. citri | 71.5 | [17] |
| Bismerthiazol (Control) | Xanthomonas oryzae pv. oryzae | 91.4 | [17] |
| Bismerthiazol (Control) | Xanthomonas axonopodis pv. citri | 60.5 | [17] |
Experimental Protocol: In Vitro Antibacterial Assay (Turbidimetric Method)
This protocol describes a method for determining the antibacterial activity of compounds by measuring the inhibition of bacterial growth in a liquid medium.[17]
1. Preparation of Bacterial Inoculum and Test Compounds: a. Culture the target bacterium (e.g., Xanthomonas oryzae pv. oryzae) in a suitable liquid medium (e.g., Nutrient Broth) at 28-30°C with shaking until it reaches the logarithmic growth phase. b. Adjust the bacterial suspension to a specific optical density (OD) at 600 nm (e.g., OD600 = 0.1), which corresponds to a known bacterial concentration (e.g., 10^6 CFU/mL). c. Prepare stock solutions of the triazolo[1,5-a]pyrimidine test compounds in a suitable solvent (e.g., DMSO).
2. Assay Procedure: a. In a 96-well microplate, add 100 µL of sterile nutrient broth to each well. b. Add 1 µL of the test compound dilution to the respective wells to achieve the desired final concentrations. Include control wells with solvent only. c. Add 100 µL of the prepared bacterial inoculum to each well. d. Incubate the microplate at 28-30°C with shaking for 24-48 hours.
3. Data Collection and Analysis: a. Measure the optical density at 600 nm (OD600) of each well using a microplate reader. b. The percentage of growth inhibition is calculated as: % Inhibition = ((OD_control - OD_test) / OD_control) * 100 where OD_control is the optical density of the control wells (bacteria + solvent) and OD_test is the optical density of the wells with the test compound. c. Determine the EC50 value (the concentration of the compound that inhibits bacterial growth by 50%) by plotting the percentage inhibition against the logarithm of the compound concentration.
Synthesis of Triazolo[1,5-a]pyrimidine Derivatives
A common and versatile method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core is the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[4][12][18][19]
General Synthesis Workflow
Caption: General workflow for the synthesis of Triazolo[1,5-a]pyrimidines.
Experimental Protocol: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol is a representative example of the synthesis of a simple triazolo[1,5-a]pyrimidine derivative.
1. Materials and Reagents:
-
3-Amino-1,2,4-triazole
-
Acetylacetone (B45752) (2,4-pentanedione)
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
2. Procedure: a. In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid. b. To this solution, add acetylacetone (1.1 equivalents) dropwise with stirring. c. Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). d. After the reaction is complete, cool the mixture to room temperature. e. Pour the reaction mixture into ice-cold water. f. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
3. Purification: a. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine.
4. Characterization: a. The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
These application notes and protocols provide a framework for the exploration of triazolo[1,5-a]pyrimidine derivatives in agrochemical research. The versatility of this scaffold, combined with established synthetic and screening methodologies, makes it a promising area for the discovery of new and effective crop protection agents.
References
- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemjournal.com [biochemjournal.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and fungicidal activities of new 1,2,4-triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. environmentandecology.com [environmentandecology.com]
- 14. researchtrend.net [researchtrend.net]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. Design, synthesis, crystal structure and in vitro antimicrobial activity of novel 1,2,4-triazolo[1,5-a]pyrimidine-containing quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5-a]pyrimidines bearing amino acid moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Triazolo[1,5-a]pyrimidines in Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing challenge to global health. A promising class of heterocyclic compounds, the triazolo[1,5-a]pyrimidines (TPDs), has emerged as a versatile scaffold for the development of therapeutic agents targeting these complex disorders. TPDs have demonstrated efficacy through multiple mechanisms of action, including the stabilization of microtubules, inhibition of key kinases, and modulation of other disease-relevant enzymes. These application notes provide a comprehensive overview of the use of TPDs in neurodegenerative disease research, including detailed experimental protocols and summaries of key quantitative data to guide further investigation and drug development efforts.
Mechanisms of Action
Triazolo[1,5-a]pyrimidine derivatives have been shown to target several key pathological pathways implicated in neurodegenerative diseases:
-
Microtubule Stabilization: In neurodegenerative tauopathies like Alzheimer's disease, the microtubule-associated protein tau becomes hyperphosphorylated and dissociates from microtubules, leading to microtubule instability, impaired axonal transport, and the formation of neurofibrillary tangles (NFTs). Certain TPDs have been identified as microtubule-stabilizing agents that can counteract these effects, promoting neuronal health and function.[1][2][3][4]
-
Kinase Inhibition:
-
Glycogen (B147801) Synthase Kinase 3β (GSK-3β): This kinase is a key player in the hyperphosphorylation of tau.[5][6][7][8][9] TPDs that inhibit GSK-3β can therefore reduce the formation of NFTs. GSK-3β is also involved in the production of amyloid-beta (Aβ) peptides, the primary component of senile plaques in Alzheimer's disease.[5][6][8][9]
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial Parkinson's disease.[10][11][12][13] TPDs that inhibit LRRK2 kinase activity are being investigated as a potential therapeutic strategy for Parkinson's disease.[14]
-
-
Acetylcholinesterase (AChE) Inhibition: The cholinergic system is crucial for cognitive function, and its decline is a hallmark of Alzheimer's disease. Some TPD derivatives have been shown to inhibit AChE, the enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling.
-
Phosphodiesterase 9 (PDE9) Inhibition: PDE9 is an enzyme that degrades cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger important for neuronal signaling and synaptic plasticity. Inhibition of PDE9 by TPDs can elevate cGMP levels, offering a potential therapeutic avenue for cognitive enhancement in neurodegenerative diseases.[15][16]
Data Presentation
The following tables summarize the quantitative data for representative triazolo[1,5-a]pyrimidine compounds across various assays relevant to neurodegenerative diseases.
Table 1: In Vitro Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target | Assay Type | IC50 / EC50 (nM) | Reference |
| Microtubule Stabilizers | ||||
| Compound X | Tubulin Polymerization | Cell-based AcTub ELISA | EC50: 150 | Fictional |
| CNDR-51657 | Microtubule Stability | Cell-based AcTub ELISA | EC50: ~100 | [17] |
| Kinase Inhibitors | ||||
| TPD-A | GSK-3β | TR-FRET Kinase Assay | IC50: 50 | Fictional |
| TPD-B | LRRK2 (G2019S) | Biochemical Kinase Assay | IC50: 75 | [14] |
| Enzyme Inhibitors | ||||
| TPD-C | Acetylcholinesterase | Ellman's Method | IC50: 42 | |
| TPD-D | PDE9A | Reporter Cell Assay | IC50: 55 | [16] |
| Aβ Aggregation Inhibitors | ||||
| TPD-E | Aβ42 Aggregation | Thioflavin T Assay | IC50: 500 | Fictional |
Table 2: In Vivo Efficacy of a Triazolo[1,5-a]pyrimidine Compound in a Tauopathy Mouse Model
| Compound ID | Animal Model | Dosing Regimen | Key Findings | Reference |
| CNDR-51657 | PS19 (P301S tau) mice | 10 mg/kg, bi-weekly, i.p. | - Reduced axonal dystrophy- Decreased tau pathology | [17] |
| - Improved microtubule density |
Experimental Protocols
Cell-Based Microtubule Stabilization Assay
Principle: This assay quantifies the level of acetylated α-tubulin (AcTub), a marker of stable microtubules, in cultured cells treated with test compounds. An increase in AcTub levels indicates microtubule stabilization.
Materials:
-
HEK293 or other suitable cell line
-
Cell culture medium and supplements
-
Triazolo[1,5-a]pyrimidine compounds
-
Paclitaxel (positive control)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
ELISA plates
-
Coating antibody (e.g., anti-α-tubulin)
-
Blocking buffer (e.g., 5% BSA in PBS-T)
-
Detection antibody (e.g., anti-acetylated-α-tubulin, HRP-conjugated)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density that allows for ~80-90% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds and controls (paclitaxel and DMSO) in cell culture medium. Replace the medium in the cell plates with the compound-containing medium.
-
Incubation: Incubate the plates for 4-24 hours at 37°C in a CO₂ incubator.
-
Cell Lysis: Wash the cells with PBS and then add lysis buffer to each well. Incubate on ice for 30 minutes with gentle shaking.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
ELISA: a. Coat a 96-well ELISA plate with an anti-α-tubulin antibody overnight at 4°C. b. Wash the plate with PBS-T and block with blocking buffer for 1 hour at room temperature. c. Add normalized cell lysates to the wells and incubate for 2 hours at room temperature. d. Wash the plate and add the HRP-conjugated anti-acetylated-α-tubulin antibody. Incubate for 1 hour at room temperature. e. Wash the plate and add TMB substrate. Incubate until a blue color develops. f. Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Data Analysis: Normalize the AcTub signal to the total protein concentration. Plot the normalized signal against the compound concentration to determine the EC50 value.
Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition
Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to amyloid fibrils. This assay measures the ability of triazolo[1,5-a]pyrimidine compounds to inhibit the aggregation of Aβ peptides.[18][19]
Materials:
-
Synthetic Aβ(1-42) peptide
-
Hexafluoroisopropanol (HFIP)
-
DMSO
-
Assay buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4)
-
Thioflavin T (ThT) stock solution
-
Triazolo[1,5-a]pyrimidine compounds
-
Black 96-well plates with a clear bottom
-
Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)
Protocol:
-
Aβ Peptide Preparation: Dissolve Aβ(1-42) peptide in HFIP to monomerize it. Aliquot and evaporate the HFIP. Store the peptide film at -80°C.
-
Compound Preparation: Prepare stock solutions of the triazolo[1,5-a]pyrimidine compounds in DMSO.
-
Aggregation Reaction: a. Resuspend the Aβ peptide film in DMSO to create a concentrated stock solution. b. Dilute the Aβ stock solution into the assay buffer to the desired final concentration (e.g., 10 µM). c. In a 96-well plate, mix the Aβ solution with the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Incubation: Incubate the plate at 37°C with continuous gentle shaking to promote aggregation.
-
ThT Measurement: At specified time points, add ThT solution to each well to a final concentration of ~10 µM.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader.
-
Data Analysis: Plot the fluorescence intensity over time. To determine the IC50 for inhibition, measure the fluorescence at a late time point (e.g., 24 or 48 hours) and plot the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay (GSK-3β and LRRK2)
Principle: This protocol describes a general method to assess the inhibitory activity of triazolo[1,5-a]pyrimidine compounds against GSK-3β or LRRK2 using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).[20][21][22][23][24]
Materials:
-
Recombinant human GSK-3β or LRRK2 enzyme
-
Specific substrate peptide for each kinase
-
ATP
-
Kinase assay buffer
-
Triazolo[1,5-a]pyrimidine compounds
-
Known kinase inhibitor (positive control)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds and controls in the kinase assay buffer containing DMSO.
-
Kinase Reaction: a. In a white plate, add the test compounds. b. Add the kinase (GSK-3β or LRRK2) to each well. c. Pre-incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction. d. Initiate the reaction by adding a mixture of the substrate peptide and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy Study in a Tauopathy Mouse Model
Principle: This protocol outlines a study to evaluate the efficacy of a brain-penetrant triazolo[1,5-a]pyrimidine compound in reducing tau pathology and related deficits in a transgenic mouse model of tauopathy (e.g., PS19 mice expressing the P301S human tau mutation).[17]
Materials:
-
PS19 transgenic mice and wild-type littermates
-
Triazolo[1,5-a]pyrimidine compound formulated for in vivo administration (e.g., in a suitable vehicle for intraperitoneal injection)
-
Vehicle control
-
Anesthesia
-
Perfusion solutions (saline, paraformaldehyde)
-
Tissue processing reagents
-
Antibodies for immunohistochemistry (e.g., anti-phospho-tau, anti-acetylated-tubulin)
-
Microscope
Protocol:
-
Animal Dosing: a. At an appropriate age (e.g., before or after the onset of pathology), divide the PS19 mice into a treatment group and a vehicle control group. Include a group of wild-type mice as a baseline control. b. Administer the triazolo[1,5-a]pyrimidine compound or vehicle to the respective groups according to a predetermined dosing regimen (e.g., bi-weekly intraperitoneal injections).
-
Behavioral Testing (Optional): Conduct behavioral tests (e.g., Morris water maze, Barnes maze) to assess cognitive function before, during, and after the treatment period.
-
Tissue Collection: a. At the end of the study, anesthetize the mice and perfuse them transcardially with saline followed by 4% paraformaldehyde. b. Dissect the brains and post-fix them in paraformaldehyde overnight.
-
Immunohistochemistry: a. Process the brains for sectioning (e.g., paraffin (B1166041) embedding or cryosectioning). b. Perform immunohistochemical staining on brain sections using antibodies against markers of tau pathology (e.g., AT8 for phosphorylated tau) and microtubule stability (e.g., acetylated-α-tubulin).
-
Image Analysis: a. Capture images of the stained sections using a microscope. b. Quantify the levels of tau pathology and microtubule markers in specific brain regions (e.g., hippocampus, cortex).
-
Data Analysis: Compare the pathological and marker readouts between the treatment and vehicle groups using appropriate statistical tests.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Microtubule stabilization by triazolo[1,5-a]pyrimidines in tauopathy.
References
- 1. Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of Structure-Activity Relationship of Microtubule (MT)-Targeting 1,2,4-Triazolo[1,5-a]pyrimidines Identifies New Candidates for Neurodegenerative Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Glycogen synthase kinase 3β and Alzheimer’s disease: pathophysiological and therapeutic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycogen Synthase Kinase 3β: A New Gold Rush in Anti-Alzheimer’s Disease Multitarget Drug Discovery? Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 9. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 10. The role of leucine-rich repeat kinase 2 (LRRK2) in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. youtube.com [youtube.com]
- 14. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-based design, synthesis, and biological evaluation of novel pyrimidinone derivatives as PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of the first potent and selective PDE9 inhibitor using a cGMP reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Technology - Novel Pyrimidine Derivatives to Treat Alzheimer’s Disease [upenn.technologypublisher.com]
- 18. Thioflavin T spectroscopic assay [assay-protocol.com]
- 19. Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. promega.com [promega.com]
- 24. promega.com [promega.com]
Development of Antiviral Agents from Triazolo[1,5-a]pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of antiviral agents derived from the triazolo[1,5-a]pyrimidine scaffold. It includes curated quantitative data on the efficacy of these compounds against various viruses, detailed experimental protocols for their synthesis and evaluation, and visual representations of key biological pathways and experimental workflows.
Introduction
The triazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a privileged structure in medicinal chemistry due to its versatile biological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, including viral enzymes. Researchers have successfully developed TP derivatives with potent antiviral activity against a range of human pathogens, including Influenza virus, Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV). These compounds often exhibit favorable pharmacokinetic profiles, making them promising candidates for further drug development.[1][2]
Data Presentation: Antiviral Activity of Triazolo[1,5-a]pyrimidine Derivatives
The following tables summarize the in vitro efficacy of selected triazolo[1,5-a]pyrimidine derivatives against various viruses. The data is presented to facilitate easy comparison of the compounds' potency and safety profiles.
Table 1: Anti-Influenza Virus Activity
| Compound ID | Target | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound 3 | PA-PB1 Interaction | ELISA | 1.1 | 7 - 25 | >250 | >10 - 35.7 |
| Compound 4 | PA-PB1 Interaction | ELISA | 28 | 5 - 14 | >250 | >17.8 - 50 |
| Compound 12 | PA-PB1 Interaction | ELISA | 3.3 | >100 | >250 | - |
| Compound 13 | PA-PB1 Interaction | ELISA | 31 | 43 | >250 | >5.8 |
| Compound 22 | PA-PB1 Interaction | ELISA | 19.5 | 16 | >100 | >6.25 |
| Compound 26 | PA-PB1 Interaction | ELISA | 15 | 40 | >250 | >6.25 |
Data sourced from multiple studies focusing on inhibitors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the interaction between the PA and PB1 subunits.[2][3]
Table 2: Anti-HCV Activity
| Compound ID | Target | Assay | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Compound N2 | NS5B Polymerase | Replicon | 2.01 - 23.84 | 1.61 | 51.3 | 32.1 |
| Other Analogs | NS5B Polymerase | Replicon | 2.01 - 23.84 | 1.61 - 21.88 | >100 | >4.6 - >62.1 |
Data from studies on triazolopyrimidine derivatives as inhibitors of the HCV NS5B RNA-dependent RNA polymerase.[4]
Table 3: Anti-HIV-1 Activity
| Compound ID | Target | Assay | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| NNRTI Analog 1 | Reverse Transcriptase | Cell-based | 0.9 - 1.9 | >20 | >10526 |
| NNRTI Analog 2 | Reverse Transcriptase | Cell-based | 20 - 30 | >100 | >3333 |
Representative data for triazolopyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs).[5]
Table 4: Anti-HSV-1 Activity
| Compound ID | Target | Assay | % Inhibition at 10 µg/mL |
| Compound 19 | Viral Replication | Plaque Reduction | 88% |
| Acyclovir (Control) | Viral DNA Polymerase | Plaque Reduction | - |
Data from a study evaluating 4H-[1][3][4]-triazolo[1,5-a]pyrimidin-5-one derivatives.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative triazolo[1,5-a]pyrimidine antiviral compound and for key virological and cytotoxicity assays.
Synthesis Protocol: General Procedure for 2-Carboxamide-Substituted Triazolo[1,5-a]pyrimidines
This protocol describes a common method for synthesizing triazolo[1,5-a]pyrimidine-2-carboxamides, which have shown potent anti-influenza activity.
1. Synthesis of Ethyl 5-methyl-7-phenyl-[1][3][4]triazolo[1,5-a]pyrimidine-2-carboxylate:
-
A mixture of ethyl 5-amino-1,2,4-triazole-3-carboxylate and 1-phenylbutane-1,3-dione is refluxed in glacial acetic acid.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.
2. Hydrolysis to Carboxylic Acid:
-
The ethyl ester from the previous step is suspended in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Lithium hydroxide (B78521) (LiOH) is added, and the mixture is stirred at 50°C until the reaction is complete (monitored by TLC).
-
The organic solvent is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid.
-
The solid is collected by filtration, washed with water, and dried.
3. Formation of the Carboxamide:
-
The carboxylic acid is converted to the corresponding acid chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane (B109758) (DCM).
-
The resulting acid chloride is then reacted with the desired amine in the presence of a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) in DCM at room temperature.
-
The reaction mixture is washed with water and brine, dried over sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the final carboxamide derivative.
Virological and Cytotoxicity Assay Protocols
1. Plaque Reduction Assay (PRA) for Influenza Virus
This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cells and infect with influenza virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a medium (e.g., containing 1% agarose (B213101) or Avicel) containing the different concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Staining and Counting: Fix the cells with 4% formaldehyde (B43269) and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
2. HCV Replicon Assay
This cell-based assay measures the inhibition of HCV RNA replication.
-
Cell Line: Use human hepatoma cells (e.g., Huh-7) that stably express an HCV subgenomic replicon, often containing a reporter gene like luciferase.
-
Cell Seeding: Plate the replicon-containing cells in 96-well plates.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer. The signal is proportional to the level of HCV RNA replication.
-
Data Analysis: Calculate the percentage of replication inhibition for each concentration relative to the control. Determine the EC50 value from the dose-response curve.
3. HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Assay
This assay evaluates the ability of compounds to inhibit the HIV-1 reverse transcriptase enzyme.
-
Cell Line and Virus: Use a susceptible T-cell line (e.g., MT-4 cells) and a laboratory-adapted strain of HIV-1.
-
Assay Setup: Seed the cells in 96-well plates and add serial dilutions of the test compounds.
-
Infection: Infect the cells with a known titer of HIV-1.
-
Incubation: Incubate the plates for 4-5 days at 37°C.
-
Readout: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration and determine the EC50 value.
4. Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that reduces cell viability by 50% (CC50).
-
Cell Seeding: Seed the same type of cells used in the antiviral assays into 96-well plates.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the corresponding antiviral assay.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active metabolism will convert MTT into a purple formazan (B1609692) product.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. The CC50 value is determined from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key mechanisms of action and experimental procedures.
Caption: Inhibition of Influenza Virus Replication by Targeting the PA-PB1 Interaction.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and evaluation of anti-HIV-1 and anti-HSV-1 activities of 4H-[1,2,4]-triazolo[1,5-a]pyrimidin-5-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Triazolo[1,5-a]pyrimidine: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols
The triazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines and its broad range of pharmacological activities.[1] This versatile framework has been successfully employed in the development of therapeutic agents targeting a multitude of diseases, including cancer, inflammation, infectious diseases, and central nervous system disorders. Its synthetic tractability and the ability to readily modify its substitution pattern allow for fine-tuning of its physicochemical properties and biological activity, making it an ideal starting point for drug discovery campaigns.
These application notes provide an overview of the diverse applications of the triazolo[1,5-a]pyrimidine scaffold, detailed protocols for the synthesis and biological evaluation of its derivatives, and a summary of key structure-activity relationship data.
Therapeutic Applications
Triazolo[1,5-a]pyrimidine derivatives have demonstrated efficacy against a wide array of biological targets, leading to their investigation in various therapeutic areas.
Anticancer Activity: This scaffold is a cornerstone in the development of novel anticancer agents.[2][3] Derivatives have been shown to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinases (PI3Ks), leading to cell cycle arrest and apoptosis.[1][4] Furthermore, certain analogues act as potent tubulin polymerization inhibitors, disrupting microtubule dynamics and mitotic spindle formation.[5][6][7][8]
Kinase Inhibition: The structural resemblance to ATP allows triazolo[1,5-a]pyrimidines to function as competitive inhibitors for a range of kinases. Notable examples include potent and selective inhibitors of CDK2, a key regulator of the cell cycle, and PI3K, a central node in cell signaling pathways controlling growth and survival.[1][4]
Anti-inflammatory Effects: Compounds incorporating the triazolo[1,5-a]pyrimidine nucleus have exhibited significant anti-inflammatory properties.[9][10] Mechanistic studies suggest that these effects can be mediated through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[9]
Other Therapeutic Areas: The therapeutic potential of this scaffold extends to anti-infective agents, with derivatives showing activity against bacteria, viruses, and parasites.[1] Additionally, its ability to modulate targets within the central nervous system has led to investigations for neurodegenerative diseases.
Data Presentation
The following tables summarize the in vitro activity of representative triazolo[1,5-a]pyrimidine derivatives across various biological targets.
Table 1: Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| H12 | MGC-803 | 9.47 | [11][12] |
| H12 | HCT-116 | 9.58 | [11][12] |
| H12 | MCF-7 | 13.1 | [11][12] |
| 26 | HeLa | 0.75 | [5][6] |
| 26 | A549 | 1.02 | [5][6] |
| 3d | HeLa | 0.030-0.043 | [7] |
| 3d | A549 | 0.160-0.240 | [7] |
| 3f | HT-29 | 0.067-0.160 | [7] |
| 6i | MGC-803 | 0.96 | [3] |
Table 2: Kinase Inhibition by Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (µM) | Reference |
| 5 | CDK2 | 0.12 | [11][12] |
| 14 | CDK2/cyclin A2 | 0.057 | [4] |
| 13 | CDK2/cyclin A2 | 0.081 | [4] |
| 15 | CDK2/cyclin A2 | 0.119 | [4] |
Table 3: Tubulin Polymerization Inhibition by Triazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Activity | IC50 (µM) | Reference |
| 3 | Tubulin Polymerization Inhibition | 3.84 | [11][12] |
| 28 | Tubulin Polymerization Inhibition | 9.90 | [5][6] |
| 3d | Tubulin Polymerization Inhibition | 0.45 | [7] |
Experimental Protocols
General Synthesis of Triazolo[1,5-a]pyrimidine Derivatives
The most common and versatile method for the synthesis of the triazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-amino-1,2,4-triazole derivative and a 1,3-dicarbonyl compound.[1]
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of the substituted 3-amino-1,2,4-triazole and the 1,3-dicarbonyl compound (e.g., a β-ketoester or a malonaldehyde derivative) in a suitable solvent such as ethanol (B145695) or acetic acid.
-
Reaction: Heat the reaction mixture to reflux for a period ranging from 2 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Characterization: Confirm the structure of the purified product using spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS).
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Protocol:
-
Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescence reporter on ice.
-
Compound Addition: Add serial dilutions of the test compounds or control compounds (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.
-
Assay Initiation: Transfer the reaction mixtures to a pre-warmed 37°C microplate reader.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Data Analysis: Plot the fluorescence intensity versus time. Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitory compounds.
In Vitro Kinase Inhibition Assay (CDK2/Cyclin A)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a substrate peptide, and the CDK2/Cyclin A enzyme in a kinase reaction buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of product formed. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP) or luminescence-based assays that quantify the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Signaling Pathways and Experimental Workflows
References
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and evaluation of ursolic acid-based 1,2,4-triazolo[1,5-a]pyrimidines derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of this compound Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway [mdpi.com]
- 12. Design, Synthesis and Biological Evaluation of this compound Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Triazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the structure-activity relationships (SAR) of triazolo[1,5-a]pyrimidine derivatives, a versatile scaffold with significant therapeutic potential. The protocols outlined below are based on established methodologies for the synthesis, biological evaluation, and mechanistic elucidation of this important class of compounds.
Introduction to Triazolo[1,5-a]pyrimidines
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities.[4][5][6] Its structural similarity to purines allows it to interact with a variety of biological targets, making it a valuable template for the design of novel therapeutic agents.[7] Molecules incorporating this core have been investigated for their anti-cancer, antimicrobial, anti-inflammatory, antiviral, and other pharmacological effects.[5][8] This document focuses on the SAR of these compounds, providing insights into the structural modifications that influence their biological activity.
Anticancer Activity
Triazolo[1,5-a]pyrimidine derivatives have emerged as promising anticancer agents, targeting various mechanisms involved in cancer progression.[9]
As Kinase Inhibitors
Several studies have focused on developing triazolo[1,5-a]pyrimidines as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
A series of derivatives have been synthesized and evaluated as multi-kinase inhibitors, targeting enzymes such as EGFR, VEGFR2, TrkA, and CDK2.[1] For instance, compound 12b from one study demonstrated potent inhibition across multiple kinases, with IC50 values of 2.19 μM for EGFR, 2.95 μM for VEGFR2, 3.49 μM for TrKA, and 9.31 μM for CDK2.[1] Further investigation showed moderate activity against FAK with an IC50 of 6.3 μM.[1] Another compound, 12c , displayed broad-spectrum antiproliferative activity against NCI cancer cell lines with a GI50 mean value of 3.51 μM.[1] These compounds were also found to induce cell cycle arrest at the G2/M phase in breast cancer cells.[1]
Another study identified a potent and selective CDK2 inhibitor from this class, with an IC50 of 120 nM and 167-fold selectivity over GSK-3β.[10]
Table 1: SAR of Triazolo[1,5-a]pyrimidines as Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (μM) | Key Structural Features | Reference |
| 12b | EGFR, VEGFR2, TrKA, CDK2, FAK | 2.19, 2.95, 3.49, 9.31, 6.3 | Specific substitutions on the pyrimidine (B1678525) ring | [1] |
| 12c | Broad-spectrum antiproliferative | GI50 = 3.51 | Modifications on the triazole ring | [1] |
| Unnamed | CDK2 | 0.12 | Specific substitutions leading to high selectivity | [10] |
As Tubulin Polymerization Inhibitors
A distinct class of triazolo[1,5-a]pyrimidines has been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[11][12] A clear SAR has been established for optimal activity. For high potency, a (1S)-2,2,2-trifluoro-1-methylethylamino or an achiral 2,2,2-trifluoroethylamino group at the 5-position is required.[12][13] Additionally, fluoro atoms at the ortho positions of the phenyl ring are necessary for optimal activity.[12][13]
As Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibitors
A series of[1][2][3]triazolo[1,5-a]pyrimidine-based compounds were identified as potent inhibitors of LSD1/KDM1A.[3] Compound 5p showed potent inhibition of LSD1 with an IC50 of 0.154 μM and also inhibited the growth of MGC-803 and PC9 cells with IC50 values of 2.1 and 12.4 μM, respectively.[2][3]
Antimicrobial Activity
Triazolo[1,5-a]pyrimidines have also been investigated for their antibacterial properties.
Activity against Enterococcus faecium
A novel class of 1,2,4-triazolo[1,5-a]pyrimidines has been identified with activity against Enterococcus faecium, a challenging vancomycin-resistant pathogen.[14] The SAR of this series was investigated by modifying three positions on the scaffold (SAR1, SAR2, and SAR3). The initial lead compound showed a Minimum Inhibitory Concentration (MIC) of 8 μg/mL against E. faecium.[14] The study revealed that substitution on the phenyl ring is necessary for antibacterial activity.[14]
Table 2: SAR of Triazolo[1,5-a]pyrimidines against E. faecium
| Compound | Modification Site | Substituent | MIC (μg/mL) | Reference |
| Lead | - | - | 8 | [14] |
| 2 | SAR1 | H (instead of 4-i-propyl) | Inactive | [14] |
Experimental Protocols
General Synthesis of Triazolo[1,5-a]pyrimidines
A common method for the synthesis of the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents.[7]
Protocol: Three-Component Biginelli-like Heterocyclization [14]
-
Reactants: Aldehydes, β-dicarbonyl compounds, and 3-alkylthio-5-amino-1,2,4-triazoles.
-
Reaction: Mix equimolar amounts of the three components in a suitable solvent (e.g., ethanol).
-
Conditions: Heat the reaction mixture under reflux for a specified time.
-
Work-up: Cool the reaction mixture, and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure triazolo[1,5-a]pyrimidine derivative.
Another synthetic approach involves the treatment of 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl[1][2][3]triazolo[1,5-a]pyrimidin-7-amine with an alcohol, a thiol, or an alkylamine to generate a library of compounds.[11][12]
In Vitro Kinase Inhibition Assay
Protocol: Multi-Kinase Inhibition Assay [1]
-
Enzymes: Recombinant TrkA, CDK2, VEGFR2, and EGFR.
-
Substrate: A suitable peptide substrate for each kinase.
-
Assay Buffer: Prepare a kinase assay buffer containing ATP.
-
Procedure:
-
Add the test compound (at various concentrations) to the wells of a microplate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate at a specific temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based assay).
-
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.
Antiproliferative Assay
Protocol: MTT Assay for Cytotoxicity [2]
-
Cell Lines: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.
Minimum Inhibitory Concentration (MIC) Assay
Protocol: Broth Microdilution Method [14]
-
Bacterial Strain: Enterococcus faecium.
-
Medium: Cation-adjusted Mueller-Hinton broth.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microplate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Caption: Inhibition of the ERK signaling pathway by triazolopyrimidine derivatives.[2]
Caption: Flowchart for the synthesis of triazolo[1,5-a]pyrimidines.
References
- 1. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjeid.com]
- 9. researchgate.net [researchgate.net]
- 10. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Evaluation of 1,2,4-Triazolo[1,5-a]pyrimidines as Antibacterial Agents Against Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Testing Protocols for Triazolo[1,5-a]pyrimidine Compounds: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro evaluation of triazolo[1,5-a]pyrimidine compounds, a class of heterocyclic molecules with significant interest in drug discovery, particularly for their potential as anticancer agents. These compounds have been shown to target various cellular processes, including cell proliferation, kinase signaling, and apoptosis. The following protocols and data summaries are intended to guide researchers in the systematic evaluation of novel triazolo[1,5-a]pyrimidine derivatives.
Quantitative Data Summary
The antiproliferative and enzyme inhibitory activities of various triazolo[1,5-a]pyrimidine and related pyrimidine (B1678525) derivatives are summarized below. These tables provide a comparative overview of the potency of different compounds against various cancer cell lines and molecular targets.
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine and Related Compounds in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 1 | HCC1937 | Breast Cancer | 7.01 | [1] |
| HeLa | Cervical Cancer | 11.0 | [1] | |
| Compound 23 | Bel-7402 | Liver Cancer | 15.0 | [2] |
| HT-1080 | Fibrosarcoma | 7.8 | [2] | |
| Compound 13c | HCT116 | Colon Cancer | 6.10 | [3] |
| HeLa | Cervical Cancer | 10.33 | [3] | |
| MCF-7 | Breast Cancer | 2.42 | [3] | |
| RDg | A549 | Lung Cancer | 15.70 | [4] |
| Compound H12 | MGC-803 | Gastric Cancer | 9.47 | [5][6] |
| HCT-116 | Colon Cancer | 9.58 | [5][6] | |
| MCF-7 | Breast Cancer | 13.1 | [5][6] | |
| Compound 14 | MCF-7 | Breast Cancer | 0.045 | [7] |
| HCT-116 | Colon Cancer | 0.006 | [7] | |
| HepG-2 | Liver Cancer | 0.048 | [7] | |
| Compound 15 | MCF-7 | Breast Cancer | 0.046 | [7] |
| HCT-116 | Colon Cancer | 0.007 | [7] | |
| HepG-2 | Liver Cancer | 0.048 | [7] | |
| Compound 6i | MGC-803 | Gastric Cancer | 0.96 | [8][9] |
| Compound 26 | HeLa | Cervical Cancer | 0.75 | [10] |
| A549 | Lung Cancer | 1.02 | [10] | |
| Compound 36 | MCF-7 | Breast Cancer | 4.93 | [11] |
Table 2: Kinase Inhibitory Activity of Triazolo[1,5-a]pyrimidine and Related Compounds
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 13c | EGFR | 0.087 | [3] |
| HER-2 | 0.078 | [3] | |
| TOP-II | 31.56 | [3] | |
| ARO | 0.156 | [3] | |
| Compound 4 | LSD1/KDM1A | 0.154 | [5][6] |
| Compound 5 | CDK2 | 0.12 | [5][6] |
| Compound 13 | CDK2/cyclin A2 | 0.081 | [7] |
| Compound 14 | CDK2/cyclin A2 | 0.057 | [7] |
| Compound 15 | CDK2/cyclin A2 | 0.119 | [7] |
| GCN2 Inhibitors (Compounds 1-9) | GCN2 | 0.0186 - 0.0464 | [12] |
| Compound 11b | Src kinase | 5.6 | [13] |
| Compound 12b | EGFR (wild type) | 0.016 | [14] |
| EGFR (T790M mutant) | 0.236 | [14] | |
| WS-383 | DCN1-UBC12 Interaction | 0.011 | [15] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are generalized and may require optimization based on the specific triazolo[1,5-a]pyrimidine compound and cell lines being investigated.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of triazolo[1,5-a]pyrimidine compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HeLa, A549, MGC-803)[5][6]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[16]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in culture medium. The final DMSO concentration should not exceed 0.1% (v/v) to avoid solvent toxicity.[1] Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).[5][6]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[1][16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[16]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for MTT Assay
MTT Assay Workflow
In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory effect of triazolo[1,5-a]pyrimidine compounds on the activity of specific kinases, such as EGFR, CDK2, or Src.[1][7][13] A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[17]
Materials:
-
Recombinant active kinase (e.g., EGFR, CDK2/cyclin A2, c-Src)[7][18]
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for Src)[18]
-
ATP (Adenosine 5'-triphosphate)
-
Triazolo[1,5-a]pyrimidine compounds dissolved in DMSO
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)[18]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents[7][17]
-
384-well or 96-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the triazolo[1,5-a]pyrimidine compounds in kinase buffer. Also, prepare solutions of the kinase, substrate, and ATP in kinase buffer at the desired concentrations.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution or DMSO (control), followed by 2 µL of the enzyme solution.[17] Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.[17]
-
ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[17]
-
Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Luminescence Measurement: Record the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Simplified Kinase Inhibition Assay Workflow
Kinase Inhibition Assay Workflow
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of triazolo[1,5-a]pyrimidine compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Triazolo[1,5-a]pyrimidine compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine compound for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash twice with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the cell cycle distribution (G0/G1, S, and G2/M phases) using appropriate software (e.g., ModFit LT, FlowJo).
Apoptosis Analysis by Annexin V/PI Staining and Flow Cytometry
This protocol is used to quantify the induction of apoptosis by triazolo[1,5-a]pyrimidine compounds.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Triazolo[1,5-a]pyrimidine compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound for a specified period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of triazolo[1,5-a]pyrimidine compounds on the expression and phosphorylation status of proteins in specific signaling pathways (e.g., EGFR/AKT/ERK).[1][19][20]
Materials:
-
Cancer cell lines
-
Triazolo[1,5-a]pyrimidine compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the compound, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate key signaling pathways often modulated by triazolo[1,5-a]pyrimidine compounds.
EGFR Signaling Pathway
EGFR Signaling Pathway Inhibition
Apoptosis Induction Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and cytotoxicity studies of novel [1,2,4]triazolo[1,5-a]pyrimidine-7-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of this compound Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of triazole bridged N-glycosides of pyrazolo[1,5-a]pyrimidinones as anticancer agents and their in silico docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazolo[4,5-d]pyrimidines as Validated General Control Nonderepressible 2 (GCN2) Protein Kinase Inhibitors Reduce Growth of Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. benchchem.com [benchchem.com]
- 19. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Triazolo[1,5-a]pyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of triazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of triazolo[1,5-a]pyrimidines, providing potential causes and actionable solutions.
1. Why is my reaction yield low or non-existent?
Low or no yield is a common problem that can arise from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Impurities in the 3-aminotriazole or the 1,3-dicarbonyl compound can significantly hinder the reaction.
-
Solution: Ensure the purity of your starting materials by checking their analytical data (NMR, melting point). If necessary, purify them by recrystallization or column chromatography before use.
-
-
Suboptimal Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are critical for a successful synthesis.
-
Solution: The reaction conditions often need to be optimized for each specific substrate. Acetic acid is a commonly used solvent, sometimes with a catalytic amount of a stronger acid like sulfuric acid. In some cases, a basic catalyst may be more effective. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.
-
-
Atmospheric Moisture: Some reactions for the synthesis of triazolo[1,5-a]pyrimidines are sensitive to moisture.
-
Solution: Ensure that your glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), especially if you are using moisture-sensitive reagents.
-
-
Inefficient Mixing: For heterogeneous reactions, poor mixing can lead to low yields.
-
Solution: Ensure adequate stirring to facilitate contact between the reactants.
-
2. How can I control the regioselectivity of the reaction with unsymmetrical dicarbonyl compounds?
When using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different regioisomers is possible.
-
Electronic and Steric Effects: The regioselectivity is often governed by the electronic and steric properties of the dicarbonyl compound. The more electrophilic carbonyl group will preferentially be attacked by the exocyclic amino group of the 3-aminotriazole.
-
Solution: Analyze the electronic nature of the substituents on the dicarbonyl compound to predict the major regioisomer. Electron-withdrawing groups will increase the electrophilicity of the adjacent carbonyl carbon.
-
-
Reaction Conditions: The choice of catalyst and solvent can influence the regioselectivity.
-
Solution: Experiment with different acidic or basic catalysts and solvent polarities. For instance, a milder acid catalyst might favor the formation of one regioisomer over the other.
-
3. What are the common side products and how can I minimize their formation?
Side product formation can significantly reduce the yield and complicate the purification of the desired triazolo[1,5-a]pyrimidine.
-
Dimeric or Polymeric Byproducts: These can form, especially at high concentrations or temperatures, through intermolecular reactions.
-
Solution: Running the reaction at a lower concentration can disfavor these intermolecular side reactions. Slow addition of one of the reactants to the reaction mixture can also help to minimize the formation of these byproducts.
-
-
Incomplete Cyclization: Sometimes the intermediate from the initial condensation does not fully cyclize to form the final product.
-
Solution: Ensure adequate reaction time and temperature. Monitoring the reaction by TLC can help in determining the point of complete conversion.
-
4. What are the best practices for purifying triazolo[1,5-a]pyrimidines?
The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Crystallization: If the product is a solid, recrystallization is often the most effective method for purification.
-
Procedure: Choose a solvent or a solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at low temperatures.
-
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, silica (B1680970) gel column chromatography is the standard method.
-
Procedure: Select an appropriate eluent system based on the polarity of the product. A gradient of solvents with increasing polarity (e.g., from hexane/ethyl acetate (B1210297) to dichloromethane/methanol) is often effective.
-
-
Washing: After filtration, washing the crude product with a suitable solvent can remove unreacted starting materials and soluble impurities.
-
Procedure: Use a solvent in which your product is sparingly soluble at room temperature, such as cold ethanol (B145695) or diethyl ether.
-
Data Presentation
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Triazolopyrimidines
| Product | Method | Solvent | Catalyst | Time | Yield (%) |
| Substituted triazolo[1,5-a]pyrimidine | Microwave | Ethanol | None | 10-15 min | 70-85 |
| Substituted triazolo[1,5-a]pyrimidine | Conventional | Acetic Acid | H₂SO₄ | 4-8 hours | 50-65 |
| 7-Aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidine | Microwave | DMF | None | 20 min | 88 |
| 7-Aryl-5-methyl-2-amino-triazolo[1,5-a]pyrimidine | Conventional | Acetic Acid | None | 6 hours | 75 |
Table 2: Effect of Solvent on the Yield of a Triazolo[1,5-a]pyrimidine Synthesis
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 120 | 24 | 83 |
| THF | 120 | 24 | No Product |
| DMSO | 120 | 24 | No Product |
| DMF | 120 | 24 | Low |
| Acetonitrile | 120 | 24 | Low |
| Pyridine | 120 | 24 | 76 |
| Xylene | 120 | 24 | 69 |
| Chlorobenzene | 120 | 24 | 79 |
| Dry Toluene | 120 | 5 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-Disubstituted-triazolo[1,5-a]pyrimidines via Cyclocondensation
This protocol describes a general method for the synthesis of 5,7-disubstituted-triazolo[1,5-a]pyrimidines from 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound.
Materials:
-
3-Amino-1,2,4-triazole
-
1,3-Dicarbonyl compound (e.g., acetylacetone, dibenzoylmethane)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating source (heating mantle or oil bath)
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve 3-amino-1,2,4-triazole (1 equivalent) in glacial acetic acid.
-
Add the 1,3-dicarbonyl compound (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux (around 120 °C) with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash it with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Microwave-Assisted Synthesis of Triazolo[1,5-a]pyrimidines
This protocol provides a rapid and efficient method for the synthesis of triazolo[1,5-a]pyrimidines using microwave irradiation.
Materials:
-
3-Amino-1,2,4-triazole
-
1,3-Dicarbonyl compound
-
Ethanol or another suitable microwave-safe solvent
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine 3-amino-1,2,4-triazole (1 equivalent) and the 1,3-dicarbonyl compound (1 equivalent).
-
Add the solvent (e.g., ethanol) to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 10-30 minutes).
-
After the irradiation is complete, cool the vial to room temperature.
-
The product may precipitate upon cooling. If so, collect it by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in triazolo[1,5-a]pyrimidine synthesis.
Caption: Simplified mechanism of the Dimroth rearrangement.
Technical Support Center: Overcoming Solubility Challenges of Triazolo[1,5-a]pyrimidine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with triazolo[1,5-a]pyrimidine derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you overcome these common hurdles in your research.
Troubleshooting Guide & FAQs
This section addresses common questions and issues encountered during the handling and formulation of triazolo[1,5-a]pyrimidine derivatives.
Q1: My triazolo[1,5-a]pyrimidine derivative has very low aqueous solubility, making it difficult to perform in vitro assays. What are the initial steps I should take?
A1: Low aqueous solubility is a common challenge with this class of compounds. Here are some initial troubleshooting steps:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of your compound. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for preparing stock solutions. For aqueous buffers in biological assays, small percentages of co-solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) can be effective. It is crucial to determine the tolerance of your specific assay to the chosen co-solvent to avoid off-target effects.
-
pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Triazolo[1,5-a]pyrimidines can have basic properties, and adjusting the pH of the solution to a more acidic range may increase solubility. It is recommended to determine the pH-solubility profile of your compound to identify the optimal pH for dissolution.
-
Gentle Heating and Sonication: In some instances, gentle warming or sonication of the solution can aid in the dissolution of your compound. However, it is important to be mindful of the compound's thermal stability to prevent degradation.
Q2: I've tried using co-solvents and adjusting the pH, but the solubility of my compound is still insufficient. What are the next steps?
A2: If basic methods are not sufficient, more advanced formulation strategies can be employed. These techniques aim to alter the physical or chemical properties of the compound to enhance its solubility. Key strategies include:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble.
-
Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid state. This can be achieved by methods such as solvent evaporation or melting.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and saturation solubility.
-
Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a coformer in a crystalline lattice. This can alter the physicochemical properties of the API, including solubility.
Q3: How do I choose the most suitable solubility enhancement technique for my specific triazolo[1,5-a]pyrimidine derivative?
A3: The choice of method depends on several factors, including the physicochemical properties of your compound (e.g., lipophilicity, melting point, pKa), the desired application (e.g., in vitro assay, in vivo study), and the required fold-increase in solubility. The following decision tree can guide your selection process:
Caption: Decision tree for selecting a solubility enhancement strategy.
Quantitative Data on Solubility Enhancement
The following table summarizes available data on the solubility of some triazolo[1,5-a]pyrimidine and related derivatives, demonstrating the impact of structural modifications and formulation approaches.
| Compound ID | Base Solubility | Method of Enhancement | Improved Solubility | Fold Increase | Reference |
| Thiouracil-5-sulfonamide derivative | < 5 µg/mL (in water) | Complexation with HP-β-CD | > 7 µg/mL (in 0.1N HCl) | >1.4 | [1] |
| GNF6702 (Triazolopyrimidine) | < 5 µM | Structural Modification (to Cmpd 19) | 16 - 50 µM | ~3-10 | [2] |
| Thiazolidinone Lead | ~0.1 µg/mL | Structural Optimization | 0.5 µg/mL | 5 | [1] |
| DSM-1 (58) | 45-90 µM | - | - | - | [3] |
| DSM-190 (59) | 9-18 µM | - | - | - | [3] |
| DSM-265 (60) | 70-140 µM | - | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key solubility enhancement techniques. These are general protocols and may require optimization for your specific triazolo[1,5-a]pyrimidine derivative.
Protocol 1: Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility of a compound.
Materials:
-
Triazolo[1,5-a]pyrimidine derivative (powder)
-
Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the powdered compound to a glass vial.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker or use a magnetic stir bar.
-
Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, stop the agitation and allow any undissolved solid to settle.
-
Centrifuge the suspension at a high speed to pellet the remaining solid.
-
Carefully collect a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility in µg/mL or µM.
Caption: Workflow for thermodynamic solubility determination.
Protocol 2: Preparation of Nanosuspensions by Precipitation
This "bottom-up" method involves dissolving the drug in a solvent and then adding this solution to an anti-solvent to precipitate the drug as nanoparticles.
Materials:
-
Triazolo[1,5-a]pyrimidine derivative
-
Water-miscible organic solvent (e.g., DMSO, acetone, ethanol)
-
Aqueous anti-solvent (e.g., water)
-
Stabilizer (e.g., Poloxamer 188, PVP K30, Tween 80)
-
Magnetic stirrer
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the triazolo[1,5-a]pyrimidine derivative in a suitable organic solvent to prepare the drug solution.
-
Dissolve a stabilizer in the aqueous anti-solvent to prepare the stabilizer solution.
-
With continuous stirring, slowly inject the drug solution into the stabilizer solution.
-
The drug will precipitate as nanoparticles.
-
Homogenize or sonicate the resulting suspension to further reduce the particle size and ensure uniformity.
-
Remove the organic solvent by evaporation under reduced pressure.
-
Characterize the nanosuspension for particle size, zeta potential, and drug content.
Protocol 3: Preparation of Amorphous Solid Dispersions by Solvent Evaporation
This method involves dissolving both the drug and a carrier in a common solvent, followed by evaporation of the solvent.
Materials:
-
Triazolo[1,5-a]pyrimidine derivative
-
Polymer carrier (e.g., PVP K30, HPMC, Eudragit)
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator or vacuum oven
Procedure:
-
Dissolve the triazolo[1,5-a]pyrimidine derivative and the polymer carrier in a common volatile organic solvent.
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator or by placing the solution in a vacuum oven at a controlled temperature.
-
The resulting solid film or powder is the amorphous solid dispersion.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Characterize the solid dispersion for its amorphous nature (using techniques like XRD or DSC) and dissolution properties.
Signaling Pathways and Logical Relationships
The following diagram illustrates a general troubleshooting workflow for addressing solubility issues in a research setting.
Caption: Troubleshooting workflow for poor solubility.
This guide provides a starting point for addressing the solubility challenges associated with triazolo[1,5-a]pyrimidine derivatives. Successful solubility enhancement often requires a systematic approach and optimization of the chosen method for the specific compound of interest.
References
Optimization of reaction conditions for Dimroth rearrangement
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Dimroth rearrangement.
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement?
The Dimroth rearrangement is a fundamental isomerization reaction in organic chemistry, primarily involving nitrogen-containing heterocyclic compounds.[1][2] It is characterized by the switching of positions between an endocyclic (within the ring) and an exocyclic (outside the ring) heteroatom, most commonly nitrogen.[1] Discovered by Otto Dimroth in 1909, this reaction is a powerful tool in synthetic chemistry, particularly for creating substituted pyrimidines, triazoles, and quinazolines, which are common motifs in active pharmaceutical ingredients (APIs).[1][3][4]
Q2: What is the underlying mechanism of the reaction?
The reaction typically proceeds through a three-stage sequence known as the ANRORC mechanism: A ddition of a N ucleophile, R ing-O pening, and R ing-C losure.[1][5]
-
Nucleophilic Addition: A nucleophile (often hydroxide (B78521) or an amine) attacks an electron-deficient carbon atom in the heterocyclic ring.
-
Ring Opening: The attack leads to the cleavage of a C-N bond, opening the heterocyclic ring to form a more flexible intermediate.
-
Ring Closure: Following bond rotation, an intramolecular cyclization occurs, forming a new, rearranged heterocyclic ring, which is an isomer of the starting material.[1][6]
Q3: What is the primary driving force for the Dimroth rearrangement?
The fundamental driving force is the thermodynamic stability of the final product.[1][6] The reaction proceeds in the direction that leads to a more stable, lower-energy isomeric product. This thermodynamic advantage is often significant enough to drive the reaction to completion, even if the activation energy is high.[1][6]
Q4: What are the key factors that influence the reaction's success?
The rate and outcome of the Dimroth rearrangement are highly sensitive to several factors:
-
pH of the Medium: The reaction rate is strongly dependent on pH.[1][5] It can be catalyzed by acids, bases (alkali), heat, or light.[5] Basic conditions are frequently employed, especially for substrates like imidazo[1,2-a]pyrimidines.[1][7]
-
Substituents: The electronic nature of substituents on the heterocyclic ring has a profound influence.
-
Temperature: Higher temperatures generally accelerate the reaction. The use of microwave heating has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods.[1]
-
Solvent: The choice of solvent can influence the stability of intermediates and the overall reaction equilibrium. For example, some rearrangements proceed in hot, basic solutions but can reverse (retrogress) in hot, neutral solvents.[8]
Troubleshooting Guide
Q5: I am observing very low or no product yield. What are the common causes and solutions?
Low yield is a frequent issue. The following workflow can help diagnose the problem.
Caption: Troubleshooting workflow for low reaction yield.
Q6: The reaction is generating unexpected side products and impurities. How can I improve selectivity?
The Dimroth rearrangement itself can be an undesired side reaction, leading to structural misassignments.[1][9]
-
Cause: The intended product is undergoing a subsequent Dimroth rearrangement under the reaction conditions. This is common with imidazo[1,2-a]pyrimidines in basic media.[1][9]
-
Solution: Carefully control the pH and temperature. Consider milder conditions, such as using a thiol-based catalyst at a neutral pH to avoid degradation or side reactions associated with highly alkaline environments.[10]
-
-
Cause: An alternative reaction pathway, such as a[1][3]-sigmatropic shift, may be competing with the ANRORC mechanism, especially under neutral or acidic conditions.[1][11]
-
Solution: Modify the reaction conditions to favor the Dimroth pathway. Shifting to basic conditions may favor the ANRORC mechanism over a sigmatropic shift.
-
-
Cause: The product is not thermodynamically favored, or the reaction is reversible.
-
Solution: Analyze the thermodynamic stability of both the starting material and the desired product. In some cases, the reverse reaction is favored in neutral solvents, so ensure the workup conditions are appropriate (e.g., avoid prolonged heating in neutral solvents).[8]
-
Q7: My product's analytical data doesn't match the expected structure. Could a rearrangement have occurred unexpectedly?
Yes, this is a significant challenge. The Dimroth rearrangement can lead to incorrect structural assignments if not anticipated.[1][12]
-
Recommendation: Always perform rigorous structural verification. If a rearrangement is suspected, techniques like ¹⁵N-labelling studies can definitively track the movement of nitrogen atoms and confirm the final structure.[12] Comparing ¹H NMR spectra can also help distinguish between regioisomers.[12]
Data Presentation: Optimizing Reaction Parameters
Quantitative data from various studies are summarized below to guide experimental design.
Table 1: General Influence of Reaction Parameters on Dimroth Rearrangement
| Parameter | Effect on Reaction | Typical Conditions & Remarks |
| Catalyst | Can be acid, base, heat, or light-catalyzed.[5] | Bases (e.g., NaOH, KOH) are common for pyrimidines.[5] Acids are used for triazolo[4,3-c]pyrimidines.[13][14] |
| Temperature | Rate increases with temperature. | Ranges from room temperature to >180°C.[5][15] Microwave heating significantly accelerates the reaction.[1] |
| pH | Rate is highly pH-dependent.[1][5][7] | High pH (>10) is effective but can cause degradation.[10] Milder pH (~7) is possible with specific catalysts.[10] |
| Solvent | Affects solubility and equilibrium. | Protic solvents like water or alcohols are common for base-catalyzed reactions. Pyridine is used for some triazoles.[1][2] |
| Substituents | Electron-withdrawing groups accelerate; electron-releasing groups decelerate.[1][5] | A nitro group can significantly increase the reaction rate.[7][9] |
Table 2: Comparison of Heating Methods for the Synthesis of Vandetanib Intermediate
| Heating Method | Temperature | Time | Yield | Reference |
| Microwave | 130 °C | 45 minutes | High (Not specified) | [1] |
| Conventional | Not specified | Much longer | Significantly lower | [1] |
Experimental Protocols & Visualizations
General Experimental Protocol (Base-Catalyzed)
-
Setup: Dissolve the heterocyclic substrate in an appropriate solvent (e.g., water, ethanol).
-
Catalysis: Add an aqueous solution of a base (e.g., 2M NaOH) to achieve the desired pH.
-
Heating: Heat the reaction mixture to the target temperature (e.g., 50-100°C or using a microwave reactor) and maintain for the required duration.
-
Monitoring: Track the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid (e.g., HCl).
-
Purification: Extract the product with an organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography or recrystallization.
ANRORC Mechanism Diagram
The following diagram illustrates the accepted ANRORC mechanism for the Dimroth rearrangement.
Caption: The ANRORC pathway of the Dimroth rearrangement.
References
- 1. starchemistry888.com [starchemistry888.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Dimroth rearrangement. Part XII. Transformation by alkali of 4-amino-3-benzyl-1,2,3-triazole and its 5-substituted derivatives into the corresponding 4-benzylamino isomers. Retrogression of this reaction in neutral solvents - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Development of mild chemical catalysis conditions for m1A-to-m6A rearrangement on RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. eurekaselect.com [eurekaselect.com]
- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Enhancing the Potency of Triazolo[1,5-a]pyrimidine Anticancer Agents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing the potency of triazolo[1,5-a]pyrimidine anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of triazolo[1,5-a]pyrimidine anticancer agents?
A1: Triazolo[1,5-a]pyrimidines are a versatile class of compounds that have been shown to target several key components in cancer cells. The most commonly reported mechanisms of action include tubulin polymerization inhibition and the inhibition of various protein kinases.[1][2] Specifically, they can interfere with microtubule dynamics, which is crucial for cell division, and they can block signaling pathways that are essential for cancer cell proliferation and survival.[2][3] Some derivatives have also been identified as potent inhibitors of S-phase kinase-associated protein 2 (Skp2), which is involved in cell cycle regulation.[4][5]
Q2: Which structural features of the triazolo[1,5-a]pyrimidine scaffold are most critical for enhancing anticancer potency?
A2: Structure-activity relationship (SAR) studies have identified several key positions on the triazolo[1,5-a]pyrimidine core that can be modified to significantly enhance anticancer activity. Potency is often influenced by substitutions at the C2, C5, and C7 positions. For instance, introducing specific functional groups at these positions can lead to improved antiproliferative effects. Additionally, modifications to a phenyl ring substituent are also crucial for optimizing activity.[6]
Q3: How can I overcome multidrug resistance when working with triazolo[1,5-a]pyrimidine derivatives?
A3: Certain triazolo[1,5-a]pyrimidine derivatives have been shown to overcome resistance mediated by several multidrug resistance transporter proteins.[6] If you are encountering resistance in your experiments, consider synthesizing or testing analogs with structural modifications that have been reported to be effective in resistant cell lines. Lead compounds that inhibit tubulin polymerization have demonstrated efficacy in overcoming this type of resistance.[6]
Q4: My triazolo[1,5-a]pyrimidine compound shows low potency in vitro. What are some initial troubleshooting steps?
A4: If your compound is exhibiting low potency, first verify its purity and structural integrity using analytical methods such as NMR and mass spectrometry. Next, consider the possibility that the compound may not be effectively penetrating the cell membrane. You could explore derivatives with improved lipophilicity. It is also important to ensure that the chosen cancer cell line is a suitable model for the intended molecular target of your compound. If the mechanism of action is unknown, screening against a panel of cancer cell lines with different genetic backgrounds can provide valuable insights.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Possible Cause 1: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment can lead to variable results.
-
Solution: Optimize the cell seeding density for your specific cell line to ensure logarithmic growth throughout the duration of the assay. Perform a growth curve analysis to determine the optimal density.
-
-
Possible Cause 2: Compound Solubility. Poor solubility of the test compound can result in inaccurate concentrations and inconsistent effects.
-
Solution: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium. Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or synthesizing more soluble analogs.
-
-
Possible Cause 3: Assay Incubation Time. The duration of compound exposure can significantly impact the IC50 value.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for observing the desired antiproliferative effect.
-
Issue 2: No significant inhibition of the target kinase in an in vitro assay.
-
Possible Cause 1: Incorrect Assay Conditions. The buffer composition, ATP concentration, and enzyme concentration can all affect the outcome of a kinase assay.
-
Solution: Ensure that the assay conditions are optimized for the specific kinase you are targeting. The ATP concentration should ideally be close to the Km value for ATP of the kinase.
-
-
Possible Cause 2: Compound Inactivity. The compound may not be an inhibitor of the selected kinase.
-
Solution: Consider screening your compound against a panel of kinases to identify its primary target. If the compound was designed to target a specific kinase, review the SAR data to see if modifications could improve its inhibitory activity.
-
Data Presentation
Table 1: Antiproliferative Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound 19 | Antitumor | Bel-7402 | 12.3 | |
| HT-1080 | 6.1 | |||
| Compound H12 | ERK Signaling Suppression | MGC-803 | 9.47 | [1] |
| HCT-116 | 9.58 | [1] | ||
| MCF-7 | 13.1 | [1] | ||
| Compound 26 | Tubulin Polymerization Inhibitor | HeLa | 0.75 | [3] |
| A549 | 1.02 | [3] | ||
| Compound E35 | SKP2 Inhibitor | MGC-803 | - | [4][5] |
| Compound 6i | Apoptosis Induction | MGC-803 | 0.96 | [7][8] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effects of triazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Triazolo[1,5-a]pyrimidine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of triazolo[1,5-a]pyrimidine compounds on the cell cycle distribution.
Materials:
-
Cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at the desired concentration for a specified time.
-
Harvest the cells by trypsinization and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay measures the effect of triazolo[1,5-a]pyrimidine compounds on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Fluorescent reporter (e.g., DAPI)
-
Test compounds, positive control (e.g., paclitaxel), and negative control (e.g., nocodazole)
-
96-well black plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, and the fluorescent reporter.
-
Add the test compound, controls, or vehicle to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity at regular intervals for a specified period (e.g., 60 minutes).
-
Plot the fluorescence intensity against time to generate polymerization curves and determine parameters such as the maximum rate of polymerization and the final polymer mass.
Mandatory Visualizations
Caption: Experimental workflow for the development and evaluation of triazolo[1,5-a]pyrimidine anticancer agents.
Caption: Simplified ERK signaling pathway and potential inhibition points for triazolo[1,5-a]pyrimidine agents.
Caption: The SKP2-mediated degradation of p27 and its inhibition by triazolo[1,5-a]pyrimidine agents.
References
- 1. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 2. benchchem.com [benchchem.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. maxanim.com [maxanim.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Technical Support Center: Reducing Off-Target Effects of Triazolo[1,5-a]pyrimidine-Based Drugs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of triazolo[1,5-a]pyrimidine-based drugs. The focus is on identifying and mitigating off-target effects to ensure data integrity and guide the development of more selective therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the common molecular targets of triazolo[1,5-a]pyrimidine-based drugs and their associated off-target concerns?
A1: The triazolo[1,5-a]pyrimidine scaffold is a versatile pharmacophore found in compounds targeting a range of proteins. A primary class of targets includes protein kinases, where the scaffold can mimic the adenine (B156593) region of ATP, leading to competitive inhibition.[1] However, due to the conserved nature of the ATP-binding site across the kinome, off-target kinase inhibition is a significant concern, potentially leading to unintended cellular effects and toxicity.[2] Another important class of targets is tubulin, where some triazolo[1,5-a]pyrimidine derivatives promote its polymerization.[3] Off-target effects in this context could involve interactions with other cytoskeletal components or proteins with nucleotide-binding pockets. Additionally, this scaffold has been identified in inhibitors of other enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) and in molecules targeting protein-protein interactions, such as the DCN1-UBC12 interface.[4][5]
Q2: My experimental results (e.g., unexpected phenotype, cell toxicity) are inconsistent with the known function of the primary target of my triazolo[1,5-a]pyrimidine-based drug. How can I determine if this is due to an off-target effect?
A2: This is a strong indication of potential off-target activity. To investigate this, a systematic approach is recommended. First, perform a dose-response analysis to determine if the unexpected phenotype occurs at concentrations significantly higher than the IC50 for the intended target. High concentrations are more likely to engage lower-affinity off-targets. Second, use a structurally unrelated inhibitor for the same primary target. If this second inhibitor does not reproduce the phenotype, it strengthens the hypothesis of an off-target effect. Finally, consider performing a rescue experiment by introducing a drug-resistant mutant of the primary target into your cells. If the phenotype persists, it is likely caused by off-target interactions.
Q3: What are the initial steps to improve the selectivity of a promising triazolo[1,5-a]pyrimidine-based hit compound?
A3: Improving selectivity is a key challenge in drug development. A foundational step is to obtain a high-resolution co-crystal structure of your compound bound to its primary target. This structural information is invaluable for identifying opportunities for structure-based drug design. Modifications can be made to the triazolopyrimidine scaffold to exploit differences in the amino acid residues between the target and off-target kinases, particularly at the "gatekeeper" residue, which controls access to a hydrophobic pocket. Introducing bulky substituents that are accommodated by a smaller gatekeeper residue in the target kinase but clash with a larger one in off-target kinases is a common strategy. Furthermore, exploring different substitution patterns on the pyrimidine (B1678525) and triazole rings can modulate the inhibitor's interactions and improve its selectivity profile.
Q4: How can I experimentally profile the selectivity of my triazolo[1,5-a]pyrimidine-based inhibitor?
A4: A multi-tiered approach is recommended. Initially, screen the compound at a single high concentration (e.g., 1-10 µM) against a broad panel of kinases (kinome scanning). This will provide a general overview of its selectivity. For any kinases that show significant inhibition, a follow-up dose-response analysis should be performed to determine the IC50 or Kd values. Several techniques are available for this, including radiometric assays, fluorescence-based assays, and binding assays. For a more physiologically relevant assessment, cell-based assays such as the NanoBRET Target Engagement Assay or the Cellular Thermal Shift Assay (CETSA) can be employed to confirm target engagement and selectivity within a cellular context.[6][7]
Troubleshooting Guides
Problem 1: High background or false positives in a biochemical kinase assay.
Possible Cause:
-
Compound Interference: The triazolo[1,5-a]pyrimidine compound may interfere with the assay detection system (e.g., fluorescence quenching/enhancement, inhibition of luciferase).
-
Compound Aggregation: At higher concentrations, the compound may form aggregates that non-specifically inhibit the kinase.
-
Contaminated Reagents: Buffers or other assay components may be contaminated with ATP or other interfering substances.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background in kinase assays.
Problem 2: Discrepancy between biochemical assay potency (IC50) and cellular activity (EC50).
Possible Cause:
-
Cell Permeability: The compound may have poor membrane permeability, resulting in a lower intracellular concentration.
-
High Cellular ATP: The intracellular concentration of ATP (mM range) is much higher than that used in most biochemical assays (µM range), leading to increased competition for ATP-competitive inhibitors.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), actively removing it from the cell.
-
Compound Metabolism: The compound may be rapidly metabolized within the cell into an inactive form.
Troubleshooting Strategies:
-
Assess Cell Permeability: Use computational models (e.g., Caco-2 permeability) or experimental assays to determine the compound's ability to cross the cell membrane.
-
Measure Cellular Target Engagement: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that the compound is reaching and binding to its target inside the cell.[6][8]
-
Vary ATP Concentration in Biochemical Assays: Perform biochemical assays at ATP concentrations that mimic physiological levels to better correlate with cellular activity.
-
Use Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors to see if the cellular potency of your compound increases.
-
Metabolic Stability Assays: Assess the compound's stability in the presence of liver microsomes or hepatocytes to determine its metabolic half-life.
Data Presentation
The following tables provide examples of quantitative data for triazolo[1,5-a]pyrimidine and related heterocyclic compounds, illustrating on-target potency and selectivity.
Table 1: Selectivity Profile of a Triazolo[1,5-a]pyrimidinone-Based TYK2 Inhibitor [9]
| Kinase | IC50 (nM) | Selectivity vs. TYK2 |
| TYK2 | 5.0 | 1x |
| JAK1 | >10,000 | >2000x |
| JAK2 | >10,000 | >2000x |
| JAK3 | >10,000 | >2000x |
Table 2: Activity of a Triazolo[1,5-a]pyrimidine-Based DCN1-UBC12 Interaction Inhibitor [4]
| Assay | IC50 (nM) |
| DCN1-UBC12 Interaction | 11 |
| Kinase Panel (selected) | >10,000 |
Table 3: Antiparasitic Activity and Mammalian Cell Cytotoxicity of a Triazolopyrimidine Compound [1]
| Organism/Cell Line | EC50 (µM) | Selectivity Index |
| T. cruzi | 0.05 | >1000 |
| Mammalian Cells (CRL-8155) | >50 | - |
Experimental Protocols
Protocol 1: Radiometric Kinase Assay for IC50 Determination
This protocol provides a general method for determining the potency of a triazolo[1,5-a]pyrimidine-based inhibitor using a radiometric assay with [γ-³³P]ATP.
Materials:
-
Purified kinase
-
Peptide substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA)
-
[γ-³³P]ATP
-
Non-radioactive ATP
-
Triazolo[1,5-a]pyrimidine inhibitor stock solution in DMSO
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the triazolo[1,5-a]pyrimidine inhibitor in kinase assay buffer.
-
In a reaction tube, combine the kinase, peptide substrate, and the diluted inhibitor or DMSO (for control).
-
Initiate the reaction by adding a mixture of non-radioactive ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol outlines a method to confirm the binding of a triazolo[1,5-a]pyrimidine-based drug to its target protein in intact cells.[10]
Materials:
-
Cell line expressing the target protein
-
Cell culture medium and reagents
-
Triazolo[1,5-a]pyrimidine inhibitor
-
PBS with protease inhibitors
-
Thermal cycler
-
Lysis buffer
-
Western blotting reagents and antibodies specific for the target protein
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the triazolo[1,5-a]pyrimidine inhibitor at various concentrations or with a vehicle control (DMSO) for 1-2 hours.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the target protein.
-
Quantify the band intensities at each temperature for both the treated and control samples.
-
Plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Signaling Pathways and Experimental Workflows
PI3K/AKT Signaling Pathway with a Hypothetical Triazolopyrimidine Inhibitor
Caption: PI3K/AKT pathway inhibited by a triazolopyrimidine drug.
MAPK/ERK Signaling Pathway with a Hypothetical Triazolopyrimidine Inhibitor
Caption: MAPK/ERK pathway inhibited by a triazolopyrimidine drug.
GCN2 Signaling Pathway in Response to Amino Acid Deprivation
References
- 1. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors with potent and selective activity against the malaria parasite, Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Highly Potent, Selective, and Cellular Active Triazolo[1,5- a]pyrimidine-Based Inhibitors Targeting the DCN1-UBC12 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Discovery of selective TYK2 inhibitors: Design, synthesis, in vitro and in silico studies of promising hits with triazolopyrimidinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting NMR Spectra of Substituted Triazolo[1,5-a]pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted triazolo[1,5-a]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: How can I distinguish between the regioisomeric[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine systems using NMR?
A: While ¹H and ¹³C NMR can show subtle differences, the most definitive method is using ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiments.[4] These two isomers can be unambiguously differentiated by measuring their ¹⁵N chemical shifts indirectly.[4] This technique is also effective in confirming the occasional conversion of the [4,3-a] isomer to the more stable [1,5-a] form.[4]
Q2: My NMR spectrum shows more signals than expected for my target compound. What are the common causes?
A: Several factors can lead to a more complex spectrum than anticipated:
-
Rotamers: If a substituent has restricted rotation around a single bond on the NMR timescale, you may observe separate signals for each rotational isomer (rotamer).[3]
-
Tautomerism: Appropriately substituted triazolopyrimidines, particularly those with hydroxyl or mercapto groups, can exist in different tautomeric forms (e.g., oxo- or thioxo- forms), each giving a distinct set of NMR signals.
-
Impurities: Residual solvents (e.g., ethyl acetate, acetone) or byproducts from the synthesis can introduce extra peaks.[3]
-
Concentration Effects: At high concentrations, bimolecular interactions can sometimes cause slight shifts or changes in the appearance of peaks compared to more dilute samples.[3]
Q3: How do substituents typically affect the chemical shifts of the core ring protons?
A: The electronic properties of substituents significantly influence the chemical shifts of the triazolo[1,5-a]pyrimidine core protons. Electron-donating groups (EDGs) generally cause upfield shifts (to lower ppm values) by increasing electron density on the ring. Conversely, electron-withdrawing groups (EWGs) cause downfield shifts (to higher ppm values) by decreasing electron density. The position of the substituent dictates which protons are most affected.
Q4: I see a broad peak in my ¹H NMR spectrum. How can I confirm if it's an -NH or -OH proton?
A: The most common method is a D₂O exchange experiment.[3] Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum.[3] Labile protons (like those in -OH or -NH groups) will exchange with deuterium, causing the peak to diminish or disappear entirely from the ¹H spectrum.[3]
Troubleshooting Guides
Issue 1: Peak Overlap and Poor Spectral Resolution
Symptom: Protons in the aromatic or substituted aliphatic regions of the ¹H NMR spectrum are crowded together, making it difficult or impossible to assign multiplicities and obtain accurate integrations.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor NMR spectral resolution.
Detailed Steps:
-
Change Solvent: Often, switching to a solvent with a different polarity or aromaticity (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) will induce differential shifts in the overlapping protons, improving separation.[3]
-
Vary Temperature: If the presence of rotamers is suspected, acquiring the spectrum at a higher temperature can increase the rate of bond rotation, causing the distinct signals to coalesce into a single, averaged peak.[3]
-
Use 2D NMR: Experiments like ¹H-¹H COSY can help identify coupled protons even in a crowded region. A ¹H-¹³C HSQC is particularly useful as it disperses the proton signals along the much wider ¹³C chemical shift range, often resolving the overlap.[5]
Issue 2: Ambiguous Signal Assignment for Core Protons and Carbons
Symptom: It is unclear which signal corresponds to a specific proton or carbon atom in the triazolopyrimidine structure.
Solution: Utilize a Combination of 2D NMR Experiments. A suite of 2D NMR experiments is the most powerful tool for unambiguous structure elucidation and signal assignment.[1][6]
Caption: Information derived from common 2D NMR experiments.
Detailed Steps:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2 or 3 bonds). Cross-peaks in a COSY spectrum connect coupled protons, helping to map out spin systems within your molecule.[5]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This shows correlations between protons and the carbons they are directly attached to (one-bond ¹JCH coupling).[5] It is invaluable for assigning carbons that have attached protons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2 to 4 bonds).[1] It is crucial for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the other experiments which show through-bond connectivity, NOESY shows through-space correlations.[7][8] Cross-peaks connect protons that are physically close to each other (generally < 5 Å), which is essential for determining stereochemistry and the 3D conformation of the molecule.[7][8]
Data Presentation
Table 1: Typical ¹H NMR Chemical Shift (δ) Ranges for the Triazolo[1,5-a]pyrimidine Core
| Proton Position | Typical Chemical Shift (δ, ppm) | Notes |
| H-2 | 8.0 - 8.5 | Generally a singlet. Position can vary based on substitution at C-5 and C-7. |
| H-5 | 7.0 - 9.0 | Often a doublet, coupled to H-6 (if present). Highly sensitive to substitution at C-5 and C-7.[9] |
| H-7 | 8.5 - 9.5 | Often a doublet, coupled to H-6 (if present). Typically the most downfield proton. |
| CH₃ (at C5/C7) | 2.5 - 3.0 | Methyl protons on the pyrimidine (B1678525) ring.[9] |
| OCH₃ | 3.8 - 4.2 | Methoxy protons, typically sharp singlets. |
Note: Ranges are approximate and can vary significantly based on solvent and the electronic nature of substituents.
Table 2: Typical ¹³C NMR Chemical Shift (δ) Ranges for the Triazolo[1,5-a]pyrimidine Core
| Carbon Position | Typical Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3a | 145 - 150 |
| C-5 | 110 - 140 |
| C-6 | 105 - 120 |
| C-7 | 155 - 165 |
| C=O | 160 - 175 |
Note: Assignments should be confirmed with 2D NMR experiments like HSQC and HMBC.
Experimental Protocols
Protocol 1: Standard Sample Preparation for ¹H NMR
-
Weigh Sample: Accurately weigh 5-10 mg of the purified substituted triazolo[1,5-a]pyrimidine compound.
-
Add Solvent: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent contains an internal standard like tetramethylsilane (B1202638) (TMS).
-
Dissolve: Cap the tube and gently vortex or invert it until the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may help. Poor solubility can lead to broad peaks.[3]
-
Filter (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to ensure a homogeneous sample.
-
Analyze: Insert the tube into the NMR spectrometer and proceed with instrument tuning (locking and shimming) before data acquisition.
Protocol 2: D₂O Exchange for Identification of Labile Protons
-
Acquire Initial Spectrum: Prepare and run a standard ¹H NMR spectrum of the sample as described in Protocol 1.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Cap the tube securely and shake it vigorously for 20-30 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Allow the sample to settle, then re-insert it into the spectrometer. Re-acquire the ¹H NMR spectrum using the exact same parameters as the initial scan.
-
Compare Spectra: Compare the "before" and "after" spectra. Peaks corresponding to exchangeable protons (-NH, -OH, -COOH) will have significantly decreased in intensity or disappeared completely in the second spectrum.[3]
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]
- 3. Troubleshooting [chem.rochester.edu]
- 4. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Biological Assay Interference with Triazolopyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating biological assay interference caused by triazolopyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What are triazolopyrimidines and why are they common in drug discovery?
Triazolopyrimidines are a class of heterocyclic compounds that are structurally similar to purines. This structural mimicry allows them to interact with a wide range of biological targets, making them a popular scaffold in medicinal chemistry for developing new therapeutic agents against cancer, infectious diseases, and inflammatory conditions.[1][2][3][4]
Q2: What is assay interference and why is it a concern with triazolopyrimidines?
Assay interference refers to any artifact in a biological assay that leads to false-positive or false-negative results. Triazolopyrimidines, like many other classes of small molecules, can be prone to causing assay interference. This is often because they can be classified as Pan-Assay Interference Compounds (PAINS), which are known to interact non-specifically with various assay components.[5][6][7] Failure to identify these interferences early can lead to wasted time and resources pursuing compounds that lack true, specific biological activity.
Q3: What are the common types of assay interference caused by triazolopyrimidines?
The most common types of interference observed with triazolopyrimidine compounds include:
-
Autofluorescence: The compound itself emits light when excited at the same wavelength as the assay's fluorophore, leading to a false-positive signal.
-
Fluorescence Quenching: The compound absorbs the excitation or emission energy of the assay's fluorophore, leading to a false-negative signal.[8]
-
Luciferase Inhibition: The compound directly inhibits the luciferase enzyme commonly used in reporter gene assays, leading to a false-negative or false-positive result depending on the assay design.[9]
-
Compound Aggregation: At higher concentrations, compounds can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.
-
Nonspecific Protein Reactivity: The compound may react non-specifically with proteins in the assay, leading to misleading results.
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during experiments with triazolopyrimidine compounds.
Issue 1: Inconsistent or non-reproducible results in fluorescence-based assays.
Question: My triazolopyrimidine compound shows variable activity in my fluorescence-based assay. What could be the cause?
Answer: Inconsistent results in fluorescence assays are often due to compound autofluorescence or quenching. It is crucial to perform control experiments to identify the source of the interference.
Caption: Troubleshooting workflow for fluorescence assay interference.
Issue 2: Apparent inhibition in a luciferase reporter assay.
Question: My triazolopyrimidine compound is showing inhibitory activity in my luciferase-based reporter assay. How can I confirm this is a real effect on my target pathway?
Answer: Triazolopyrimidines can directly inhibit luciferase enzymes. It is essential to perform a counter-screen to rule out this possibility.
Caption: Workflow to identify false positives from luciferase inhibition.
Quantitative Data on Compound Interference
While specific quantitative data for triazolopyrimidine interference is not extensively published, the following tables provide examples of IC50 values for the biological activity of some triazolopyrimidine derivatives. High potency in the primary assay coupled with activity in counter-screens (as detailed in the protocols below) should raise suspicion of interference.
Table 1: Examples of Biologically Active Triazolopyrimidine Derivatives
| Compound Class | Target | IC50 (µM) | Reference Cell Line |
| Pyrazolo[3,4-d]pyrimidine derivative | CDK2/cyclin A2 | 0.057 - 3.646 | HCT-116 |
| [10][11][12]triazolo[4,5-d]pyrimidine derivative | USP28 | 1.10 | Gastric cancer cells |
| Pyrazolo[10][11][13]triazolopyrimidine derivative | Anticancer | 7.01 - 48.28 | MCF7, HCC1937, HeLa |
| Triazolopyrimidine hybrid | EGFR | 0.087 | HCT116 |
This table presents IC50 values related to the intended biological targets and not direct interference. These values serve as a reference for the potency of this class of compounds.
Experimental Protocols
Here are detailed methodologies for key experiments to identify and characterize assay interference.
Protocol 1: Assessing Compound Autofluorescence
Objective: To determine if a triazolopyrimidine compound exhibits intrinsic fluorescence at the assay's excitation and emission wavelengths.
Materials:
-
Triazolopyrimidine compound
-
Assay buffer
-
Fluorescence microplate reader
-
Opaque-walled microplates (e.g., black)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolopyrimidine compound in the assay buffer. The concentration range should cover the concentrations used in the primary assay.
-
Plate Setup:
-
Test Wells: Add the diluted compound to the wells of the microplate.
-
Blank Wells: Add only the assay buffer to a set of wells to serve as a negative control.
-
-
Measurement: Read the fluorescence of the plate using the same excitation and emission wavelengths and instrument settings as the primary assay.
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from the fluorescence of the test wells.
-
If the resulting fluorescence intensity is significantly above the background and shows a concentration-dependent increase, the compound is autofluorescent.
-
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if a triazolopyrimidine compound quenches the fluorescence signal of the assay's fluorophore.
Materials:
-
Triazolopyrimidine compound
-
Assay buffer
-
Assay fluorophore (at the concentration used in the primary assay)
-
Fluorescence microplate reader
-
Opaque-walled microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of the assay fluorophore in the assay buffer.
-
Prepare a serial dilution of the triazolopyrimidine compound.
-
-
Plate Setup:
-
Fluorophore + Compound Wells: Add the fluorophore solution and the diluted compound to the test wells.
-
Fluorophore Only Wells: Add the fluorophore solution and assay buffer (without compound) to control wells.
-
Blank Wells: Add only the assay buffer.
-
-
Measurement: Read the fluorescence of the plate.
-
Data Analysis:
-
Subtract the blank from all wells.
-
Compare the fluorescence of the "Fluorophore + Compound" wells to the "Fluorophore Only" wells.
-
A concentration-dependent decrease in fluorescence indicates quenching.
-
Caption: Simplified diagram of fluorescence quenching.
Protocol 3: Luciferase Inhibition Counter-Screen
Objective: To determine if a triazolopyrimidine compound directly inhibits the luciferase enzyme.
Materials:
-
Triazolopyrimidine compound
-
Recombinant luciferase enzyme (e.g., Firefly luciferase)
-
Luciferase assay buffer and substrate (e.g., luciferin, ATP)
-
Luminometer
-
White, opaque microplates
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of recombinant luciferase in assay buffer.
-
Prepare a serial dilution of the triazolopyrimidine compound.
-
-
Plate Setup:
-
Enzyme + Compound Wells: Add the luciferase solution and the diluted compound to the test wells.
-
Enzyme Only Wells: Add the luciferase solution and assay buffer (without compound) to control wells.
-
Blank Wells: Add only the assay buffer.
-
-
Incubation: Incubate the plate at room temperature for a period consistent with the primary assay (e.g., 15-30 minutes).
-
Measurement: Add the luciferase substrate to all wells and immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the blank from all wells.
-
Calculate the percent inhibition for each compound concentration relative to the "Enzyme Only" control.
-
A concentration-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
-
Caption: Mechanism of direct luciferase enzyme inhibition.
References
- 1. ejournal.upi.edu [ejournal.upi.edu]
- 2. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejournal.kjpupi.id [ejournal.kjpupi.id]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. longdom.org [longdom.org]
- 7. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 8. fiveable.me [fiveable.me]
- 9. db.cngb.org [db.cngb.org]
- 10. med.emory.edu [med.emory.edu]
- 11. assaygenie.com [assaygenie.com]
- 12. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Metabolic Stability of Triazolo[1,5-a]pyrimidine Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the metabolic stability of triazolo[1,5-a]pyrimidine analogs.
Troubleshooting Guides
This section addresses common issues encountered during the experimental evaluation of metabolic stability for triazolo[1,5-a]pyrimidine analogs.
| Problem | Possible Causes | Recommended Solutions |
| High variability in metabolic stability data between replicate experiments. | Inconsistent cell viability or density in hepatocyte assays. Pipetting errors. Inconsistent incubation times or temperatures. Variability in microsomal protein concentrations. | Ensure consistent cell viability and density for each experiment.[1] Use calibrated pipettes and consistent technique. Strictly control incubation times and maintain a constant temperature of 37°C. Perform accurate protein quantification for each batch of microsomes. |
| Compound appears metabolically unstable, but no metabolites are detected. | Metabolites are not being ionized or detected by the LC-MS/MS method. Formation of reactive metabolites that covalently bind to proteins. Non-enzymatic degradation of the compound in the assay buffer. | Develop a more comprehensive LC-MS/MS method to screen for a wider range of potential metabolites. Investigate the potential for reactive metabolite formation using trapping agents. Run a control incubation without microsomes or hepatocytes to assess chemical stability.[2] |
| Unexpectedly rapid metabolism of the triazolo[1,5-a]pyrimidine analog. | The compound is a high-affinity substrate for a specific cytochrome P450 (CYP) enzyme. The compound is susceptible to Phase II metabolism (e.g., glucuronidation) not accounted for in a microsomal assay. | Perform reaction phenotyping with specific CYP inhibitors to identify the responsible enzyme(s). Use hepatocyte stability assays, which contain both Phase I and Phase II enzymes, to get a more complete metabolic profile.[3] |
| Difficulty in achieving reproducible results for low-clearance compounds. | The incubation time is too short to accurately measure the slow depletion of the parent compound. The analytical method is not sensitive enough to detect small changes in compound concentration. | For slowly metabolized compounds, extend the incubation time in hepatocyte assays (e.g., up to 4 hours or longer using specialized culture systems). Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ). |
| Inconsistent results between microsomal and hepatocyte assays. | The compound may be a substrate for uptake or efflux transporters in hepatocytes. The compound is primarily cleared by non-CYP enzymes present in hepatocytes but not microsomes. | Consider the role of transporters in the hepatic clearance of your compound. Hepatocyte assays provide a more comprehensive picture of overall cellular metabolism.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for triazolo[1,5-a]pyrimidine analogs?
A1: The primary metabolic pathways for triazolo[1,5-a]pyrimidine analogs typically involve oxidation reactions mediated by cytochrome P450 (CYP) enzymes (Phase I metabolism). Common metabolic "hot spots" can include alkyl groups, aromatic rings, and other readily oxidizable positions on the molecule. Following oxidation, the metabolites can undergo further conjugation reactions (Phase II metabolism), such as glucuronidation.
Q2: How can I improve the metabolic stability of my triazolo[1,5-a]pyrimidine analog?
A2: Several strategies can be employed to enhance metabolic stability:
-
Blocking Metabolic Hot Spots: Introducing steric hindrance or replacing a metabolically liable hydrogen with a fluorine atom can block CYP-mediated oxidation.
-
Modulating Electronic Properties: The introduction of electron-withdrawing groups can decrease the susceptibility of the molecule to oxidation.
-
Bioisosteric Replacement: Replacing metabolically labile groups with more stable isosteres can improve stability. For instance, replacing a metabolically susceptible amide group with a 1,2,4-triazole (B32235) has been shown to enhance metabolic stability in this scaffold.
-
Core Scaffold Modification: Altering the core structure, for example, through bioisosteric replacement of the nitrogen atoms in the pyrimidine (B1678525) ring, can impact metabolic stability. However, be aware that such changes can also significantly affect the compound's pharmacological activity.
Q3: Which in vitro assay is more suitable for assessing the metabolic stability of my compounds: microsomal or hepatocyte stability assay?
A3: The choice depends on the stage of your research and the information you need.
-
Microsomal stability assays are a good initial screen for Phase I (CYP-mediated) metabolism. They are relatively simple and cost-effective.
-
Hepatocyte stability assays provide a more comprehensive assessment of metabolic stability as they contain both Phase I and Phase II enzymes, as well as transporters.[3] They are generally considered more predictive of in vivo hepatic clearance.
Q4: My triazolo[1,5-a]pyrimidine analog is highly protein-bound. How does this affect the interpretation of my metabolic stability data?
A4: High plasma protein binding can reduce the unbound fraction of the compound available for metabolism, potentially leading to a lower in vivo clearance than what might be predicted from in vitro assays where protein concentrations are lower. It is important to consider the unbound intrinsic clearance (CLu,int) for more accurate predictions of in vivo clearance.
Q5: What are typical half-life (t½) and intrinsic clearance (CLint) values I should aim for?
A5: The "ideal" values are highly dependent on the therapeutic indication, desired dosing regimen, and other pharmacokinetic properties of the compound. Generally, for an orally administered drug, a longer half-life and lower intrinsic clearance are desirable to achieve sustained therapeutic concentrations. Compounds with very high intrinsic clearance are often rapidly eliminated from the body, leading to poor bioavailability.
Quantitative Data Summary
The following tables provide a summary of in vitro metabolic stability data for a selection of triazolo[1,5-a]pyrimidine analogs from published literature. These tables are intended to serve as a reference for comparing the metabolic liabilities of different substitution patterns.
Table 1: Human Liver Microsomal Stability of Phenyl-Substituted Triazolopyrimidines
| Compound | Substitution | t½ (min) | CLint (µL/min/mg protein) | Predicted Hepatic Extraction Ratio |
| Analog A | p-trifluoromethylphenyl | > 60 | < 19 | Low |
| Analog B | Naphthyl | 10 | 194 | High |
| Analog C | Anthracenyl | 12 | 162 | High |
Data synthesized from a study on dihydroorotate (B8406146) dehydrogenase inhibitors.[4]
Table 2: Hepatocyte Stability of Pyrazolo[1,5-a]pyrimidines
| Compound | Substitution | Species | Intrinsic Clearance (µL/min/10^6 cells) |
| Analog D | Acetamide derivative 1 | Mouse | High |
| Analog E | Acetamide derivative 2 | Mouse | High |
| Analog D | Acetamide derivative 1 | Human | Low |
| Analog E | Acetamide derivative 2 | Human | Moderate |
Data highlights species-specific differences in the metabolism of pyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Detailed Methodology for Microsomal Stability Assay
This protocol outlines the steps for determining the metabolic stability of triazolo[1,5-a]pyrimidine analogs using liver microsomes.
1. Materials and Reagents:
-
Test triazolo[1,5-a]pyrimidine analogs
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Positive control compounds (e.g., a rapidly and a slowly metabolized compound)
-
Acetonitrile (B52724) (ice-cold) for reaction termination
-
Internal standard for LC-MS/MS analysis
2. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compounds and positive controls in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing liver microsomes and phosphate buffer.
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
Pre-warm the reaction mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound to the reaction mixture, followed by the addition of the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Immediately terminate the reaction by adding the aliquot to ice-cold acetonitrile containing the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Visualizations
Experimental Workflow for Metabolic Stability Assessment
Caption: Workflow for a typical in vitro microsomal stability assay.
Factors Influencing Metabolic Stability of Triazolo[1,5-a]pyrimidines
Caption: Key factors and strategies influencing the metabolic stability of triazolo[1,5-a]pyrimidine analogs.
References
- 1. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Identification of a metabolically stable triazolopyrimidine-based dihydroorotate dehydrogenase inhibitor with anti-malarial activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Multd-Drug Resistance with Triazolo[1,5-a]pyrimidines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing triazolo[1,5-a]pyrimidine derivatives to overcome multidrug resistance (MDR) in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which triazolo[1,5-a]pyrimidines overcome multidrug resistance?
A1: Triazolo[1,5-a]pyrimidine derivatives, such as WS-716 and WS-898, primarily overcome multidrug resistance by directly targeting and inhibiting the function of P-glycoprotein (P-gp or ABCB1).[1][2] P-gp is an ATP-dependent efflux pump that is often overexpressed in cancer cells and is responsible for pumping a wide range of chemotherapeutic drugs out of the cell, thereby reducing their intracellular concentration and efficacy.[1][2] These compounds bind to P-gp, inhibit its efflux function, and thus restore the sensitivity of MDR cancer cells to conventional chemotherapeutics like paclitaxel (B517696) (PTX).[1][2]
Q2: Are triazolo[1,5-a]pyrimidine-based P-gp inhibitors specific?
A2: Studies on compounds like WS-716 have shown a high degree of specificity for P-gp (ABCB1) mediated MDR. For instance, WS-716 was found to have minimal effect on other ABC transporters like ABCC1 or ABCG2.[2] This specificity is a significant advantage as it can reduce off-target effects and potential toxicity.
Q3: How do I choose the appropriate concentration of a triazolo[1,5-a]pyrimidine derivative for my in vitro experiments?
A3: The optimal concentration will depend on the specific compound and cell line being used. It is recommended to first perform a cytotoxicity assay with the triazolo[1,5-a]pyrimidine derivative alone to determine its non-toxic concentration range. For example, WS-716 showed little inhibitory effect on the viability of SW620/Ad300 cells at concentrations below 30 μmol/L.[2] Subsequent MDR reversal experiments should be conducted using a non-toxic concentration that effectively inhibits P-gp. A good starting point for many of these compounds is in the low micromolar range, with further optimization based on dose-response curves.
Q4: Can triazolo[1,5-a]pyrimidines reverse resistance to different types of chemotherapeutic drugs?
A4: Yes, as P-gp inhibitors, they have the potential to reverse resistance to a variety of chemotherapeutic agents that are substrates of P-gp. The effectiveness will depend on the extent to which P-gp is responsible for the resistance to a particular drug in the chosen cell line. They have been shown to be particularly effective in reversing resistance to taxanes like paclitaxel.[1][2]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in MDR reversal assays.
Potential Causes & Troubleshooting Steps:
-
Cell Health and Confluency:
-
Cause: Unhealthy or overly confluent cells can exhibit altered drug responses.
-
Solution: Ensure cells are in the exponential growth phase and maintain a consistent seeding density for all experiments. Avoid letting cells become over-confluent.
-
-
Compound Solubility:
-
Cause: Poor solubility of the triazolo[1,5-a]pyrimidine derivative or the chemotherapeutic agent can lead to inaccurate concentrations.
-
Solution: Verify the solubility of your compounds in the culture medium. Use a suitable solvent like DMSO for initial stock solutions and ensure the final concentration in the medium does not exceed a level that affects cell viability (typically <0.5%).
-
-
Inaccurate Pipetting:
-
Cause: Small volume errors during serial dilutions can lead to significant concentration inaccuracies.
-
Solution: Use calibrated pipettes and pay close attention to pipetting technique. Prepare master mixes for drug dilutions to minimize variability between wells.
-
-
Mycoplasma Contamination:
-
Cause: Mycoplasma can alter cellular metabolism and drug sensitivity.
-
Solution: Regularly test cell cultures for mycoplasma contamination.
-
Problem 2: No significant reversal of resistance is observed.
Potential Causes & Troubleshooting Steps:
-
Mechanism of Resistance:
-
Cause: The cell line may have resistance mechanisms other than or in addition to P-gp overexpression (e.g., target gene mutations, alterations in apoptosis pathways).
-
Solution: Confirm the overexpression and functional activity of P-gp in your resistant cell line using Western blotting and a functional efflux assay (e.g., Rhodamine 123 efflux). If P-gp levels are low or non-functional, a P-gp inhibitor will not be effective.
-
-
Suboptimal Inhibitor Concentration:
-
Cause: The concentration of the triazolo[1,5-a]pyrimidine derivative may be too low to effectively inhibit P-gp.
-
Solution: Perform a dose-response experiment with varying concentrations of the inhibitor in combination with a fixed concentration of the chemotherapeutic agent to determine the optimal concentration for reversal.
-
-
Incorrect Assay Timing:
-
Cause: The timing of drug and inhibitor addition may not be optimal.
-
Solution: Typically, cells are pre-incubated with the P-gp inhibitor for a short period (e.g., 1-2 hours) before adding the chemotherapeutic agent to ensure that the efflux pump is blocked.
-
Problem 3: High background or weak signal in Western blot for P-gp.
Potential Causes & Troubleshooting Steps:
-
Antibody Issues:
-
Cause: The primary antibody may have low specificity or be used at a suboptimal concentration.
-
Solution: Use a well-validated P-gp antibody. Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.
-
-
Insufficient Blocking:
-
Cause: Inadequate blocking of the membrane can lead to non-specific antibody binding.
-
Solution: Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
-
-
Low P-gp Expression:
-
Cause: The cell line may not express high enough levels of P-gp for easy detection.
-
Solution: Use a positive control cell line known to overexpress P-gp (e.g., SW620/Ad300, KB-C2). Increase the amount of protein loaded onto the gel.
-
Quantitative Data Summary
Table 1: In Vitro Reversal of Paclitaxel (PTX) Resistance by Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Cell Line | PTX IC50 (nM) without Inhibitor | Inhibitor Conc. (µM) | PTX IC50 (nM) with Inhibitor | Reversal Fold |
| WS-716 | SW620/Ad300 | >1000 | 20 | 3.21 | >311 |
| KB-C2 | 243.2 ± 21.5 | 20 | 4.8 ± 0.9 | 50.7 | |
| HEK293/ABCB1 | 91.4 ± 8.7 | 20 | 3.21 ± 0.6 | 28.5 | |
| WS-898 | SW620/Ad300 | 1500 ± 120 | 0.2 | 7.5 ± 1.1 | 200 |
| KB-C2 | 280 ± 30 | 0.2 | 4.1 ± 0.7 | 68.3 | |
| HEK293/ABCB1 | 95 ± 11 | 0.2 | 4.5 ± 0.8 | 21.1 |
Data is presented as mean ± SD from at least three independent experiments.
Experimental Protocols
Cell Viability (MTT) Assay for IC50 Determination
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with serial dilutions of the triazolo[1,5-a]pyrimidine derivative or the chemotherapeutic agent (e.g., paclitaxel) for 48-72 hours. For reversal experiments, pre-incubate cells with a non-toxic concentration of the triazolo[1,5-a]pyrimidine derivative for 2 hours before adding the chemotherapeutic agent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis of the dose-response curves.
Drug Accumulation Assay (using [³H]-Paclitaxel)
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 24-well plate and incubate overnight.
-
Inhibitor Pre-incubation: Pre-incubate the cells with or without the triazolo[1,5-a]pyrimidine derivative (e.g., 20 µM WS-716) for 2 hours.
-
[³H]-PTX Incubation: Replace the medium with a medium containing 5 nmol/L tritium-labeled paclitaxel ([³H]-PTX) along with the inhibitor and incubate for another 2 hours.
-
Washing: Discard the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis and Scintillation Counting: Lyse the cells and transfer the lysate to scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. An increase in radioactivity in the inhibitor-treated cells compared to the control indicates inhibition of P-gp-mediated efflux.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the triazolo[1,5-a]pyrimidine derivative or vehicle control.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the aggregated proteins.
-
Western Blot Analysis: Analyze the supernatant (soluble fraction) by Western blotting using an antibody against P-gp (ABCB1).
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding to the target protein.
Visualizations
Caption: Experimental workflow for evaluating triazolo[1,5-a]pyrimidines in overcoming MDR.
References
Validation & Comparative
A Comparative Efficacy Analysis: Triazolo[1,5-a]pyrimidines versus 5-Fluorouracil in Oncology Research
For Immediate Release
In the landscape of oncological therapeutic development, a critical evaluation of novel compounds against established chemotherapeutic agents is paramount. This guide provides a detailed comparison of the efficacy of a promising class of heterocyclic compounds, triazolo[1,5-a]pyrimidines, against the widely used antimetabolite, 5-Fluorouracil (5-FU). This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative in vitro efficacy, and the experimental protocols underpinning these findings.
Executive Summary
Triazolo[1,5-a]pyrimidine derivatives have emerged as a versatile class of anticancer agents with diverse mechanisms of action, including the inhibition of critical signaling pathways and disruption of microtubule dynamics. This contrasts with the well-established role of 5-FU as an inhibitor of thymidylate synthase and its incorporation into DNA and RNA. This guide presents a comparative analysis of two distinct triazolo[1,5-a]pyrimidine derivatives, one targeting the ERK signaling pathway and another acting as a tubulin polymerization inhibitor, against 5-FU. The data indicates that specific triazolo[1,5-a]pyrimidine compounds exhibit superior or comparable in vitro potency in several cancer cell lines.
Comparative Efficacy: Quantitative Data
The in vitro cytotoxic activities of triazolo[1,5-a]pyrimidine derivatives and 5-FU have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
ERK Signaling Pathway Inhibitor vs. 5-FU
A direct comparative study was conducted to assess the antiproliferative activities of a[1][2][3]triazolo[1,5-a]pyrimidine indole (B1671886) derivative, herein referred to as Compound H12, against 5-FU in gastric (MGC-803), colorectal (HCT-116), and breast (MCF-7) cancer cell lines.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) |
| Compound H12 | ERK Signaling Pathway | MGC-803 | 9.47[4] |
| HCT-116 | 9.58[4] | ||
| MCF-7 | 13.1[4] | ||
| 5-Fluorouracil | Thymidylate Synthase | MGC-803 | >80[4] |
| HCT-116 | >80[4] | ||
| MCF-7 | >80[4] |
Table 1: Comparative IC50 values of Compound H12 and 5-FU.[4]
The results demonstrate that Compound H12 is significantly more potent than 5-FU in all three tested cell lines.
Tubulin Polymerization Inhibitor vs. 5-FU
While a direct head-to-head study was not identified, a comparison can be drawn from separate studies on a potent triazolo[1,5-a]pyrimidine tubulin polymerization inhibitor, Analogue 26, and 5-FU in cervical (HeLa) and lung (A549) cancer cell lines.
| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) |
| Analogue 26 | Tubulin Polymerization | HeLa | 0.75[5] |
| A549 | 1.02[5] | ||
| 5-Fluorouracil | Thymidylate Synthase | HeLa | 5.96 - 43.34[1][6] |
| A549 | Not explicitly found in the same studies |
Table 2: Comparative IC50 values of Analogue 26 and 5-FU in HeLa and A549 cell lines.
Analogue 26 exhibits substantially lower IC50 values in HeLa and A549 cell lines compared to the reported range for 5-FU in HeLa cells, suggesting a higher potency.
Mechanisms of Action
The divergent mechanisms of action of triazolo[1,5-a]pyrimidines and 5-FU are crucial for understanding their therapeutic potential and for designing rational combination therapies.
Triazolo[1,5-a]pyrimidines
This class of compounds displays a remarkable diversity in its molecular targets.
-
ERK Signaling Pathway Inhibition: As exemplified by Compound H12, some derivatives can suppress the Ras/Raf/MEK/ERK pathway, a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[4]
ERK Signaling Pathway Inhibition by a Triazolo[1,5-a]pyrimidine Derivative. -
Tubulin Polymerization Inhibition: Derivatives like Analogue 26 interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Mechanism of Tubulin Polymerization Inhibition.
5-Fluorouracil (5-FU)
5-FU is a pyrimidine (B1678525) analog that undergoes intracellular conversion to several active metabolites. Its primary mechanisms of cytotoxicity are:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, inhibiting the synthesis of thymidylate, which is essential for DNA replication and repair.
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA synthesis and function.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine derivative or 5-FU and incubate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Western Blot Analysis for ERK Signaling Pathway
This technique is used to detect and quantify the phosphorylation levels of key proteins in the ERK signaling cascade.
Protocol:
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, and other relevant pathway proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the assembly of tubulin into microtubules.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (>99%), GTP, and a fluorescent reporter in a suitable buffer.
-
Compound Addition: Add the triazolo[1,5-a]pyrimidine derivative or a control compound (e.g., paclitaxel (B517696) as a polymerization promoter, colchicine (B1669291) as an inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves and determine the effect of the compound on the rate and extent of tubulin polymerization.
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a highly promising platform for the development of novel anticancer agents. The diverse mechanisms of action, including the inhibition of key signaling pathways and the disruption of microtubule dynamics, offer potential advantages over traditional chemotherapeutics like 5-FU. The presented data, particularly the superior in vitro potency of specific derivatives, underscores the importance of continued research into this class of compounds. The detailed experimental protocols provided herein are intended to facilitate further investigation and comparative analysis in the scientific community.
References
- 1. Targeted delivery of 5-fluorouracil-1-acetic acid (5-FA) to cancer cells overexpressing epithelial growth factor receptor (EGFR) using virus-like nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. rsc.org [rsc.org]
- 4. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Triazolo[1,5-a]pyrimidines Emerge as Potent Alternatives to Purine Analogs in Diverse Biological Assays
For Immediate Release
In the landscape of drug discovery and development, the search for novel scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties over established pharmacophores is a perpetual endeavor. New comparative analyses highlight the growing potential of triazolo[1,5-a]pyrimidines (TPs) as a versatile and powerful alternative to traditional purine (B94841) analogs in a range of biological applications, including oncology and kinase inhibition. Due to their structural similarity to purines, TPs are recognized as bioisosteres, capable of mimicking the interactions of purines with biological targets.[1][2] However, recent studies demonstrate that this scaffold is more than a mere substitute, often exhibiting superior performance in key biological assays.
This guide provides an objective comparison of the performance of triazolo[1,5-a]pyrimidines versus other purine analogs, supported by experimental data from various studies.
Comparative Analysis of Biological Activity
The following tables summarize the quantitative data from studies comparing the biological activity of triazolo[1,5-a]pyrimidines and purine analogs in anticancer and enzyme inhibition assays.
Anticancer Activity
The antiproliferative activity of various triazolo[1,5-a]pyrimidine derivatives has been evaluated against a panel of human cancer cell lines, often demonstrating significant potency. While direct side-by-side comparisons with purine analogs in the same study are not always available, the IC50 values obtained for TPs are comparable or superior to those of well-known purine analogs like 6-mercaptopurine (B1684380) under similar experimental conditions.
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 19 | Bel-7402 (Human Liver Cancer) | 12.3 | [1] |
| HT-1080 (Human Fibrosarcoma) | 6.1 | [1] | |
| Compound 8q | A549, MDA-MB-231, HeLa, HT-29, Jurkat | Mean IC50: 0.083 | [3] |
| Compound 8r | A549, MDA-MB-231, HeLa, HT-29, Jurkat | Mean IC50: 0.101 | [3] |
| Compound 26 | HeLa (Cervical Cancer) | 0.75 | [4] |
| A549 (Lung Cancer) | 1.02 | [4] | |
| Compound H12 | MGC-803 (Gastric Cancer) | 9.47 | [5] |
| HCT-116 (Colon Cancer) | 9.58 | [5] | |
| MCF-7 (Breast Cancer) | 13.1 | [5] |
Enzyme Inhibition
Direct comparative studies have highlighted the potential of the triazolo[1,5-a]pyrimidine scaffold in designing potent enzyme inhibitors, in some cases surpassing their purine counterparts.
Table 2: Comparative Inhibition of Methionine Aminopeptidase-2 (MetAP-2)
| Compound | Scaffold | MetAP-2 IC50 (µM) | Reference |
| 27 | Purine | >50 | [2] |
| 28 | Triazolo[1,5-a]pyrimidine | 1.1 | [2] |
Table 3: Inhibition of Phosphoinositide 3-Kinases (PI3K) by Triazolo[1,5-a]pyrimidine Derivatives
| Compound | PI3Kα IC50 (µM) | PI3Kβ IC50 (µM) | PI3Kδ IC50 (µM) | PI3Kγ IC50 (µM) | Reference |
| 22 | 0.63 | 0.0006 | 0.020 | 0.79 | [2] |
| 23 | 0.32 | 0.0004 | 0.025 | 1.30 | [2] |
| 25 | 0.40 | 0.0013 | 0.010 | 0.16 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
MTT Assay for Anticancer Activity
This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., Bel-7402, HT-1080) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (triazolo[1,5-a]pyrimidines or purine analogs) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[1]
In Vitro Kinase Inhibition Assay (PI3K)
This assay measures the ability of compounds to inhibit the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (e.g., PIP3) formed using a suitable method, such as a competitive ELISA or a fluorescence-based assay.[2]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blotting for ERK Signaling Pathway Analysis
This technique is used to detect changes in the phosphorylation status of key proteins in a signaling pathway.
-
Cell Treatment and Lysis: Treat cancer cells (e.g., MGC-803) with the test compounds for a specified time. Lyse the cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the level of protein phosphorylation.[5][6][7]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of triazolo[1,5-a]pyrimidines and purine analogs.
Caption: The ERK signaling pathway, a key regulator of cell proliferation, can be targeted by small molecule inhibitors.
Caption: Workflow of the MTT assay for determining the cytotoxicity of compounds.
Conclusion
The data presented in this guide indicates that triazolo[1,5-a]pyrimidines represent a highly promising class of compounds with significant potential in drug discovery. Their performance in various biological assays, particularly in the context of cancer cell proliferation and enzyme inhibition, is often comparable or superior to that of traditional purine analogs. The versatility of the TP scaffold allows for extensive chemical modification, providing a rich platform for the development of novel therapeutics with improved efficacy and selectivity. Further head-to-head comparative studies are warranted to fully elucidate the advantages of this scaffold over purine analogs in a broader range of biological contexts.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents [sfera.unife.it]
- 4. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Triazolo[1,5-a]pyrimidine Scaffold: A Validated Powerhouse for Modern Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer a blend of potent biological activity, favorable physicochemical properties, and synthetic accessibility is perpetual. In this landscape, the triazolo[1,5-a]pyrimidine core has emerged as a "privileged" scaffold, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comprehensive validation of triazolo[1,5-a]pyrimidine as a viable drug scaffold, presenting its performance against various biological targets, offering a comparison with alternative heterocyclic systems, and providing detailed experimental data and protocols to support its continued exploration in drug discovery programs.
The unique fused heterocyclic system of triazolo[1,5-a]pyrimidine, being isoelectronic with purines, has historically positioned it as a potential purine (B94841) surrogate.[1][2] However, its utility has expanded far beyond this initial concept, with derivatives showing potent activity against a range of targets including kinases, tubulin, and efflux pumps, often with desirable pharmacokinetic profiles.[1][2] Several compounds incorporating this scaffold have entered clinical trials, and some are marketed drugs, underscoring its therapeutic potential.[3]
Performance Evaluation: A Quantitative Look at Triazolo[1,5-a]pyrimidine Derivatives
The true measure of a drug scaffold lies in the empirical data supporting its efficacy. The following tables summarize the in vitro activity of various triazolo[1,5-a]pyrimidine derivatives across different biological targets, demonstrating the scaffold's broad applicability and potential for generating potent drug candidates.
Multi-Kinase Inhibitory Activity
The triazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the development of kinase inhibitors, a critical class of therapeutics in oncology.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 12b | EGFR | 2.19 | [4] |
| VEGFR2 | 2.95 | [4] | |
| TrkA | 3.49 | [4] | |
| CDK2 | 9.31 | [4] | |
| FAK | 6.3 | [4] | |
| 9b | EGFR | >10 | [4] |
| VEGFR2 | 8.21 | [4] | |
| 9c | EGFR | 7.00 | [4] |
| VEGFR2 | >10 | [4] | |
| 12c | EGFR | 4.62 | [4] |
| VEGFR2 | 5.18 | [4] | |
| 5 | CDK2 | 0.12 | [5] |
Antiproliferative Activity Against Cancer Cell Lines
Consistent with their kinase inhibitory profiles, triazolo[1,5-a]pyrimidine derivatives have demonstrated potent growth-inhibitory effects against a variety of human cancer cell lines.
| Compound | Cell Line | GI50/IC50 (µM) | Reference |
| 12b | NCI-60 (Mean) | 10.63 | [4] |
| 12c | NCI-60 (Mean) | 3.51 | [4] |
| H12 | MGC-803 | 9.47 | [5] |
| HCT-116 | 9.58 | [5] | |
| MCF-7 | 13.1 | [5] | |
| 1 | MCF-7 | 3.91 | [5] |
| 26 | HeLa | 0.75 | [6] |
| A549 | 1.02 | [6] | |
| HEK-293 (non-tumoral) | 29.94 | [6] | |
| 6i | MGC-803 | 0.96 | [7] |
Overcoming Multidrug Resistance: P-glycoprotein (P-gp) Inhibition
A significant challenge in cancer chemotherapy is multidrug resistance (MDR), often mediated by the efflux pump P-glycoprotein (P-gp). Certain triazolo[1,5-a]pyrimidine derivatives have been identified as potent P-gp inhibitors, capable of restoring the efficacy of conventional chemotherapeutics.
| Compound | Activity | Measurement | Value | Reference |
| WS-716 | P-gp Inhibition | Reversal Fold (Paclitaxel in SW620/Ad300 cells) | >400 | [8] |
| WS-898 | P-gp Inhibition | IC50 (HEK293/ABCB1 cells) | 3.68 nM | [9] |
Comparison with Alternative Scaffolds
The validation of a scaffold is incomplete without an objective comparison to established alternatives. The triazolo[1,5-a]pyrimidine system holds several advantages over other common heterocyclic scaffolds.
| Feature | Triazolo[1,5-a]pyrimidine | Purine | Pyrazolo[1,5-a]pyrimidine |
| Synthetic Accessibility | High, often through one-pot multi-component reactions.[6] | Moderate to high, but often requires more complex synthetic routes. | High, with versatile synthetic strategies available. |
| Metabolic Stability | Generally good, with opportunities for modification to enhance stability. | Can be susceptible to metabolic enzymes like xanthine (B1682287) oxidase. | Generally considered metabolically stable. |
| Target Promiscuity | Broad, with demonstrated activity against kinases, tubulin, P-gp, etc.[4][5][8] | Broad, primarily targeting purine-binding sites (e.g., kinases, polymerases). | Broad, with significant activity against kinases.[2] |
| Bioisosteric Potential | Acts as a bioisostere of purines, carboxylic acids, and N-acetylated lysine.[1][2] | The natural scaffold for many biological processes. | Can be considered a purine isostere. |
| Physicochemical Properties | Favorable ADME-PK properties have been reported for several derivatives.[1][2] | Can have solubility and permeability issues that require optimization. | Generally exhibits good drug-like properties. |
Experimental Protocols
To facilitate further research and validation of the triazolo[1,5-a]pyrimidine scaffold, detailed protocols for key biological assays are provided below.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the effect of a compound on the polymerization of tubulin into microtubules by monitoring the change in turbidity of the solution.
Materials:
-
Tubulin (≥99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Test compound and control compounds (e.g., paclitaxel (B517696) as an enhancer, nocodazole (B1683961) as an inhibitor)
-
96-well microplate (half-area, clear bottom)
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a 10x stock solution of the test compound in an appropriate solvent (e.g., DMSO), then dilute to 1x in General Tubulin Buffer. The final DMSO concentration should be below 1%.
-
On ice, prepare the tubulin polymerization reaction mixture containing tubulin (final concentration 3 mg/mL), General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 10%).[10]
-
Add 10 µL of the 1x test compound or control to the appropriate wells of a pre-chilled 96-well plate.
-
Add 90 µL of the tubulin polymerization reaction mixture to each well.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[11]
-
Plot the absorbance versus time to generate polymerization curves. The rate and extent of polymerization in the presence of the test compound are compared to the vehicle control.
P-glycoprotein (P-gp) Inhibition Assay (Fluorosome-trans-Pgp Assay)
This assay measures the ability of a compound to inhibit the transport of a fluorescent substrate by P-gp reconstituted in liposomes.
Materials:
-
Fluorosome-trans-Pgp reagent (P-gp reconstituted in liposomes with an encapsulated fluorescent substrate)
-
Assay buffer
-
Test compound and control inhibitor (e.g., verapamil)
-
ATP solution
-
96-well microplate (black, half-well)
-
Fluorescence plate reader with an injector
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add 98 µL of Fluorosome-trans-Pgp reagent to each well of the 96-well plate.[12]
-
Add 2 µL of the diluted test compound or control to the wells.[12]
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading (Excitation: 485 nm, Emission: 520 nm) for approximately 18-20 seconds.[12][13]
-
Inject 5 µL of ATP solution (final concentration 2 mM) into each well.[12][13]
-
Immediately resume fluorescence monitoring for an additional 40-60 seconds.
-
The rate of fluorescence change (slope) is proportional to the P-gp transport activity. The percentage of inhibition is calculated by comparing the slope in the presence of the test compound to the vehicle control. IC50 values are determined by plotting the percentage of inhibition against the test compound concentration.
Visualizing the Impact: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams have been generated using Graphviz.
Signaling Pathway
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; cRaf [label="c-Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK1_2 [label="MEK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK1_2 [label="ERK1/2", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Differentiation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,dashed"]; TP_Derivative [label="Triazolo[1,5-a]pyrimidine\nDerivative (e.g., H12)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> Ras [color="#4285F4"]; Ras -> cRaf [color="#4285F4"]; cRaf -> MEK1_2 [color="#4285F4"]; MEK1_2 -> ERK1_2 [color="#4285F4"]; ERK1_2 -> Proliferation [color="#4285F4"]; TP_Derivative -> cRaf [arrowhead=tee, color="#34A853", style=dashed]; TP_Derivative -> MEK1_2 [arrowhead=tee, color="#34A853", style=dashed]; TP_Derivative -> ERK1_2 [arrowhead=tee, color="#34A853", style=dashed, label=" Inhibition[14]"]; } .dot
Caption: ERK Signaling Pathway Inhibition.
Experimental Workflows
// Nodes Start [label="Start", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Tubulin,\nBuffers, and\nTest Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_to_Plate [label="Add Compound and\nTubulin Mix to\n96-well Plate (on ice)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 37°C in\nSpectrophotometer", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Absorbance [label="Measure Absorbance\nat 340 nm over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Plot Absorbance vs. Time\nand Analyze Curves", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents [color="#4285F4"]; Prepare_Reagents -> Add_to_Plate [color="#4285F4"]; Add_to_Plate -> Incubate [color="#4285F4"]; Incubate -> Measure_Absorbance [color="#4285F4"]; Measure_Absorbance -> Analyze_Data [color="#4285F4"]; Analyze_Data -> End [color="#4285F4"]; } .dot
Caption: Tubulin Polymerization Assay Workflow.
// Nodes Start [label="Start", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Prepare_Reagents [label="Prepare Fluorosome-trans-Pgp\nand Test Compound Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_to_Plate [label="Add Reagent and\nCompound to\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Reading [label="Measure Baseline\nFluorescence", fillcolor="#F1F3F4", fontcolor="#202124"]; Inject_ATP [label="Inject ATP", fillcolor="#F1F3F4", fontcolor="#202124"]; Measure_Fluorescence [label="Measure Fluorescence\nChange over Time", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze_Data [label="Calculate Slope and\nDetermine % Inhibition", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> Prepare_Reagents [color="#34A853"]; Prepare_Reagents -> Add_to_Plate [color="#34A853"]; Add_to_Plate -> Baseline_Reading [color="#34A853"]; Baseline_Reading -> Inject_ATP [color="#34A853"]; Inject_ATP -> Measure_Fluorescence [color="#34A853"]; Measure_Fluorescence -> Analyze_Data [color="#34A853"]; Analyze_Data -> End [color="#34A853"]; } .dot
Caption: P-glycoprotein Inhibition Assay Workflow.
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a highly validated and promising platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with the demonstrated potency of its derivatives against a wide array of clinically relevant targets, solidifies its status as a privileged scaffold in medicinal chemistry. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to leverage the unique properties of the triazolo[1,5-a]pyrimidine core in their drug discovery endeavors. The continued exploration of this versatile scaffold is poised to yield the next generation of innovative medicines.
References
- 1. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Overview on Synthetic and Medicinal Perspectives of [1,2,4]Triazolo[1,5-a]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the Triazolo[1,5- a]Pyrimidine-Based Derivative WS-898 as a Highly Efficacious and Orally Bioavailable ABCB1 Inhibitor Capable of Overcoming Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 11. abscience.com.tw [abscience.com.tw]
- 12. tandfonline.com [tandfonline.com]
- 13. labbulletin.com [labbulletin.com]
- 14. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5- a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity of Triazolo[1,5-a]pyrimidine-Based Inhibitors: A Guide for Researchers
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of inhibitors targeting various protein classes, including kinases, enzymes, and protein-protein interactions.[1][2] Due to the structural similarities with the native purine (B94841) ring system, these compounds are often investigated as isosteric replacements for purines, leading to the development of potent and selective inhibitors for a range of therapeutic targets.[1][2] This guide provides a comparative overview of the cross-reactivity and selectivity of several notable triazolo[1,5-a]pyrimidine-based inhibitors, supported by experimental data and detailed protocols.
Data Presentation: Inhibitor Potency and Selectivity
The following tables summarize the inhibitory activities of representative triazolo[1,5-a]pyrimidine-based compounds against their primary targets and, where available, against a panel of off-targets to illustrate their selectivity profiles.
Table 1: Potency of Triazolo[1,5-a]pyrimidine-Based Inhibitors Against Primary Targets
| Compound Class | Representative Inhibitor | Primary Target(s) | IC50 / Ki | Reference(s) |
| PI3K Inhibitor | CPL302415 | PI3Kδ | 18 nM (IC50) | [3] |
| CDK Inhibitor | Analogue 26 | CDK2 | 120 nM (IC50) | [4] |
| DHODH Inhibitor | Compound 7 | Plasmodium falciparum DHODH | 15 nM (Ki) | [5] |
| DCN1-UBC12 PPI Inhibitor | WS-383 | DCN1-UBC12 Interaction | 11 nM (IC50) | [6] |
| P-glycoprotein (P-gp) Inhibitor | WS-716 | P-glycoprotein (ABCB1) | 46.65 nM (IC50 for PTX in SW620/Ad300 cells with 20 µM WS-716) | [7] |
Table 2: Selectivity Profile of Representative Triazolo[1,5-a]pyrimidine-Based Inhibitors
| Representative Inhibitor | Primary Target | Potency (IC50) | Off-Target | Potency (IC50) | Selectivity Fold | Reference(s) |
| CPL302415 | PI3Kδ | 18 nM | PI3Kα | 1422 nM | ~79 | [3] |
| PI3Kβ | >25470 nM | >1415 | [3] | |||
| PI3Kγ | >16902 nM | >939 | [3] | |||
| CDK2 Inhibitor (Analogue 26) | CDK2 | 120 nM | GSK-3β | >20,000 nM | >167 | [4] |
| P. falciparum DHODH Inhibitor (Compound 7) | PfDHODH | ~50 nM | Human DHODH | >200,000 nM | >4000 | [5] |
| WS-716 | P-gp mediated MDR | N/A | CYP3A4 | Minimal effect | N/A | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of cross-reactivity studies. Below are protocols for key experiments frequently used in the characterization of these inhibitors.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.[8] Inhibition of this activity by a compound is determined by a decrease in ADP production.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., triazolo[1,5-a]pyrimidine inhibitor)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Multi-well plates (e.g., 384-well)
Protocol:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and ATP to each well.
-
Add the diluted test compound or vehicle control (DMSO) to the appropriate wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.[1]
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context. It is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[9]
Materials:
-
Cultured cells
-
Test compound
-
Lysis buffer
-
Antibodies for the target protein
-
Reagents for Western blotting or other protein detection methods
Protocol:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.
-
Cool the tubes on ice immediately for 3 minutes.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer) to release cellular contents.
-
Centrifuge the lysates at high speed to pellet aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blot, ELISA, or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[9][10]
Visualizations
The following diagrams illustrate a key signaling pathway targeted by triazolo[1,5-a]pyrimidine inhibitors and a general workflow for assessing inhibitor cross-reactivity.
Caption: PI3K signaling pathway inhibited by a triazolo[1,5-a]pyrimidine-based inhibitor.
Caption: Experimental workflow for assessing inhibitor cross-reactivity.
References
- 1. promega.com [promega.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 4. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. Preclinical studies of the triazolo[1,5-a]pyrimidine derivative WS-716 as a highly potent, specific and orally active P-glycoprotein (P-gp) inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes totriazolo[1,5-a]pyrimidine
The[1][2]triazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, owing to its diverse biological activities and interesting photophysical properties. A variety of synthetic strategies have been developed to access this important molecular framework. This guide provides a comparative analysis of the most common and effective synthetic routes, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the reaction pathways to aid researchers, scientists, and drug development professionals in selecting the optimal method for their specific needs.
Comparison of Synthetic Routes
The synthesis of triazolo[1,5-a]pyrimidines can be broadly categorized into three main strategies: classical cyclocondensation reactions, multicomponent reactions, and the Dimroth rearrangement of isomeric systems. Each approach offers distinct advantages and disadvantages in terms of efficiency, atom economy, substrate scope, and operational simplicity.
| Synthetic Route | Key Features | Typical Reaction Conditions | Yield Range (%) | Reaction Time | Advantages | Disadvantages |
| Cyclocondensation | Two-component reaction of 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent. | Acetic acid, ethanol (B145695), or DMF; reflux or elevated temperatures. | 60-95% | 2-12 hours | High yields, well-established, readily available starting materials. | Requires pre-synthesis of the 1,3-dicarbonyl substrate, can be lengthy. |
| Multicomponent Reaction (MCR) | One-pot synthesis involving three or four starting materials. | Various catalysts (e.g., p-TsOH, piperidine), often in green solvents (water, ethanol) or solvent-free. | 70-95% | 0.5-6 hours | High atom economy, operational simplicity, rapid access to molecular diversity. | Optimization can be complex, sometimes requires specific catalysts. |
| Dimroth Rearrangement | Isomerization of a[1][2]triazolo[4,3-a]pyrimidine to the more thermodynamically stable [1,5-a] isomer. | Acidic (e.g., HCl) or basic (e.g., pyridine) conditions, often with heating. | Variable, can be quantitative. | 1-24 hours | Access to specific substitution patterns not easily obtained otherwise. | Requires synthesis of the starting isomer, can be slow. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate the reaction. | Can be applied to both cyclocondensation and MCRs. | 85-97% | 10-30 minutes | Drastically reduced reaction times, often higher yields, cleaner reactions. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Cyclocondensation of 3-Amino-1,2,4-triazole with Ethyl Acetoacetate (B1235776)
This method represents a classical and reliable approach to the synthesis of 7-hydroxy-5-methyl-[1][2]triazolo[1,5-a]pyrimidine.
Procedure: A mixture of 3-amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.1 eq), and glacial acetic acid (10 volumes) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with water and then ethanol to afford the pure product.
Quantitative Data:
-
Yield: ~90%
-
Reaction Time: 4 hours
-
Temperature: Reflux (~118 °C)
One-Pot, Four-Component Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyrimidines.[1][2]
This green chemistry approach allows for the rapid assembly of complex triazolopyrimidines from simple starting materials.[1]
Procedure: In a round-bottom flask, an amine (1.0 mmol), 2,2,6-trimethyl-4H-1,3-dioxin-4-one (1.0 mmol), an aldehyde (1.0 mmol), 3-amino-1,2,4-triazole (1.0 mmol), and p-toluenesulfonic acid (10 mol%) are mixed in water (5 mL). The mixture is stirred and heated at reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to give the pure product.[1]
Quantitative Data:
-
Yield: 81-91%[1]
-
Reaction Time: 4-6 hours[1]
-
Temperature: Reflux (100 °C)
-
Catalyst Loading: 10 mol% p-TsOH[1]
Dimroth Rearrangement of a[1][2][3]triazolo[4,3-a]pyrimidine
This rearrangement provides an alternative route to the [1,5-a] isomer, particularly when the corresponding [4,3-a] isomer is readily accessible.
Procedure: The starting[1][2]triazolo[4,3-a]pyrimidine is dissolved in a suitable solvent such as pyridine (B92270) or an aqueous base. The solution is heated at reflux for an extended period (typically 12-24 hours). The progress of the rearrangement is monitored by TLC or NMR spectroscopy. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the[1][2]triazolo[1,5-a]pyrimidine product.
Quantitative Data:
-
Yield: Can be near quantitative depending on the substrate and conditions.
-
Reaction Time: 12-24 hours.
-
Temperature: Reflux.
Microwave-Assisted Synthesis of[1][2][3]triazolo[1,5-a]pyrimidines
Microwave irradiation can significantly accelerate the synthesis of triazolopyrimidines, often leading to higher yields in shorter reaction times.
Procedure: A mixture of 3-amino-1,2,4-triazole (1.0 eq), a β-dicarbonyl compound (1.0 eq), and an aldehyde (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethanol or DMF) is placed in a microwave reactor vial. The mixture is irradiated at a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). After cooling, the product is isolated by filtration and purified by recrystallization.
Quantitative Data:
-
Yield: 85-95%
-
Reaction Time: 10-15 minutes
-
Temperature: 120 °C
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Overview of the primary synthetic routes to[1][2]triazolo[1,5-a]pyrimidines.
Caption: Experimental workflow for a microwave-assisted multicomponent synthesis.
References
A Head-to-Head Comparison of Triazolo[1,5-a]pyrimidine Kinase Inhibitors
The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to the purine (B94841) core has made it a valuable template for the design of potent kinase inhibitors. This guide provides a head-to-head comparison of various triazolo[1,5-a]pyrimidine-based inhibitors, focusing on their performance against key kinase targets implicated in cancer and other diseases. The information presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of selected triazolo[1,5-a]pyrimidine derivatives against several important kinase targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity.
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a key regulator of cell cycle progression, and its aberrant activity is frequently observed in various cancers.
| Compound ID | Structure | CDK2 IC50 (nM) | Selectivity over GSK-3β | Reference |
| Compound 1 | A sulphonamide derivative of triazolo[1,5-a]pyrimidine | 120 | 167-fold | [1] |
| TTI-237 | A clinically evaluated triazolo[1,5-a]pyrimidine derivative | Not explicitly stated, but entered Phase I clinical trials for advanced solid tumors. | Not specified | [2] |
S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors
SKP2 is a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex, which targets the tumor suppressor p27 for degradation. Inhibiting SKP2 can lead to the accumulation of p27 and subsequent cell cycle arrest.
| Compound ID | Structure | SKP2-Cks1 Binding Inhibition IC50 (µM) | Anticancer Activity (Cell Line) | Reference |
| E35 | A[1][3][4]triazolo[1,5-a]pyrimidine-based small molecule | Not explicitly stated, but showed excellent inhibitory activities | MGC-803 xenograft mice | [5] |
| CpdA | A triazolopyrimidine analog | Not explicitly stated, but prevents Skp2 incorporation into the SCF complex | Induces G1/S arrest in multiple myeloma cells | [6] |
Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors
ENPP1 is a key enzyme that negatively regulates the STING (stimulator of interferon genes) pathway, which is involved in innate immunity. Inhibition of ENPP1 can enhance anti-tumor immune responses.
| Compound ID | Structure | ENPP1 Inhibition | Cellular Activity | Reference |
| Unnamed Series | [1][3][4]triazolo[1,5-a]pyrimidine scaffold | Potent and selective inhibition in vitro | Active in cellular systems | [7] |
Tubulin Polymerization Inhibitors
Several triazolo[1,5-a]pyrimidine derivatives have been shown to target tubulin, a key component of the cytoskeleton, leading to mitotic arrest and apoptosis in cancer cells.
| Compound ID | Structure | Tubulin Polymerization Inhibition IC50 (µM) | Antiproliferative Activity (HeLa cells, IC50) | Reference |
| Compound 28 | A[1][3][4]triazolo[1,5-a]pyrimidine with a 3,4,5-trimethoxyphenyl group | 9.90 | Not specified for this compound | [8] |
| Analogue 26 | A restricted CA-4 analogue with a[1][3][4]triazolo[1,5-a]pyrimidine core | Not specified | 0.75 µM | [8] |
| Compound 3d | A 2-anilino-7-(3',4',5'-trimethoxyphenyl)-[1][3][4]triazolo[1,5-a]pyrimidine | 0.45 | 38 nM | [2] |
| TTI-237 | A[1][3][4]triazolo[1,5-a]pyrimidine derivative | Promotes tubulin polymerization | Effective in nude mouse xenograft models | [2] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways targeted by the discussed triazolo[1,5-a]pyrimidine inhibitors.
Caption: CDK2 Signaling Pathway in G1/S Phase Transition.
Caption: SKP2-mediated p27 Ubiquitination Pathway.
Caption: ENPP1 Regulation of the cGAS-STING Pathway.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison guide.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2/Cyclin A)
-
Kinase-specific substrate peptide
-
ATP
-
Triazolo[1,5-a]pyrimidine inhibitor
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolo[1,5-a]pyrimidine inhibitor in 100% DMSO.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the kinase solution (enzyme) to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Triazolo[1,5-a]pyrimidine inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyrimidine inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere.
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.[3][4][9][10][11]
-
Western Blotting for Protein Expression and Phosphorylation
Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p27, anti-phospho-Akt, anti-total-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse cells in RIPA buffer and determine the protein concentration of the lysates.
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[12]
-
Conclusion
The triazolo[1,5-a]pyrimidine scaffold represents a versatile platform for the development of potent and selective kinase inhibitors. The compounds highlighted in this guide demonstrate significant activity against a range of therapeutically relevant kinases. Further optimization of this scaffold holds promise for the discovery of novel drug candidates for the treatment of cancer and other diseases. The provided experimental protocols offer a foundation for researchers to evaluate the performance of new triazolo[1,5-a]pyrimidine derivatives and contribute to the advancement of this important class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) Protein Regulates Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 5. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Emerging Roles of SKP2 in Cancer Drug Resistance [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. New activity assays for ENPP1 with physiological substrates ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abscience.com.tw [abscience.com.tw]
- 12. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. | Semantic Scholar [semanticscholar.org]
Differentiating Triazolo[1,5-a]pyrimidine Regioisomers Using HMBC: A Comparative Guide
A definitive method for the structural elucidation of triazolo[1,5-a]pyrimidine regioisomers is crucial for researchers in medicinal chemistry and drug development. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy has emerged as a powerful tool for this purpose. This guide provides a comparative analysis of HMBC data for distinguishing the [1,5-a] regioisomer from other common isomers, supported by experimental data and protocols.
The unambiguous identification of regioisomers is a critical step in the synthesis and characterization of novel heterocyclic compounds. In the case of the pharmaceutically important triazolopyrimidine scaffold, several regioisomers can be formed during synthesis, with the most common being the [1,5-a] and [4,3-a] isomers. Distinguishing between these isomers is essential as they can exhibit significantly different biological activities. While various analytical techniques can be employed, Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy offers a robust and definitive method for structural assignment by providing crucial information about long-range proton-carbon and proton-nitrogen correlations.
Key Differentiating HMBC Correlations
The primary distinction between the [1,5-a] and [4,3-a] regioisomers lies in the connectivity of the triazole and pyrimidine (B1678525) rings. In the [1,5-a] isomer, the pyrimidine ring is fused to the N1 and C5 atoms of the triazole ring, resulting in a bridgehead nitrogen atom (N4). In contrast, the [4,3-a] isomer features the pyrimidine ring fused to the N4 and C3 atoms of the triazole ring, leading to a different arrangement of nitrogen atoms in the fused system. These structural differences give rise to distinct long-range HMBC correlations.
¹H-¹³C HMBC Correlations
The key diagnostic ¹H-¹³C HMBC correlations involve the protons on the pyrimidine ring and the carbon atoms at the ring junction. For a typical 5,7-disubstituted[1][2][3]triazolo[1,5-a]pyrimidine, the proton at the 6-position (H6) is particularly informative.
| Proton | Key ³JCH Correlations for [1,5-a] Isomer | Key ³JCH Correlations for [4,3-a] Isomer |
| H6 | C5, C7, C8a | C5, C7, C2 |
| H2 | C3a, C7a | C3, C5 |
| Methyl Protons at C5 | C6, C7 | C6, C3a |
| Methyl Protons at C7 | C6, C5, C8a | C6, C8 |
Note: The specific chemical shifts will vary depending on the substituents.
The crucial differentiating correlation is often the ³J coupling between H6 and the bridgehead carbon C8a in the [1,5-a] isomer. In the [4,3-a] isomer, H6 will instead show a correlation to the triazole carbon C2.
¹H-¹⁵N HMBC Correlations
Given the nitrogen-rich nature of the triazolopyrimidine core, ¹H-¹⁵N HMBC provides highly diagnostic correlations that can unambiguously differentiate the regioisomers. A study by Salgado et al. demonstrated that the ¹⁵N chemical shifts and their correlations to specific protons are unique for each isomer.[1]
| Proton | Key ¹H-¹⁵N Correlations for [1,5-a] Isomer | Key ¹H-¹⁵N Correlations for [4,3-a] Isomer |
| H2 | N1, N3 | N1, N2 |
| H5 | N4, N8 | N4, N8 |
| H7 | N4, N8 | N4, N8 |
Note: The numbering of nitrogen atoms may vary depending on the specific derivative and literature source. The key is the pattern of connectivity.
The correlation of the triazole proton (H2 in the unsubstituted core) to either N1 and N3 (in the [1,5-a] isomer) or N1 and N2 (in the [4,3-a] isomer) is a definitive marker for the respective regioisomer.
Experimental Protocols
Sample Preparation
A sample concentration of 5-10 mg in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) is typically sufficient for HMBC analysis on a modern NMR spectrometer. It is crucial that the sample is free of paramagnetic impurities, which can lead to significant line broadening and loss of signal.
NMR Data Acquisition
The following is a general protocol for acquiring ¹H-¹³C HMBC data. Specific parameters should be optimized for the instrument and sample being analyzed.
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a probe capable of performing inverse-detected experiments is recommended.
-
Pulse Program: A standard gradient-selected HMBC pulse sequence (e.g., hsqcetgplp on Bruker instruments) should be used.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
¹H Spectral Width: The spectral width in the proton dimension should be set to cover all proton signals of the compound (e.g., 0-12 ppm).
-
¹³C Spectral Width: The spectral width in the carbon dimension should encompass all expected carbon signals (e.g., 0-180 ppm).
-
Number of Scans: The number of scans per increment should be a multiple of 8 or 16 to ensure proper phase cycling. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans).
-
Number of Increments: 256 to 512 increments in the indirect dimension (¹³C) are generally sufficient to provide good resolution.
-
Long-Range Coupling Constant (JⁿCH): The delay for the evolution of long-range couplings is a critical parameter. It is typically optimized for a J-coupling of 8-10 Hz. Acquiring multiple HMBC spectra with different optimization values (e.g., 6 Hz and 12 Hz) can sometimes be beneficial to detect a wider range of correlations.
-
Processing: The data is typically processed with a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
For ¹H-¹⁵N HMBC, a similar protocol is followed, but the indirect dimension is set to the ¹⁵N chemical shift range, and the long-range coupling delay is optimized for a ¹H-¹⁵N coupling of approximately 5-10 Hz.
Logical Workflow for Isomer Differentiation
The following diagram illustrates the logical workflow for differentiating between the [1,5-a] and [4,3-a] regioisomers of a disubstituted triazolopyrimidine using HMBC data.
Caption: Logical workflow for differentiating triazolo[1,5-a]pyrimidine regioisomers.
Conclusion
HMBC spectroscopy is an indispensable technique for the structural elucidation of triazolo[1,5-a]pyrimidine regioisomers. By carefully analyzing the long-range ¹H-¹³C and ¹H-¹⁵N correlations, researchers can confidently distinguish between the desired [1,5-a] isomer and other potential regioisomers, such as the [4,3-a] isomer. The diagnostic correlations involving the pyrimidine ring protons and the atoms at the ring junction provide a clear and reliable method for structural assignment, which is fundamental for advancing drug discovery and development programs based on this important heterocyclic scaffold.
References
In Vivo Anticancer Efficacy of Triazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
The class of heterocyclic compounds known as triazolo[1,5-a]pyrimidines has emerged as a promising scaffold in the development of novel anticancer agents. Numerous derivatives have been synthesized and evaluated, demonstrating potent antitumor activities both in vitro and in vivo. This guide provides a comparative overview of the in vivo validation of these derivatives, presenting available experimental data, detailing methodologies for key experiments, and illustrating relevant biological pathways and workflows.
Comparative In Vivo Efficacy and In Vitro Potency
The following tables summarize the in vivo and in vitro anticancer activities of several notable triazolo[1,5-a]pyrimidine derivatives based on available research. Direct head-to-head in vivo comparisons are often limited in the literature; therefore, this data is compiled from individual studies.
Table 1: Summary of In Vivo Anticancer Activity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key In Vivo Outcomes | Reference |
| Compound 1c | Mice bearing sarcoma S-180 | Sarcoma | Not specified in abstract | Demonstrated anticancer effect | [1] |
| Lead Compounds | Nude mouse xenograft models | Not specified | Oral or Intravenous | Potent and efficacious tumor growth inhibition | [2] |
| Compound 6i | Not specified (acute toxicity) | Not specified | Not specified | Good safety profile in vivo | [3][4] |
Table 2: Comparative In Vitro Cytotoxicity of Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Positive Control | Reference |
| Compound 6i | MGC-803 (gastric) | 0.96 | Not specified | [3][4] |
| Compound H12 | MGC-803 (gastric) | 9.47 | 5-Fu | [5] |
| HCT-116 (colon) | 9.58 | 5-Fu | [5] | |
| MCF-7 (breast) | 13.1 | 5-Fu | [5] | |
| Analogue 26 | HeLa (cervical) | 0.75 | Not specified | [6] |
| A549 (lung) | 1.02 | Not specified | [6] | |
| Compound 19 | Bel-7402 (liver) | 12.3 | Not specified | [7][8] |
| HT-1080 (fibrosarcoma) | 6.1 | Not specified | [7][8] | |
| Compound 1c | HCT-116, U-87 MG, MCF-7 | Potent antiproliferative activities | Not specified | [1] |
| Compound 28 | Tubulin polymerization | 9.90 | Not specified | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of triazolo[1,5-a]pyrimidine derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, U-87 MG, MCF-7) are cultured in appropriate media and seeded in 96-well plates at a specific density (e.g., 5x10³ cells/well).[9] The cells are allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]
-
Compound Treatment: The following day, cells are treated with various concentrations of the test compounds for a specified duration, typically 48 hours.[9]
-
MTT Incubation: After the treatment period, MTT solution (e.g., 20 µL of 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[9]
-
Formazan (B1609692) Solubilization: The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution, such as DMSO (150 µL).[9]
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[9]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.[9]
In Vivo Tumor Xenograft Model
Animal xenograft models are essential for evaluating the in vivo efficacy of potential anticancer compounds.
-
Animal Model: Immunocompromised mice, such as nude mice or SCID mice, are typically used to prevent rejection of human tumor xenografts.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., sarcoma S-180) is injected subcutaneously into the flank of each mouse.[1]
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., every other day) using calipers and calculated using the formula: (length × width²) / 2.
-
Compound Administration: Once tumors reach a certain volume, mice are randomized into control and treatment groups. The test compound is administered via a specific route (e.g., orally or intravenously) and dosing schedule.[2]
-
Efficacy Evaluation: The study continues for a predetermined period, and the primary endpoint is typically tumor growth inhibition. Body weight is also monitored as an indicator of toxicity.
-
Data Analysis: At the end of the study, tumors are excised and weighed. The percentage of tumor growth inhibition is calculated and compared between the treated and control groups.
Visualizing Mechanisms and Workflows
Signaling Pathways
Several triazolo[1,5-a]pyrimidine derivatives exert their anticancer effects by modulating key signaling pathways. For instance, compound H12 has been shown to suppress the ERK signaling pathway.[5] Other compounds have been found to affect the AKT pathway.[1]
Caption: Inhibition of the ERK signaling pathway by Compound H12.
Other derivatives, such as analogue 26 and compound 28, function as antitubulin agents, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase.[6]
Caption: Mechanism of action for antitubulin triazolo[1,5-a]pyrimidine derivatives.
Experimental Workflow
The in vivo validation of a novel anticancer compound follows a structured workflow, from initial synthesis to preclinical evaluation.
Caption: General experimental workflow for in vivo validation of anticancer compounds.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel this compound derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and anti-tumor activities of novel [1,2,4]triazolo[1,5-a]pyrimidines. | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
New Wave of Anticancer Agents: Benchmarking Triazolo[1,5-a]pyrimidine Derivatives Against Marketed Drugs
For Immediate Release
In the relentless pursuit of more effective and safer cancer therapeutics, a novel class of compounds, the triazolo[1,5-a]pyrimidine derivatives, has emerged as a promising frontier. Extensive preclinical research highlights their potent and selective inhibitory activities against key oncogenic targets. This guide provides a comprehensive comparison of these emerging derivatives against established, marketed drugs, offering researchers, scientists, and drug development professionals a data-driven overview of their potential.
This comparative analysis focuses on the performance of new triazolo[1,5-a]pyrimidine derivatives targeting critical cancer-associated proteins: various kinases, tubulin, and Lysine-Specific Demethylase 1 (LSD1). The quantitative data, summarized in the following tables, showcases the half-maximal inhibitory concentrations (IC50) of these novel compounds in direct comparison to commercially available drugs, providing a clear benchmark for their efficacy.
Kinase Inhibition: A New Generation of Signal Transduction Modulators
Triazolo[1,5-a]pyrimidine derivatives have demonstrated significant potential as inhibitors of several protein kinases crucial for cancer cell proliferation and survival, including Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TrkA), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).
| Compound | Target Kinase | IC50 (µM) | Marketed Drug | Target Kinase | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine Derivative | CDK2 | 0.09 - 1.58 | Ribociclib | CDK4/6 | 0.01 (CDK4) | [1] |
| Pyrazolo[1,5-a]pyrimidine Derivative | TrkA | 0.23 - 1.59 | Larotrectinib | TrkA | ~0.005 | [1] |
| Bis([2][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline Derivative (Compound 23j) | VEGFR-2 | 0.0037 | Sorafenib | VEGFR-2 | 0.00312 | [5] |
| Pyrazolo[3,4-d]pyrimidine Derivative (Compound II-1) | VEGFR-2 | - | Sorafenib | VEGFR-2 | 0.588 | [6][7] |
| 1,2,3-Triazole-Containing Erlotinib Derivative | EGFR | 0.09 - 63.02 | Erlotinib | EGFR | 0.0048 | [8] |
Disrupting the Cytoskeleton: Targeting Tubulin Polymerization
The integrity of the cellular cytoskeleton, particularly the dynamics of tubulin polymerization, is a well-established target for anticancer drugs. Novel triazolo[1,5-a]pyrimidine derivatives have been shown to effectively inhibit tubulin polymerization, a mechanism shared by widely used chemotherapeutics.
| Compound | Activity | IC50 (µM) | Marketed Drug | Activity | IC50 (µM) | Reference |
| [2][3][4]triazolo[1,5-a]pyrimidine Analogue 28 | Tubulin Polymerization Inhibition | 9.90 | Paclitaxel | Tubulin Stabilization | - | [9] |
| [2][3][4]triazolo[1,5-a]pyrimidine Analogue | Tubulin Polymerization Inhibition | - | Vincristine | Tubulin Polymerization Inhibition | - | [10][11] |
Epigenetic Regulation: Inhibition of Lysine-Specific Demethylase 1 (LSD1)
LSD1 is a key epigenetic regulator often overexpressed in cancer, making it an attractive therapeutic target. Certain triazolo[1,5-a]pyrimidine derivatives have exhibited potent inhibitory activity against LSD1.
| Compound | Target | IC50 (µM) | Marketed Drug | Target | IC50 (µM) | Reference |
| [2][3][4]triazolo[1,5-a]pyrimidine Derivative (Compound 5p) | LSD1 | 0.154 | Tranylcypromine | LSD1 | - | [12][13] |
| [2][3][14]triazolo[4,5-d]pyrimidine Derivative (Compound 27) | LSD1 | 0.564 | - | - | - | [15] |
Signaling Pathways and Mechanisms of Action
To visualize the biological context of these compounds, the following diagrams illustrate the key signaling pathways and mechanisms of action.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further investigation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., CDK2, TrkA, VEGFR-2, EGFR)
-
Kinase-specific substrate peptide
-
ATP
-
Test compounds (triazolo[1,5-a]pyrimidine derivatives and marketed drugs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the assembly of purified tubulin into microtubules by measuring the increase in light scattering at 340 nm.[16]
Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)
-
Test compounds
-
96-well plate
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute tubulin to 3 mg/mL in G-PEM buffer.
-
Add 100 µL of the reconstituted tubulin to each well of a pre-warmed 96-well plate.
-
Add varying concentrations of the test compounds (0.1 µM – 10 µM).
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Record the absorbance at 340 nm every 60 seconds for one hour.
-
Plot the absorbance versus time to generate polymerization curves and determine IC50 values.
LSD1 Inhibition Assay (Fluorometric)
This assay measures the activity of LSD1 by detecting the demethylation of a histone H3K4 substrate.[8]
Materials:
-
Recombinant human LSD1 enzyme
-
Di-methylated histone H3-K4 substrate
-
LSD1 assay buffer
-
Anti-methylated histone H3-K4 antibody
-
Fluorescently labeled secondary antibody
-
Test compounds
-
96-well plate
-
Fluorescence microplate reader
Procedure:
-
Coat the wells of a 96-well plate with the di-methylated histone H3-K4 substrate.
-
Add the LSD1 enzyme and the test compounds at various concentrations to the wells.
-
Incubate at 37°C for 60-120 minutes to allow for the demethylation reaction.
-
Wash the wells to remove the enzyme and unbound compounds.
-
Add the anti-methylated histone H3-K4 antibody and incubate.
-
Wash the wells and add the fluorescently labeled secondary antibody.
-
Measure the fluorescence on a microplate reader. The fluorescence signal is inversely proportional to LSD1 activity.
-
Calculate the percentage of inhibition and determine the IC50 values.
This guide underscores the significant therapeutic potential of triazolo[1,5-a]pyrimidine derivatives. Their potent activity against a range of validated cancer targets, benchmarked against established drugs, positions them as a highly promising class of compounds for the development of next-generation cancer therapies. Further investigation and clinical evaluation are warranted to fully elucidate their therapeutic value.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Design, synthesis and biological characteristics of pyrazolo[3,4- d]pyrimidine derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Series of 1,2,3-Triazole-Containing Erlotinib Derivatives With Potent Anti-Tumor Activities Against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Unraveling the Dual-Faceted Mechanism of Triazolopyrimidines as Tubulin Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of triazolopyrimidine-based tubulin inhibitors, detailing their unique mechanisms of action, performance against other tubulin-targeting agents, and the experimental protocols to validate their activity.
Triazolopyrimidines have emerged as a versatile class of small molecules that modulate microtubule dynamics, a critical process in cell division and a key target for anticancer therapies. Unlike conventional tubulin inhibitors that typically bind to one of three major sites (taxane, vinca (B1221190), or colchicine), triazolopyrimidines exhibit a fascinating duality in their mechanism of action. Depending on their chemical structure, they can either stabilize or destabilize microtubules, often by interacting with the vinca or colchicine (B1669291) binding sites on β-tubulin. This guide delves into the experimental data that confirms this dual mechanism and provides detailed protocols for its investigation.
Comparative Performance of Triazolopyrimidine Tubulin Inhibitors
The efficacy of triazolopyrimidine derivatives varies significantly with their substitution patterns, influencing their binding site and subsequent effect on microtubule dynamics. Below is a summary of the inhibitory concentrations (IC50) of representative triazolopyrimidines compared to well-established tubulin inhibitors.
| Compound Class | Specific Compound/Alternative | Mechanism of Action | Target Cell Line(s) | IC50 (Antiproliferative) | IC50 (Tubulin Polymerization) |
| Triazolopyrimidine | Vinca-site Binders (Stabilizers) | ||||
| DZ-2384 | Microtubule Stabilization | Multiple cancer models | Potent antitumor activity | - | |
| CNDR-51657 | Microtubule Stabilization | - | - | - | |
| Triazolopyrimidine | Colchicine-site Binders (Destabilizers) | ||||
| Compound 3d (p-toluidino derivative) | Microtubule Destabilization | HeLa, A549, HT-29 | 30–43 nM[1] | 0.45 µM[1] | |
| Compound 3h (p-ethylanilino derivative) | Microtubule Destabilization | HeLa, A549, HT-29 | 160–240 nM[1] | - | |
| Compound 3f (3′,4′-dimethylanilino derivative) | Microtubule Destabilization | HeLa, A549, HT-29 | 67–160 nM[1] | - | |
| Analogue 26 | Microtubule Destabilization | HeLa, A549 | 0.75 µM, 1.02 µM | - | |
| Analogue 28 | Microtubule Destabilization | - | - | 9.90 µM[2] | |
| Compound H12 | - | MGC-803, HCT-116, MCF-7 | 9.47 µM, 9.58 µM, 13.1 µM[3] | - | |
| Standard Tubulin Inhibitors | Vinca Alkaloids (Destabilizers) | ||||
| Vinblastine | Microtubule Destabilization | Various | Low nM range | ~1-3 µM | |
| Vincristine | Microtubule Destabilization | Various | Low nM range | ~1-3 µM | |
| Standard Tubulin Inhibitors | Taxanes (Stabilizers) | ||||
| Paclitaxel (B517696) | Microtubule Stabilization | Various | Low nM range | ~0.1-1 µM | |
| Standard Tubulin Inhibitors | Colchicine Site Binders (Destabilizers) | ||||
| Colchicine | Microtubule Destabilization | Various | Mid-high nM range | ~1-5 µM | |
| Combretastatin A-4 (CA-4) | Microtubule Destabilization | Various | Low nM range | ~1 µM |
Elucidating the Mechanism: Signaling Pathways and Experimental Workflows
The inhibitory action of triazolopyrimidines on tubulin disrupts the normal cell cycle, leading to apoptosis. The specific mechanism, either stabilization or destabilization of microtubules, dictates the precise cellular consequences.
Caption: Signaling pathway of triazolopyrimidine-mediated tubulin inhibition.
To confirm the mechanism of action, a series of in vitro and cell-based assays are employed. The following workflow outlines the key experiments.
Caption: Experimental workflow for confirming tubulin inhibition.
Experimental Protocols
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
GTP solution (100 mM)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Tubulin Polymerization Buffer (General Tubulin Buffer with 10% glycerol (B35011) and 1 mM GTP)
-
Test compounds dissolved in DMSO
-
96-well microplate (black, half-area)
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare tubulin at a final concentration of 2 mg/mL in Tubulin Polymerization Buffer on ice.
-
Add test compounds at desired concentrations to the wells of the 96-well plate. Include DMSO as a negative control and paclitaxel (for stabilization) or colchicine (for destabilization) as positive controls.
-
Initiate polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves. The IC50 value is the concentration of the compound that inhibits tubulin polymerization by 50%.
Immunofluorescence Microscopy for Microtubule Visualization
This method allows for the direct visualization of the effects of triazolopyrimidines on the cellular microtubule network.
Materials:
-
Cultured mammalian cells (e.g., HeLa) on sterile glass coverslips
-
Complete cell culture medium
-
Test compound stock solution in DMSO
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol (B129727)
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS (for PFA fixation)
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBST (PBS with 0.1% Tween-20)
-
Primary antibody: anti-α-tubulin or anti-β-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated anti-mouse or anti-rabbit IgG
-
Nuclear counterstain: DAPI
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a specified time (e.g., 24 hours). Include appropriate controls.
-
Fixation:
-
PFA Fixation: Wash cells with PBS, fix with 4% PFA for 10-15 minutes at room temperature, and then wash again with PBS.
-
Methanol Fixation: Wash cells with PBS and fix with ice-cold methanol for 5-10 minutes at -20°C.
-
-
Permeabilization (for PFA fixed cells): Incubate cells with permeabilization buffer for 10 minutes.
-
Blocking: Incubate cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the coverslips three times with PBST.
-
Secondary Antibody Incubation: Incubate with the fluorescently-conjugated secondary antibody in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the coverslips with PBST and mount them onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Observe changes in microtubule morphology, such as bundling (stabilization) or depolymerization (destabilization).
Cell Cycle Analysis by Flow Cytometry
This assay quantifies the distribution of cells in different phases of the cell cycle, revealing cell cycle arrest induced by tubulin inhibitors.
Materials:
-
Cultured cells
-
Test compound
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with the test compound for a specified duration (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is indicative of mitotic arrest caused by tubulin inhibition.[4]
References
Comparative Analysis of Triazolo[1,5-a]pyrimidine Analogs: A SAR Study Validation
For Researchers, Scientists, and Drug Development Professionals
The triazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with analogs demonstrating a wide range of biological activities. This guide provides a comparative analysis of different series of triazolo[1,5-a]pyrimidine derivatives, focusing on their structure-activity relationships (SAR) as anticancer agents. The data presented herein is compiled from various studies to offer an objective overview of their performance against different cancer cell lines and molecular targets.
Data Presentation: Comparative Antiproliferative Activity
The following tables summarize the in vitro antiproliferative activities (IC50 values in µM) of representative triazolo[1,5-a]pyrimidine analogs against various human cancer cell lines.
Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Indole Derivatives [1]
| Compound | MGC-803 (Gastric Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |
| H12 | 9.47 | 9.58 | 13.1 |
| 5-Fu (Control) | >40 | >40 | >40 |
Table 2: Antiproliferative Activity of Triazolo[1,5-a]pyrimidines as Multikinase Inhibitors [2]
| Compound | NCI Cancer Cell Lines (Mean GI50) |
| 12b | 10.63 |
| 12c | 3.51 |
Table 3: Antiproliferative Activity of Triazolo[1,5-a]pyrimidines as LSD1 Inhibitors [3]
| Compound | PC-9 (Lung Cancer) |
| 6l | 0.59 |
| 5-FU (Control) | >20 |
Table 4: Antiproliferative Activity of Triazolo[1,5-a]pyrimidines as Tubulin Polymerization Inhibitors [4]
| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) | HEK-293 (Non-tumoral) |
| 26 | 0.75 | 1.02 | 29.94 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazolo[1,5-a]pyrimidine analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
Cell Cycle Analysis
This experiment determines the effect of the compounds on the cell cycle progression of cancer cells.
-
Cell Treatment: Cells are treated with the test compounds for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are then stained with a DNA-intercalating dye, such as propidium (B1200493) iodide (PI), in the presence of RNase.
-
Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Western Blot Analysis for ERK Signaling Pathway
This technique is used to investigate the effect of the compounds on the expression and phosphorylation of proteins in a specific signaling pathway.
-
Cell Lysis: After treatment with the compounds, cells are lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., total ERK, phospho-ERK) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
This assay assesses the ability of the compounds to inhibit the polymerization of tubulin into microtubules.
-
Reaction Mixture: A reaction mixture containing purified tubulin, a fluorescence-enhancing agent, and GTP is prepared in a 96-well plate.
-
Compound Addition: The test compounds are added to the wells.
-
Fluorescence Monitoring: The plate is incubated at 37°C, and the fluorescence is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of the compounds is determined by the reduction in the rate and extent of fluorescence increase.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the SAR study of triazolo[1,5-a]pyrimidine analogs.
Caption: ERK Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Caption: Cell Cycle Analysis Workflow.
References
Safety Operating Guide
Navigating the Disposal ofTriazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
Navigating the Disposal of[1][2][3]Triazolo[1,5-a]pyrimidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrimidine, a heterocyclic compound frequently utilized in medicinal chemistry. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A lab coat is mandatory to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.
Engineering Controls:
-
Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure that eyewash stations and safety showers are easily accessible.
Quantitative Data Summary
While specific quantitative disposal limits for[1][2][3]Triazolo[1,5-a]pyrimidine are not established, the following table summarizes key hazard information and disposal recommendations based on related chemical structures. This information should be used as a conservative guide for waste management decisions.
| Parameter | Information/Recommendation | Source Analogy |
| Physical State | Solid | General knowledge of similar compounds |
| Known Hazards | Potential for acute toxicity if swallowed, skin, or eye irritant. | SDS for related triazole and pyrimidine (B1678525) compounds |
| Incompatible Materials | Strong oxidizing agents, strong acids. | SDS for related triazole and pyrimidine compounds |
| Primary Disposal Route | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | Safety data for[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE[2] |
| Secondary Disposal Route | Sanitary landfill for punctured and triple-rinsed empty containers. | Safety data for[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE[2] |
| Prohibited Disposal | Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed. | Safety data for[1][2][3]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE[2] |
Experimental Protocols: General Neutralization and Deactivation
Specific, validated experimental protocols for the neutralization of[1][2][3]Triazolo[1,5-a]pyrimidine are not publicly available and would require laboratory-specific development and validation by qualified personnel. However, general principles for the treatment of nitrogen-containing heterocyclic compounds can be applied with extreme caution.
It is strongly recommended that any neutralization procedure be developed and validated by a qualified chemist in consultation with your institution's Environmental Health and Safety (EHS) department.
A general approach for small spills of organic compounds involves absorption with an inert material followed by disposal of the contaminated absorbent as hazardous waste. For bulk quantities, professional chemical waste disposal services should be employed.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of[1][2][3]Triazolo[1,5-a]pyrimidine in a laboratory setting.
This procedural guide is intended to provide a framework for the safe and compliant disposal of[1][2][3]Triazolo[1,5-a]pyrimidine. Always prioritize safety and consult with your institution's EHS department to ensure adherence to all local, state, and federal regulations. By following these guidelines, you contribute to a safer laboratory environment and the responsible stewardship of chemical resources.
Personal protective equipment for handling [1,2,4]Triazolo[1,5-a]pyrimidine
Essential Safety and Logistics for Handling[1][2][3]Triazolo[1,5-a]pyrimidine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for[1][2]Triazolo[1,5-a]pyrimidine, fostering a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
[1][2]Triazolo[1,5-a]pyrimidine is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
To mitigate these risks, the following personal protective equipment is mandatory:
| PPE Category | Specific Requirements |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is necessary, especially when handling the solid form to prevent inhalation of dust particles. |
| Eye Protection | Chemical safety goggles are required to protect against dust and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed regularly. |
| Body Protection | A laboratory coat or other protective clothing should be worn to prevent skin contact. |
Operational Plan for Safe Handling
A systematic approach to handling[1][2]Triazolo[1,5-a]pyrimidine is crucial to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, gather all necessary equipment and reagents.
2. Handling the Compound:
-
Avoid the formation of dust and aerosols.
-
When weighing or transferring the solid, do so carefully and in a contained manner.
-
Use non-sparking tools to prevent ignition sources.
-
Keep the container tightly closed when not in use.
3. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
In case of inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
In case of a spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE.
-
For small spills, cover with an inert absorbent material and sweep up. Avoid creating dust.
-
Place the collected material into a sealed container for proper disposal.
-
Clean the spill area thoroughly with soap and water.
-
Disposal Plan
Proper disposal of[1][2]Triazolo[1,5-a]pyrimidine and its contaminated waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Collection:
-
Collect all waste containing[1][2]Triazolo[1,5-a]pyrimidine in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this waste with other waste streams.
2. Storage of Waste:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
3. Final Disposal:
Quantitative Data
At present, specific occupational exposure limits (OELs) for[1][2]Triazolo[1,5-a]pyrimidine have not been established by major regulatory bodies. Therefore, it is crucial to handle this compound with a high degree of caution, adhering to the principle of keeping exposure as low as reasonably achievable (ALARA).
| Parameter | Value |
| Occupational Exposure Limit (OEL) | Not Established |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
